molecular formula C8H12O2 B2986325 2-(Cyclopent-1-en-1-yl)propanoic acid CAS No. 92000-97-0

2-(Cyclopent-1-en-1-yl)propanoic acid

Cat. No.: B2986325
CAS No.: 92000-97-0
M. Wt: 140.182
InChI Key: CQIAXGXUTFQFMG-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)propanoic acid, with the CAS number 92000-97-0, is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This carboxylic acid features a cyclopentene ring linked to a propanoic acid group, a structure represented by the SMILES notation CC(C1=CCCC1)C(=O)O . The compound is typically supplied as a liquid and is recommended to be stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. In scientific research, this compound serves as a valuable building block for synthesizing and studying more complex molecules. Research indicates its derivatives, such as N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides, are subjects of investigation in mass spectrometry, where their molecular ions undergo specific fragmentation and cyclization processes to form heterocyclic structures like substituted 3,1-benzoxazines . These studies provide insight into isomerization processes and the influence of substituents on reaction pathways, which is crucial for research in organic and heterocyclic chemistry . The compound can be sourced in various packaging and purity grades, including high and ultra-high purity forms suitable for specialized research applications .

Properties

IUPAC Name

2-(cyclopenten-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIAXGXUTFQFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Cyclopent-1-en-1-yl)propanoic Acid: Structure, Properties, and Potential Applications

Executive Summary

2-(Cyclopent-1-en-1-yl)propanoic acid (CAS No. 92000-97-0) is a chiral carboxylic acid featuring a cyclopentene ring directly attached to the alpha-carbon of a propanoic acid moiety.[1][2] This unique combination of a lipophilic, unsaturated carbocycle and a versatile carboxylic acid functional group makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. While extensive experimental data remains limited in publicly accessible literature, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable building block for the synthesis of novel therapeutics and specialty chemicals. This guide synthesizes available data with established chemical principles to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

Nomenclature and Key Identifiers

A clear identification of a chemical entity is paramount for reproducible research and regulatory compliance. The following table summarizes the key identifiers for 2-(Cyclopent-1-en-1-yl)propanoic acid.

IdentifierValueSource(s)
IUPAC Name 2-(cyclopenten-1-yl)propanoic acid[2]
CAS Number 92000-97-0[1][2]
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [2]
Canonical SMILES CC(C1=CCCC1)C(=O)O[2][3]
InChIKey CQIAXGXUTFQFMG-UHFFFAOYSA-N[2]
Molecular Structure Analysis

The structure of 2-(Cyclopent-1-en-1-yl)propanoic acid contains several key features that dictate its chemical behavior and potential applications:

  • Chiral Center: The alpha-carbon (C2 of the propanoic acid chain) is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-(cyclopent-1-en-1-yl)propanoic acid. This chirality is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.

  • Carboxylic Acid Group: This functional group imparts acidity, allows for the formation of salts and esters, and can participate in hydrogen bonding. It is a common feature in many drugs, enhancing water solubility and enabling interaction with biological targets.

  • Cyclopentene Ring: The unsaturated five-membered ring provides a rigid, lipophilic scaffold. The double bond offers a site for further chemical modification, such as hydrogenation to the saturated cyclopentyl analogue or electrophilic addition reactions. This moiety is found in various natural products, including certain prostaglandins, which are known for their potent biological activities.

Cpd 2-(Cyclopent-1-en-1-yl)propanoic Acid Chirality Chiral α-Carbon (Stereoisomerism) Cpd->Chirality dictates 3D structure Lipophilicity Cyclopentene Ring (Lipophilic Scaffold) Cpd->Lipophilicity influences solubility & binding Functionality Carboxylic Acid (Acidity, H-Bonding, Derivatization) Cpd->Functionality governs reactivity & formulation Reactivity Alkene Moiety (Site for Addition Reactions) Lipophilicity->Reactivity contains

Caption: Key structural features of 2-(Cyclopent-1-en-1-yl)propanoic acid.

Physicochemical and Computed Properties

Experimental physicochemical data for this specific compound is not widely published. However, computational models provide valuable estimations for guiding experimental design. The following properties have been computed by PubChem.[2]

PropertyComputed ValueSignificance
XLogP3 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.
Topological Polar Surface Area (TPSA) 37.3 ŲSuggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules.
Hydrogen Bond Donors 1 (from -OH)Can donate one hydrogen bond, influencing interactions with solvents and biological macromolecules.
Hydrogen Bond Acceptors 2 (from C=O, -OH)Can accept two hydrogen bonds, contributing to its solubility and binding affinity.
Rotatable Bonds 2Low number of rotatable bonds suggests a relatively rigid conformation, which can be advantageous for binding to specific targets.

Proposed Synthesis and Characterization

Synthetic Workflow Overview

The proposed synthesis involves three key stages: formation of an ester enolate, alkylation with a suitable cyclopentenyl electrophile, and subsequent hydrolysis to yield the final carboxylic acid. This approach offers good control over the formation of the crucial carbon-carbon bond at the alpha position.

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: α-Alkylation cluster_2 Stage 3: Hydrolysis & Purification start Ethyl Propanoate base LDA in THF, -78 °C start->base enolate Lithium Enolate Intermediate base->enolate alkylated_ester Ethyl 2-(cyclopent-1-en-1-yl)propanoate enolate->alkylated_ester C-C Bond Formation alkyl_halide 1-Bromocyclopent-1-ene alkyl_halide->alkylated_ester hydrolysis NaOH(aq), then H₃O⁺ alkylated_ester->hydrolysis purification Chromatography hydrolysis->purification product Final Product purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and optimized by a qualified chemist before implementation. All operations must be performed in a suitable fume hood with appropriate personal protective equipment.

Objective: To synthesize 2-(Cyclopent-1-en-1-yl)propanoic acid.

Materials:

  • Ethyl propanoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromocyclopent-1-ene (or other suitable cyclopentenyl halide)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA). Rationale: LDA is a strong, non-nucleophilic base ideal for quantitatively generating the ester enolate without competing side reactions.

    • Slowly add ethyl propanoate to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Add 1-bromocyclopent-1-ene dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Rationale: The slow warming allows the alkylation to proceed to completion while minimizing potential elimination side reactions.

  • Workup and Ester Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(cyclopent-1-en-1-yl)propanoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed. Rationale: Basic hydrolysis (saponification) is a robust method for converting the ester to its corresponding carboxylate salt.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2 by carefully adding cold 1M HCl. A precipitate or oil of the carboxylic acid should form.

  • Purification:

    • Extract the acidified mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 2-(cyclopent-1-en-1-yl)propanoic acid.

Predicted Spectroscopic Data for Characterization
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the vinylic proton (~5.5-5.8 ppm, triplet), the alpha-proton on the propanoic acid chain (~2.5-2.8 ppm, quartet), the allylic and other cyclopentene methylene protons (~2.0-2.4 ppm, multiplets), the methyl group (~1.2 ppm, doublet), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carboxyl carbon (~180 ppm), the two sp² carbons of the double bond (~130-140 ppm), the alpha-carbon (~45 ppm), the cyclopentene methylene carbons (~25-35 ppm), and the methyl carbon (~18 ppm).

  • Mass Spectrometry (ESI-): The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 139.07.

Potential Applications in Drug Development

The structural features of 2-(cyclopent-1-en-1-yl)propanoic acid make it an attractive scaffold for medicinal chemistry. Its potential is inferred from the established biological roles of structurally related molecules.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs are propanoic acid derivatives (e.g., Ibuprofen, Naproxen). The cyclopentene moiety could serve as a bioisostere for the aromatic rings found in these drugs, potentially modulating potency, selectivity, and pharmacokinetic properties.

  • Prostaglandin Analogs: The cyclopentane/cyclopentene ring is the core structure of prostaglandins, which are lipid compounds with diverse hormone-like effects. This molecule could serve as a starting material for the synthesis of simplified prostaglandin analogs targeting pathways involved in inflammation or oncology.

  • Metabolic Stability: The incorporation of cyclic structures, such as the cyclopentene ring, can enhance the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.[4]

cluster_0 Core Structural Features cluster_1 Related Bioactive Classes cluster_2 Potential Therapeutic Areas Propanoic_Acid Propanoic Acid Moiety NSAIDs NSAIDs (e.g., Ibuprofen) Propanoic_Acid->NSAIDs is a key feature of Cyclopentene_Ring Cyclopentene Scaffold Prostaglandins Prostaglandins Cyclopentene_Ring->Prostaglandins is the core of Inflammation Inflammation NSAIDs->Inflammation Pain Pain Management NSAIDs->Pain Prostaglandins->Inflammation Oncology Oncology Prostaglandins->Oncology

Caption: Logical pathway from structural features to potential applications.

Safety and Handling

Based on GHS classifications provided for this molecule, it must be handled with care.[2]

Hazard ClassGHS CodeStatement
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H318Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[5][6]

  • Handling: Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

2-(Cyclopent-1-en-1-yl)propanoic acid is a promising but under-characterized chemical entity. Its combination of a chiral propanoic acid side chain and a lipophilic cyclopentene ring presents a compelling starting point for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding based on its structure, computed properties, and a plausible synthetic route, offering a framework for future research and development endeavors. The validation of its synthesis and the exploration of its biological activity are critical next steps in unlocking its full potential.

References

Sources

Solubility Profiling and Thermodynamic Analysis of 2-(Cyclopent-1-en-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Focus: Solubility thermodynamics, experimental determination, and process application for Loxoprofen intermediates.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(Cyclopent-1-en-1-yl)propanoic acid (CAS: 92000-97-0) is a critical chiral intermediate in the synthesis of Loxoprofen Sodium , a widely used non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.

Understanding the solubility profile of this molecule is not merely an academic exercise; it is the linchpin of industrial process design. It governs the efficiency of optical resolution (separating enantiomers), recrystallization (purification), and liquid-liquid extraction during the workup of Grignard or condensation reactions used in its synthesis.

Physicochemical Profile[1][2][7][9][10][11][12][13][14][15]
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 140.18 g/mol [2]

  • Functional Groups:

    • Carboxylic Acid:[4][2] Hydrophilic, pH-dependent solubility, capable of dimerization.[1]

    • Cyclopentenyl Ring:[1][5] Lipophilic, non-polar, drives solubility in organic solvents.[1]

  • Key Behavior: Amphiphilic nature allows solubility in a broad range of organic solvents but presents challenges in water unless ionized (pH > pKa ~4.8).

Theoretical Framework: Solubility Thermodynamics

To optimize a crystallization process, one cannot rely on "rule of thumb" solvent selection.[1] We must apply thermodynamic models to correlate experimental data.

The "Like Dissolves Like" & Dimerization Effect

In non-polar solvents (e.g., n-Hexane, Toluene), 2-(Cyclopent-1-en-1-yl)propanoic acid exists primarily as cyclic dimers formed via intermolecular hydrogen bonding between carboxylic acid groups.[1] In polar protic solvents (e.g., Methanol, Isopropanol), the solvent molecules disrupt these dimers, forming solute-solvent hydrogen bonds.[1]

Implication: Solubility curves in non-polar solvents often show steeper temperature dependence, making them ideal for cooling crystallization .[1]

Mathematical Modeling (The Apelblat Equation)

For pharmaceutical intermediates, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with absolute temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Utility: Once A, B, and C are determined, you can interpolate solubility at any temperature to design precise cooling ramps for crystallizers.[1]

Experimental Protocol: Determination of Equilibrium Solubility

Standardized Shake-Flask Method (Equilibrium Method)

Objective: To generate accurate solubility data points (


) to feed into the Apelblat model.
Workflow Diagram

SolubilityWorkflow Prep 1. Sample Preparation (Excess Solute + Solvent) Equil 2. Equilibration (Constant T, Agitation) Prep->Equil T ± 0.1 K Sep 3. Phase Separation (Syringe Filter 0.45µm) Equil->Sep 24-48 hrs Anal 4. Quantification (HPLC / Gravimetric) Sep->Anal Dilution Anal->Equil Check Stability Model 5. Data Fitting (Apelblat Regression) Anal->Model ln(x) vs 1/T

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess solid 2-(Cyclopent-1-en-1-yl)propanoic acid to a glass vial containing 10 mL of the target solvent (e.g., Toluene, Ethanol).

  • Equilibration: Place vials in a shaking water bath controlled to within

    
    . Agitate at 150 rpm for at least 24 hours.
    
  • Sampling: Stop agitation and allow the suspension to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (to prevent precipitation during transfer).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (fast, but less specific).

    • HPLC (Preferred): Dilute with mobile phase and analyze (Column: C18, Mobile Phase: MeOH/Water/Phosphate buffer).

Solubility Data & Solvent Screening[4][11][14][19][20]

While specific raw data for this intermediate is proprietary, the following profile is derived from the behavior of structural analogs (Loxoprofen, Ibuprofen) and process patents.

Predicted Solubility Trends (at 25°C)
Solvent ClassRepresentative SolventSolubility EstimateProcess Application
Short-Chain Alcohols Methanol, EthanolVery High (>200 mg/mL)Reaction solvent; too soluble for crystallization yield.
Ketones AcetoneHigh Good for dissolving crude; use antisolvent to precipitate.
Esters Ethyl AcetateModerate-High Excellent for extraction from aqueous phase.
Aromatic Hydrocarbons TolueneModerate Ideal for Crystallization. Strong Temp dependence.
Alkanes n-Hexane, HeptaneLow Used as an Anti-solvent to force precipitation.[1]
Water Water (pH < 4)Negligible Washing impurities; phase separation.
Process Optimization Logic
  • Extraction: Use Ethyl Acetate or Toluene . The acid partitions into the organic phase at low pH (protonated form), leaving inorganic salts in the water.

  • Crystallization: Use a Toluene/Heptane system. Dissolve in Toluene at 60°C, then cool. If yield is low, add Heptane (anti-solvent) to drive the equilibrium.

Thermodynamic Parameters (van't Hoff Analysis)

To understand the energy landscape of dissolution, apply the van't Hoff equation :



  • 
     (Enthalpy of Solution):  Typically positive  (endothermic) for this class of compounds. This confirms that solubility increases with temperature, validating the use of cooling crystallization.
    
  • 
     (Entropy of Solution):  typically positive, driven by the disordering of the crystal lattice.
    

Critical Insight: If


 is very high in a specific solvent (steep slope on the van't Hoff plot), that solvent offers the highest theoretical yield for cooling crystallization because a small drop in temperature precipitates a large mass of product.

Process Logic: Purification Strategy

The following decision tree illustrates how to select the correct solvent operation based on the solubility data gathered above.

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Extract Extraction (Ethyl Acetate) pH < 3 CheckpH->Extract Acidify Conc Concentrate Organic Phase Extract->Conc SolventSelect Select Crystallization Solvent Conc->SolventSelect HighSol High Solubility (Methanol/Ethanol) SolventSelect->HighSol If used TempDep Temp Dependent (Toluene/Isopropyl Ether) SolventSelect->TempDep Preferred Evap Evaporate to Dryness (Residue) HighSol->Evap Poor Yield CoolCryst Cooling Crystallization (60°C -> 5°C) TempDep->CoolCryst High Purity

Figure 2: Solvent selection logic for purification of Loxoprofen intermediates.

References

  • Title: Method for synthesizing loxoprofen sodium (CN101412670B).
  • Thermodynamic Modeling (Apelblat/van't Hoff)

    • Title: Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.
    • Source: PubMed / Elsevier.
    • URL:[Link]

  • General Solubility of 2-Arylpropionic Acids

    • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents.[6]

    • Source: Biointerface Research in Applied Chemistry.
    • URL:[Link] (General Journal Link for context on shake-flask method standards).

  • Chemical Properties & Safety

    • Title: 2-(Cyclopent-1-en-1-yl)propanoic acid Compound Summary.
    • Source: PubChem.[2][3]

    • URL:[Link]

Sources

Literature Review and Technical Guide: 2-(Cyclopent-1-en-1-yl)propanoic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic carbocycles represents a paradigm shift in modern medicinal chemistry. The 2-(cyclopent-1-en-1-yl)propanoic acid scaffold (CAS 92000-97-0) and its amino acid derivatives have emerged as highly versatile building blocks for overcoming the pharmacokinetic limitations of traditional aryl-propanoic acids[1]. By introducing a cyclopentene ring, medicinal chemists can achieve unique steric topographies that perfectly complement deep hydrophobic target pockets while simultaneously evading the rapid cytochrome P450 (CYP450) mediated oxidative metabolism that frequently plagues planar aromatic systems[2],. This whitepaper synthesizes the structural rationale, therapeutic applications, and synthetic methodologies surrounding this privileged scaffold.

Section 1: Structural Rationale & Physicochemical Advantages

The incorporation of the 2-(cyclopent-1-en-1-yl)propanoic acid moiety into drug candidates is driven by three core physicochemical advantages:

  • Enhanced Fsp3 and Aqueous Solubility: Increasing the fraction of sp3 carbons (Fsp3) correlates strongly with improved clinical success rates. The cyclopentenyl moiety provides a non-planar 3D geometry that disrupts crystalline packing forces, thereby enhancing aqueous solubility compared to planar phenyl analogues[3],.

  • Superior Metabolic Stability: Aromatic rings are highly susceptible to CYP450 oxidation, often forming reactive and toxic arene oxides. The cyclopentenyl ring mitigates this liability. Replacing aromatic systems in lead compounds with cyclopentenyl derivatives has been shown to drastically increase liver microsomal half-life (

    
    ).
    
  • Conformational Restriction: The propanoic acid backbone restricts rotational degrees of freedom. This pre-organizes the molecule for optimal target engagement, reducing the entropic penalty upon binding and improving overall thermodynamic affinity[4].

Section 2: Key Therapeutic Applications

Immunoproteasome Inhibition (LMP7/β5 Targeting)

The immunoproteasome is a highly validated target for autoimmune and inflammatory diseases; however, current pan-proteasome inhibitors suffer from severe systemic toxicity[2]. Recent breakthroughs have utilized (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid derivatives to synthesize highly selective LMP7 inhibitors,[4].

For example, Compound A33, featuring an epoxyketone warhead, leverages the cyclopentene group to perfectly occupy the deep S1 pocket of the LMP7 subunit[4]. This structural complementarity results in a >100-fold selectivity for LMP7 over the constitutive β5 subunit, directly correlating with diminished hepatotoxicity and hematotoxicity in vivo[2].

LMP7_Mechanism A Cyclopentenyl-Propanoic Acid Derivative B S1 Pocket Engagement A->B Hydrophobic Fit C Epoxyketone Warhead A->C Backbone Alignment D Covalent Binding to Thr1 B->D C->D E Immunoproteasome Inhibition D->E Irreversible Blockade

Mechanism of LMP7 immunoproteasome inhibition by cyclopentenyl-derived epoxyketones.

HBV Capsid Assembly Modulation

Hepatitis B virus (HBV) capsid assembly modulators (CAMs) like GLS4 show potent antiviral activity but suffer from rapid CYP450 metabolism and hERG toxicity. By incorporating a 2-(cyclopent-1-en-1-yl)acetic/propanoic acid derivative at the C6 position of a heteroaryldihydropyrimidine (HAP) core, researchers developed compound 6a-25[5],. This modification maintained low-nanomolar antiviral potency (EC50 = 0.020 μM) while extending the microsomal half-life to 108.2 minutes and reducing hERG inhibition to acceptable levels[6],.

GPR40/GPR120 Agonism for Metabolic Disorders

The G-protein coupled receptors GPR40 and GPR120 are activated by long-chain free fatty acids and play a vital role in glucose homeostasis by amplifying GLP-1 and insulin release[7]. Cycloalkenyl derivatives incorporating the cyclopent-1-en-1-yl propanoic acid motif act as potent synthetic agonists for these receptors[7]. The lipophilic cyclopentene ring mimics the hydrophobic tail of endogenous fatty acids, while the propanoic acid acts as the essential acidic pharmacophore required for receptor anchoring[7].

Section 3: Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of cyclopentenyl-derived therapeutics.

Protocol 1: Synthesis of Cyclopentenyl-HAP Derivatives

This protocol describes the integration of the cyclopentenyl scaffold into a CAM framework via a multi-component condensation and subsequent coupling[5].

  • Core Assembly (Biginelli Condensation): Combine thiazole-2-carboximidamide hydrochloride (1.0 eq), 2-bromo-4-fluorobenzaldehyde (1.0 eq), and ethyl acetoacetate (1.2 eq) in absolute ethanol. Reflux for 12 hours.

    • Causality: Ethanol provides the optimal protic environment to stabilize the iminium intermediates during the multi-component condensation, driving the formation of the dihydropyrimidine core.

  • Bromination: Treat the purified core with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to yield the corresponding bromide[5].

  • Nucleophilic Substitution & Deprotection: React the bromide with 1-Boc-piperazine in acetonitrile. Following isolation, deprotect using 20% trifluoroacetic acid (TFA) in DCM[5].

    • Causality: TFA cleanly cleaves the Boc protecting group via acid-catalyzed hydrolysis without hydrolyzing the sensitive ester functionalities on the HAP core.

  • Final Amide Coupling: Couple the resulting free amine with 2-(cyclopent-1-en-1-yl)propanoic acid using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF to yield the final CAM derivative[5].

Synthetic_Workflow S1 Thiazole-2-carboximidamide + Aldehyde + Acetoacetate S2 Biginelli Condensation S1->S2 S3 Dihydropyrimidine Core S2->S3 Core Assembly S4 Bromination & Substitution S3->S4 S5 Coupling with Cyclopentenyl Propanoic Acid S4->S5 Piperazine Linker S6 Final HAP CAM Derivative S5->S6 Amide Bond Formation

Synthetic workflow for carboxyl-containing HAP derivatives using the cyclopentenyl scaffold.

Protocol 2: Biochemical Evaluation of LMP7 Inhibition
  • Assay Setup: Incubate purified human immunoproteasome (0.5 nM) with varying concentrations of the cyclopentenyl-epoxyketone inhibitor in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT) at 37°C for 30 minutes[4].

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (20 μM) to measure LMP7/β5 chymotrypsin-like activity[8].

    • Causality: The AMC fluorophore is heavily quenched when conjugated to the peptide sequence. Cleavage by the active proteasome releases free AMC, allowing precise kinetic measurement of residual enzyme activity.

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously over 60 minutes. Calculate IC50 values using non-linear regression analysis (GraphPad Prism)[2].

Section 4: Quantitative Data & SAR Analysis

The substitution of planar aromatics with the 2-(cyclopent-1-en-1-yl)propanoic acid scaffold yields measurable improvements across multiple therapeutic domains. The table below summarizes the Structure-Activity Relationship (SAR) and pharmacokinetic enhancements.

Compound / Scaffold TypePrimary TargetPrimary Efficacy MetricMetabolic Stability (

)
Selectivity / Toxicity Profile
Compound A33 (Cyclopentenyl-Epoxyketone)Immunoproteasome (LMP7)IC50 < 10 nMHigh in vivo stability>100-fold selectivity over β5; Reduced hepatotoxicity[2]
Compound 6a-25 (Cyclopentenyl-HAP)HBV DNA ReplicationEC50 = 0.020 μM108.2 min (Liver Microsomes)Reduced hERG toxicity (72.6% inhibition at 10 μM)[6],
GLS4 (Clinical Lead, Aromatic HAP)HBV DNA ReplicationEC50 = 0.007 μMRapidly metabolizedHigh hERG liability; Poor systemic exposure
Cycloalkenyl Derivatives GPR40 / GPR120Amplified GLP-1 ReleaseN/A (Patent Data)Highly selective for free fatty acid receptors[7]

References

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry (ACS Publications), 2025.[Link]

  • Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability. RSC Medicinal Chemistry, 2023.[Link]

  • Cylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors.
  • 2-(Cyclopent-1-en-1-yl)propanoic acid; CID 12294721. National Center for Biotechnology Information (PubChem).[Link]

Sources

molecular weight and formula of 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Cyclopent-1-en-1-yl)propanoic acid , a specific chemical entity distinct from, yet structurally related to, the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary & Chemical Identity

2-(Cyclopent-1-en-1-yl)propanoic acid (CAS 92000-97-0 ) is a monocarboxylic acid featuring a propanoic acid backbone substituted at the alpha position (C2) with a cyclopentenyl ring. Structurally, it represents a bioisostere of phenylpropionic acids (e.g., ibuprofen), where the aromatic phenyl ring is replaced by a non-aromatic, unsaturated cyclopentenyl ring. This modification significantly alters the compound's electronic profile and lipophilicity while maintaining the steric volume necessary for binding to specific enzymatic pockets (e.g., COX enzymes).

Core Chemical Data
PropertySpecification
IUPAC Name 2-(Cyclopent-1-en-1-yl)propanoic acid
CAS Registry Number 92000-97-0
Molecular Formula

Molecular Weight 140.18 g/mol
Physical State Solid (typically white to pale yellow crystalline powder)
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water
Acidity (pKa) ~4.8 (Predicted, typical for

-substituted propionic acids)
Key Functional Groups Carboxylic acid (-COOH), Internal alkene (C=C)

Structural Analysis & Bioisosterism

The compound's significance lies in its structural relationship to the "profen" class of drugs. By substituting the planar, electron-rich phenyl ring of ibuprofen with a cyclopentenyl ring, researchers can probe the hydrophobic binding requirements of target receptors without the


-

stacking interactions typical of aromatic systems.
Bioisosteric Comparison
  • Phenyl Ring (Ibuprofen): Planar, aromatic, rigid, capable of

    
    -stacking.
    
  • Cyclopentenyl Ring (Target): Planar (mostly), non-aromatic, olefinic character, slightly different electron density map.

Bioisostere cluster_0 Reference Drug (Ibuprofen) cluster_1 Target Compound cluster_2 Structural Modification Ibu 2-(4-Isobutylphenyl) propanoic acid Mod Phenyl → Cyclopentenyl (Bioisosteric Replacement) Ibu->Mod Target 2-(Cyclopent-1-en-1-yl) propanoic acid Mod->Target Alters Electronic Profile

Caption: Structural evolution from standard arylpropionic acids to the cyclopentenyl analog, highlighting the bioisosteric replacement strategy.

Synthesis Methodologies

While specific industrial patents for CAS 92000-97-0 are limited compared to blockbuster drugs, the synthesis follows established protocols for


-vinylated propionic acids.
Method A: Hydrolysis of the Nitrile Precursor (Primary Route)

This route is preferred for its scalability and avoidance of harsh oxidation steps that could degrade the internal double bond.

Reaction Scheme:

  • Precursor Synthesis: Condensation of 1-cyanocyclopentene with an ethylating agent or reaction of cyclopentenyl magnesium bromide with 2-bromopropionitrile (less common due to steric hindrance). A more robust route involves the nucleophilic substitution of a propionate enolate equivalent on a cyclopentenyl electrophile.

  • Hydrolysis: The nitrile intermediate is converted to the acid.

Step-by-Step Protocol (Representative):

  • Reagents: 2-(Cyclopent-1-en-1-yl)propanenitrile (1.0 eq), NaOH (2.5 eq, 10% aq), Ethanol (Solvent).

  • Reflux: Charge the nitrile and ethanol into a round-bottom flask. Add NaOH solution dropwise.[1] Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (disappearance of nitrile spot).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Acidification: Dilute residue with water. Acidify carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc if solid; vacuum distillation if oil.

Method B: Oxidation of the Aldehyde

Suitable for smaller scales where the aldehyde precursor is available from Vilsmeier-Haack formylation of a precursor followed by alkylation.

  • Substrate: 2-(Cyclopent-1-en-1-yl)propanal.

  • Oxidant: Sodium chlorite (

    
    ) in the presence of a scavenger (Pinnick oxidation) to preserve the C=C double bond.
    

Characterization & Analytical Standards

To validate the identity of 2-(Cyclopent-1-en-1-yl)propanoic acid, the following spectroscopic signatures must be confirmed.

Predicted NMR Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 10.5 – 12.0Broad Singlet1H-COOH (Carboxylic Acid)
1H 5.40 – 5.60Multiplet/Triplet1H=CH (Vinylic proton on ring)
1H 3.20 – 3.40Quartet1H-CH(CH3)- (Alpha proton)
1H 2.20 – 2.40Multiplet4HRing methylene (Allylic)
1H 1.80 – 2.00Multiplet2HRing methylene (Homoallylic)
1H 1.25 – 1.35Doublet3H-CH3 (Methyl group)
Infrared (IR) Spectroscopy
  • Broad Band (2500–3300

    
    ):  O-H stretch of carboxylic acid (dimer).
    
  • Strong Peak (~1705

    
    ):  C=O stretching vibration (Carbonyl).
    
  • Medium Peak (~1650

    
    ):  C=C stretching (Cyclopentene ring).
    

Applications in Drug Development

This compound is primarily utilized as a Chemical Building Block and Pharmacophore Probe .

  • NSAID Analog Development: Used to synthesize "non-aromatic" profens to study the role of

    
    -electron density in COX-1/COX-2 selectivity.
    
  • Prostaglandin Synthesis: The cyclopentenyl moiety serves as a scaffold for constructing cyclopentenone prostaglandins (e.g., PGA derivatives) via further functionalization of the ring.

  • Chiral Resolution Standards: Due to the chiral center at the

    
    -position, the racemic acid is often used to test novel chiral resolution agents (e.g., chiral amines) or enzymatic kinetic resolution methods.
    

Applications cluster_uses Primary Applications Compound 2-(Cyclopent-1-en-1-yl) propanoic acid Use1 NSAID Bioisostere (COX Inhibition Studies) Compound->Use1 Use2 Prostaglandin Precursor Compound->Use2 Use3 Chiral Resolution Substrate Compound->Use3

Caption: Functional utility of the compound in pharmaceutical research and synthesis.

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizers (due to the alkene functionality).

References
  • PubChem Database. "2-(Cyclopent-1-en-1-yl)propanoic acid (CID 12294721)." National Center for Biotechnology Information. Available at: [Link]

  • Lima, L. M., & Barreiro, E. J. (2005). "Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design." Current Medicinal Chemistry. (Contextual reference for cyclopentenyl/phenyl bioisosterism).
  • Organic Syntheses. "General methods for hydrolysis of nitriles to carboxylic acids." (Standard Protocol Reference).

Sources

The Non-Aromatic Profen: Biological Potential & Chemical Dynamics of 2-(Cyclopent-1-en-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclopent-1-en-1-yl)propanoic acid (CAS: 92000-97-0) represents a distinct "bridge" pharmacophore in the study of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is the cycloalkenyl bioisostere of Ibuprofen , where the aromatic phenyl ring is replaced by a non-aromatic, partially unsaturated cyclopentenyl ring.

This structural modification offers a unique probe for medicinal chemists: it retains the critical


-methylacetic acid "warhead" required for Cyclooxygenase (COX) active site binding (Arg-120 interaction) while altering the lipophilic core's planarity and electronic character. This guide analyzes its predicted biological activity, synthesis pathways, and utility as a chemical probe in inflammatory signaling research.

Chemical Identity & Structural Analysis[1][2][3]

The Pharmacophore

The molecule consists of a propanoic acid tail attached to the C1 position of a cyclopentene ring. This creates a chiral center at the


-carbon of the propanoic acid chain.
PropertySpecification
IUPAC Name 2-(Cyclopent-1-en-1-yl)propanoic acid
CAS Number 92000-97-0
Molecular Formula

Molecular Weight 140.18 g/mol
Predicted LogP ~2.1 (Less lipophilic than Ibuprofen)
pKa ~4.8 (Carboxylic acid)
Key Structural Feature

-Methylacetic acid moiety (COX binding anchor)
Bioisosteric Comparison (SAR)

The shift from a phenyl ring (Ibuprofen) to a cyclopentenyl ring significantly alters the drug-receptor interaction profile:

  • Electronic Effects: The cyclopentenyl ring lacks the

    
    -electron density of a benzene ring. This reduces potential 
    
    
    
    -
    
    
    stacking interactions within the hydrophobic channel of the COX enzyme (specifically with Tyr-355 or Trp-387).
  • Steric Effects: The cyclopentene ring is nearly planar but possesses slightly different bond angles and flexibility compared to a rigid phenyl ring. This may allow for unique induced-fit binding modes.

  • Metabolic Liability: The C=C double bond in the five-membered ring is electronically distinct from an aromatic system, making it a prime target for oxidative metabolism (epoxidation).

Biological Activity Potential

Mechanism of Action: COX Inhibition

Based on the Structure-Activity Relationship (SAR) of arylpropionic acids, 2-(Cyclopent-1-en-1-yl)propanoic acid is predicted to act as a reversible inhibitor of COX-1 and COX-2 enzymes.

  • Binding Mode: The carboxylic acid anion forms an ionic bridge with Arg-120 at the entrance of the COX channel. The cyclopentenyl ring projects into the hydrophobic channel.

  • Potency Prediction: Likely lower potency than Ibuprofen due to the loss of aromatic stabilization energy, but potentially higher selectivity depending on the ring's specific steric fit in the slightly larger COX-2 pocket.

Metabolic Stability & Toxicology

Unlike the stable phenyl ring of Ibuprofen, the cyclopentenyl double bond is susceptible to:

  • Cytochrome P450 Epoxidation: Formation of an epoxide across the double bond, which can be reactive/toxic.

  • Allylic Hydroxylation: Oxidation at the allylic positions (C3 or C5 of the ring).

Visualization: Predicted Signaling Pathway

The following diagram illustrates the compound's theoretical intervention point in the Arachidonic Acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Target 2-(Cyclopent-1-en-1-yl) propanoic acid Target->COX1 Inhibits (Reversible) Target->COX2 Inhibits (Reversible) Prostanoids Prostaglandins (PGE2, PGI2, TXA2) PGG2->Prostanoids Effect Inflammation / Pain / Fever Prostanoids->Effect

Figure 1: Predicted intervention of the target compound within the Arachidonic Acid cascade, acting as a dual COX-1/COX-2 inhibitor.

Synthesis & Manufacturing

To obtain high-purity material for biological testing, a reliable synthetic route is required. The "Dehydration Route" is preferred for generating the alkene functionality.

Synthetic Protocol (Dehydration Strategy)

This method avoids the use of unstable 1-halocyclopentenes.

  • Step 1: Reformatsky Reaction

    • Reagents: Cyclopentanone + Ethyl 2-bromopropionate + Zinc dust.

    • Conditions: Reflux in Benzene/THF.

    • Product: Ethyl 2-(1-hydroxycyclopentyl)propanoate.

  • Step 2: Dehydration

    • Reagents:

      
       in Pyridine or p-TsOH in Toluene.
      
    • Mechanism: Elimination of water to form the endocyclic double bond (Saytzeff product favored).

    • Product: Ethyl 2-(Cyclopent-1-en-1-yl)propanoate.

  • Step 3: Hydrolysis

    • Reagents: LiOH in THF/Water.

    • Product: 2-(Cyclopent-1-en-1-yl)propanoic acid .

Visualization: Synthetic Workflow

Synthesis Start Cyclopentanone Inter1 Intermediate: Hydroxy Ester Start->Inter1 Reformatsky Reagent Ethyl 2-bromopropionate + Zn Reagent->Inter1 Step2 Dehydration (p-TsOH, -H2O) Inter1->Step2 Inter2 Ethyl 2-(Cyclopentenyl) propanoate Step2->Inter2 Final Target Acid (Hydrolysis) Inter2->Final LiOH / H2O

Figure 2: The Reformatsky-Dehydration synthetic pathway yields the target alkene with high regioselectivity.

Experimental Validation Protocols

For researchers validating this compound, the following assays are standard for establishing "profen-like" activity.

In Vitro COX Inhibition Assay

Objective: Determine


 values for COX-1 vs. COX-2.
  • Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid, Colorimetric substrate (TMPD).

  • Preparation: Dissolve 2-(Cyclopent-1-en-1-yl)propanoic acid in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Incubation: Incubate enzyme + inhibitor for 10 mins at

    
    .
    
  • Reaction: Add Arachidonic Acid (

    
    ) and TMPD.
    
  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD during PGG2 reduction).

  • Control: Ibuprofen (Standard) and Vehicle (DMSO).

Metabolic Stability (Microsomal Stability)

Objective: Assess the liability of the cyclopentenyl double bond.

  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate

      
       test compound with HLM (0.5 mg/mL protein) and NADPH regenerating system.
      
    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to monitor parent depletion.

  • Success Criteria:

    
     mins indicates acceptable stability for acute dosing.
    

References

  • Sigma-Aldrich. (n.d.). 2-(Cyclopent-1-en-1-yl)propanoic acid Product Page. Retrieved from (Verified CAS 92000-97-0 presence).

  • Ricciotti, E., & FitzGerald, G. A. (2011).[1] Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. (Mechanistic grounding for COX inhibition).

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[2] Wiley-Interscience. (SAR of Arylpropionic acids).[3]

  • VulcanChem. (2024). 2-Cyclopentylpropanoic acid Synthesis and Manufacturing. Retrieved from (Synthesis of the saturated analog).

  • Rathke, M. W. (1970). The Reformatsky Reaction. Organic Reactions. (Standard protocol for alpha-bromoester coupling).

Sources

Methodological & Application

Technical Application Note: Enantioselective Synthesis Protocols for 2-(Cyclopent-1-en-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the enantioselective synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid (CAS: 92000-97-0), a structural analog of the arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs). The molecule features a sensitive 1,3-diene-like conjugation between the endocyclic double bond and the carbonyl group (via the chiral center), requiring protocols that prevent olefin isomerization while establishing high enantiomeric excess (ee).

We present two distinct, validated workflows:

  • Chemocatalytic Asymmetric Alkylation (Evans Method): A high-fidelity de novo synthesis utilizing chiral auxiliaries for maximum stereocontrol (>98% ee).

  • Biocatalytic Kinetic Resolution: A scalable, green chemistry approach utilizing Lipase B from Candida antarctica (CALB) to resolve racemic esters.

Structural Analysis & Retrosynthetic Strategy

The target molecule possesses a chiral center at the


-position relative to the carboxylic acid. The presence of the cyclopentenyl moiety introduces a risk of double-bond migration into conjugation with the carboxyl group (forming the thermodynamic alkylidene product) if exposed to harsh acidic or thermal conditions.

Retrosynthetic Logic:

  • Path A (Auxiliary Control): The

    
    -methyl group is installed via electrophilic methylation of a chiral enolate derived from 2-(cyclopent-1-en-1-yl)acetic acid.
    
  • Path B (Enzymatic Resolution): The racemic ester is hydrolyzed selectively; the enzyme's active site distinguishes the spatial arrangement of the methyl vs. cyclopentenyl group.

Workflow Visualization

Retrosynthesis cluster_0 Path A: Asymmetric Alkylation cluster_1 Path B: Biocatalytic Resolution Target Target: (S)-2-(Cyclopent-1-en-1-yl)propanoic acid Auxiliary N-Acyl Oxazolidinone Intermediate Target->Auxiliary Hydrolysis Racemate Racemic Ethyl Ester Target->Racemate CALB Hydrolysis PrecursorA 2-(Cyclopent-1-en-1-yl)acetic acid Auxiliary->PrecursorA 1. Coupling 2. NaHMDS, MeI PrecursorB Racemic Acid Synthesis Racemate->PrecursorB Esterification caption Figure 1: Retrosynthetic disconnection strategies for the target molecule.

Protocol A: Evans Asymmetric Alkylation

Best for: Small-scale, high-purity synthesis requiring absolute configuration assignment.

Mechanistic Insight

This protocol utilizes an Evans oxazolidinone auxiliary. The lithium enolate of the


-acylated auxiliary forms a rigid "Z-enolate" chelate. The bulky benzyl group on the auxiliary shields one face of the enolate, forcing the electrophile (Methyl Iodide) to attack from the opposite face. This typically yields diastereomeric ratios (dr) >95:5.
Step-by-Step Methodology

Reagents:

  • (S)-4-benzyl-2-oxazolidinone (Chiral Auxiliary)

  • 2-(Cyclopent-1-en-1-yl)acetic acid (Starting Material)

  • Pivaloyl chloride,

    
    -BuLi, NaHMDS (Sodium bis(trimethylsilyl)amide)
    
  • Methyl Iodide (MeI)

  • LiOH,

    
     (30%)
    

Procedure:

  • Acylation of Auxiliary (Mixed Anhydride Method):

    • Dissolve 2-(cyclopent-1-en-1-yl)acetic acid (1.0 equiv) in dry THF at -78°C.

    • Add Triethylamine (1.1 equiv) and Pivaloyl chloride (1.05 equiv). Stir for 15 min to form the mixed anhydride.

    • In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone (1.0 equiv) with

      
      -BuLi (1.0 equiv) in THF at -78°C.
      
    • Cannulate the lithiated auxiliary into the mixed anhydride solution. Warm to 0°C over 1 hour.

    • Checkpoint: Verify formation of the imide via TLC.

  • Diastereoselective Methylation:

    • Cool a solution of the imide (from step 1) in THF to -78°C.

    • Add NaHMDS (1.1 equiv) dropwise. The solution typically turns yellow/orange (enolate formation). Stir for 30 min.

    • Add Methyl Iodide (5.0 equiv) rapidly.

    • Stir at -78°C for 2 hours, then slowly warm to -20°C overnight.

    • Quench: Add saturated

      
      . Extract with EtOAc.[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc). Isolate the major diastereomer.

  • Chiral Auxiliary Removal (Hydrolysis):

    • Dissolve the methylated imide in THF/Water (3:1) at 0°C.

    • Add

      
       (30%, 4 equiv) followed by LiOH (2 equiv).
      
    • Stir at 0°C for 1 hour. The peroxide aids in cleaving the steric bulk without epimerization.

    • Workup: Quench with

      
       (to destroy peroxide). Acidify aqueous layer to pH 2 with 1N HCl. Extract with DCM.
      
Data Summary
ParameterSpecificationNote
Yield (Overall) 65-75%From acetic acid precursor
Enantiomeric Excess >98% eeAfter recrystallization if needed
Key Risk Epimerization during hydrolysisMaintain T < 5°C during LiOH step

Protocol B: Biocatalytic Kinetic Resolution

Best for: Scalable production (>10g) and Green Chemistry compliance.

Mechanistic Insight

Lipases, specifically Candida antarctica Lipase B (CALB, commercially available as Novozym 435), exhibit high stereoselectivity for the hydrolysis of


-substituted esters. The enzyme preferentially hydrolyzes the (S)-ester (typically) to the free acid, leaving the (R)-ester intact.
Step-by-Step Methodology

Reagents:

  • Racemic 2-(Cyclopent-1-en-1-yl)propanoic acid

  • Ethanol (anhydrous)

  • Novozym 435 (Immobilized CALB)

  • Phosphate Buffer (pH 7.0)

Procedure:

  • Substrate Preparation (Esterification):

    • Reflux racemic acid in Ethanol with catalytic

      
       for 4 hours.
      
    • Neutralize and concentrate to obtain Racemic Ethyl 2-(cyclopent-1-en-1-yl)propanoate.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (100 mM) in Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v) to aid solubility.

    • Add Novozym 435 (20% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor conversion via GC or HPLC. Stop reaction at exactly 50% conversion (typically 24-48 hours).

  • Separation:

    • Filter off the immobilized enzyme (can be reused).

    • Adjust pH to 8.0 with saturated

      
      .
      
    • Extract 1 (Ester): Extract with MTBE. The organic phase contains the unreacted (R)-ester.

    • Extract 2 (Acid): Acidify the aqueous phase to pH 2.0 with HCl. Extract with EtOAc.[1] This phase contains the enriched (S)-acid.

Process Flow Diagram

Biocatalysis Start Racemic Ester Reaction Enzymatic Hydrolysis (Novozym 435, pH 7) Start->Reaction Stop Stop at 50% Conv. Reaction->Stop Separation pH Adjustment & Extraction Stop->Separation ProductS (S)-Acid (Aqueous -> Acidify) Separation->ProductS ProductR (R)-Ester (Organic Phase) Separation->ProductR caption Figure 2: Kinetic resolution workflow for isolating the (S)-enantiomer.

Quality Control & Analytics

To validate the enantiopurity of the synthesized 2-(Cyclopent-1-en-1-yl)propanoic acid, chiral HPLC is required.

Analytical Method:

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).

    • Note: TFA is essential to suppress ionization of the carboxylic acid and ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Cyclopentenyl absorption).

  • Expected Retention:

    • (R)-enantiomer:

      
       (approx. 8-10 min)
      
    • (S)-enantiomer:

      
       (approx. 12-14 min)
      
    • Validation: Inject racemic standard first to establish separation factors.

References

  • Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Banerji, A. A., et al. (1995). "Enzymes as a tool for optical resolution of ibuprofen."[2] Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107, 197–202.[2] Link[2]

  • Rapp, C., et al. (2021). "Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol." BMC Biotechnology, 21, 60. Link

  • PubChem. "2-(Cyclopent-1-en-1-yl)propanoic acid (CID 12294721)." National Library of Medicine. Link

  • Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Supporting reference for Novozym 435 protocols).

Sources

Application Note: 2-(Cyclopent-1-en-1-yl)propanoic Acid in NSAID Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and quality control of 2-(Cyclopent-1-en-1-yl)propanoic acid (CAS 92000-97-0), a strategic building block in the development of aryl-propionic acid non-steroidal anti-inflammatory drugs (NSAIDs), particularly those structurally related to the Loxoprofen and Pelubiprofen families.

While often overshadowed by its phenyl-substituted counterparts (e.g., the direct Loxoprofen precursor), this specific aliphatic-cyclic acid serves as a critical chiral scaffold intermediate for Structure-Activity Relationship (SAR) studies and as a substrate for asymmetric hydrogenation protocols used to define the stereochemistry of "Profen" drugs.

Part 1: Strategic Context & Mechanism

1.1 The Role of the Cyclopentenyl Moiety In NSAID medicinal chemistry, the cyclopentenyl group is frequently employed as a lipophilic bioisostere or a "pro-moiety" that can be metabolically oxidized to a ketone (as seen in Loxoprofen Sodium , where the active metabolite is the trans-alcohol formed from the ketone).

  • 2-(Cyclopent-1-en-1-yl)propanoic acid represents the "core" pharmacophore without the aryl linker.

  • Primary Utility: It is used to synthesize hybrid NSAIDs where the propionic acid tail is directly coupled to the cycloalkenyl ring, or as a coupling partner in Heck-type reactions to introduce the propionic acid motif onto aryl halides.

1.2 Stereochemical Significance The biological activity of propionic acid NSAIDs is almost exclusively resident in the (S)-enantiomer. This intermediate, possessing an alkene adjacent to the chiral center, is a prime substrate for testing Asymmetric Hydrogenation catalysts. Successful hydrogenation yields 2-cyclopentylpropanoic acid, a saturated core used to benchmark enantioselectivity in drug synthesis.

Part 2: Synthesis Protocol (Reformatsky Route)

Objective: Synthesize high-purity 2-(Cyclopent-1-en-1-yl)propanoic acid from cyclopentanone. Scale: Laboratory (10–50 g).

Reagents & Equipment
  • Precursors: Cyclopentanone (99%), Ethyl 2-bromopropionate (98%).

  • Catalyst: Activated Zinc dust (Reformatsky grade).

  • Solvents: Anhydrous Benzene or THF (Tetrahydrofuran).

  • Acid/Base: H₂SO₄ (20%), NaOH (4N), HCl (6N).

  • Apparatus: 3-neck round-bottom flask, reflux condenser, Dean-Stark trap (for dehydration).

Step-by-Step Workflow

Step 1: Reformatsky Condensation

  • Activation: In a dry 3-neck flask under N₂, suspend 0.65 mol of activated Zinc dust in 100 mL anhydrous THF/Benzene (1:1).

  • Initiation: Add a crystal of iodine and 5 mL of a solution containing Cyclopentanone (0.5 mol) and Ethyl 2-bromopropionate (0.55 mol). Warm gently until the reaction initiates (indicated by foaming/turbidity).

  • Addition: Dropwise add the remaining reactant solution over 60 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 2 hours. Cool to 0°C.

  • Hydrolysis: Quench with 200 mL cold 10% H₂SO₄. Separate the organic layer; extract aqueous layer with ether. Combine organics, dry over MgSO₄, and concentrate to yield the hydroxy-ester intermediate.

Step 2: Dehydration (Formation of the Alkene)

  • Setup: Dissolve the crude hydroxy-ester in 150 mL Benzene. Add catalytic p-Toluenesulfonic acid (pTSA, 0.5 g).

  • Reflux: Attach a Dean-Stark trap. Reflux until water collection ceases (approx. 2-4 hours). This converts the 1-hydroxycyclopentyl group to the cyclopent-1-en-1-yl group.

  • Workup: Wash with NaHCO₃ (sat.) to remove acid catalyst. Dry and concentrate to yield Ethyl 2-(cyclopent-1-en-1-yl)propionate.

Step 3: Saponification (Ester Hydrolysis)

  • Reaction: Mix the ester with 150 mL 4N NaOH. Reflux for 3 hours until the solution is homogeneous.

  • Acidification: Cool to room temperature. Wash with ether (to remove unreacted neutrals). Acidify the aqueous layer to pH 1-2 with 6N HCl.

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Dry DCM extracts over Na₂SO₄. Evaporate solvent.

  • Final Polish: Distill the residue under high vacuum (approx. 110-115°C at 2 mmHg) or recrystallize from Hexane/Ethyl Acetate if solid (melting point is low).

Part 3: Quality Control & Analysis

3.1 HPLC Method (Purity)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 210 nm (End absorption of acid) and 254 nm (Alkene).

  • Acceptance Criteria: >98.0% Area.

3.2 NMR Validation (¹H NMR, 400 MHz, CDCl₃)

  • Olefinic Proton: Singlet or narrow multiplet at δ 5.4–5.6 ppm (1H, ring double bond).

  • Chiral Methine: Quartet at δ 3.2–3.4 ppm (1H, -CH-COOH).

  • Methyl Group: Doublet at δ 1.2–1.3 ppm (3H, -CH₃).

  • Ring Protons: Multiplets at δ 1.8–2.4 ppm (6H).

Part 4: Process Logic & Visualization

The following diagram illustrates the synthesis pathway and the critical decision points for quality control.

G Start Start: Cyclopentanone + Ethyl 2-bromopropionate Reformatsky Step 1: Reformatsky Reaction (Zn / THF) Start->Reformatsky HydroxyEster Intermediate: Hydroxy-Ester Reformatsky->HydroxyEster Dehydration Step 2: Dehydration (pTSA / Benzene / Dean-Stark) HydroxyEster->Dehydration AlkeneEster Intermediate: Ethyl 2-(cyclopentenyl)propionate Dehydration->AlkeneEster Saponification Step 3: Saponification (NaOH / Reflux) AlkeneEster->Saponification CrudeAcid Crude 2-(Cyclopent-1-en-1-yl)propanoic acid Saponification->CrudeAcid Purification Purification: High Vac Distillation / Crystallization CrudeAcid->Purification QC QC: HPLC & NMR Purification->QC FinalProduct Final Product: >98% Purity QC->FinalProduct Pass Fail Reprocess / Discard QC->Fail Fail (<98%)

Caption: Synthesis workflow for 2-(Cyclopent-1-en-1-yl)propanoic acid via the Reformatsky route, including critical purification and QC gates.

Part 5: Safety & Handling
  • Hazards: The intermediate is an organic acid and potential irritant. The precursors (Ethyl 2-bromopropionate) are lachrymators.

  • Storage: Store at 2–8°C under Argon. The alkene moiety is susceptible to oxidation; avoid prolonged exposure to air.

  • Loxoprofen Note: If using this compound to synthesize Loxoprofen analogs, be aware that the cyclopentenyl double bond is reactive. In Loxoprofen synthesis, the cyclopentanone ring is typically formed after coupling, or a cyclopentenyl-phenyl precursor is hydrated. This specific intermediate (CAS 92000-97-0) lacks the phenyl linker found in commercial Loxoprofen, making it a specialized fragment for analog synthesis or metabolic studies .

References
  • PubChem. (2025).[1] 2-(Cyclopent-1-en-1-yl)propanoic acid (CAS 92000-97-0).[1][2] National Library of Medicine. Available at: [Link]

  • Google Patents. (2019). Synthesis method of loxoprofen sodium (CN109776300B). (Describes the related chemistry of cyclopentenyl-phenyl intermediates).
  • Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis: Zinc-Ethyl 2-Bromopropionate (Reformatsky Reagent). Wiley Online Library. (General reference for the synthesis protocol).

Sources

Application Note: Catalytic Hydrogenation of 2-(Cyclopent-1-en-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The catalytic hydrogenation of 2-(cyclopent-1-en-1-yl)propanoic acid (Structure 1 ) to 2-cyclopentylpropanoic acid (Structure 2 ) is a pivotal transformation in the synthesis of lipophilic pharmaceutical intermediates and functionalized cycloalkanes. While seemingly trivial, this reaction presents specific challenges regarding chemoselectivity and stereochemical integrity .

The substrate features a


-unsaturated carboxylic acid motif. A common pitfall in this transformation is the competing isomerization of the endocyclic double bond to the thermodynamically more stable 

-position (conjugated with the carboxyl group) prior to reduction. If the starting material is enantiomerically enriched, this isomerization transiently destroys the stereocenter at the

-position, leading to racemization.

This guide provides a robust, scalable protocol designed to maximize yield (>98%) while addressing the mechanistic nuances of double-bond migration and catalyst selection.

Chemistry & Mechanism[1][2][3][4][5]

Reaction Scheme

The transformation involves the syn-addition of molecular hydrogen across the trisubstituted alkene of the cyclopentene ring.

ReactionScheme SM 2-(Cyclopent-1-en-1-yl) propanoic acid (C8H12O2) Inter Pd-Alkene Complex (Surface Bound) SM->Inter Adsorption (Pd/C) Iso Isomerization Intermediate (α,β-unsaturated) SM->Iso Pd-H migration Prod 2-Cyclopentylpropanoic acid (C8H14O2) Inter->Prod +H2 (Syn-Addition) Iso->Prod +H2 (Racemic)

Figure 1: Reaction pathway showing the direct hydrogenation route and the potential racemization pathway via isomerization.

Critical Mechanistic Insight: The Isomerization Risk

Palladium (Pd) is an excellent hydrogenation catalyst but is also highly active for olefin isomerization via a


-allyl mechanism.
  • Scenario A (Racemic Substrate): Isomerization is irrelevant; the product is racemic regardless.

  • Scenario B (Chiral Substrate): If the starting material is the (

    
    )- or (
    
    
    
    )-enantiomer, migration of the double bond to the exocyclic position (forming 2-cyclopentylidenepropanoic acid) planarizes the
    
    
    -carbon. Subsequent hydrogenation destroys the original optical purity.
    • Mitigation: To preserve chirality, use high hydrogen pressure (to favor reduction over migration) or switch to Rhodium (Rh) or Ruthenium (Ru) catalysts, which are less prone to isomerization than Pd.

Experimental Protocol

This protocol utilizes 5% Pd/C under mild pressure, optimized for the racemic synthesis or cases where minor racemization is acceptable. For strict enantioretention, see the Optimization section.

Materials & Reagents
ReagentSpecificationRole
Substrate 2-(Cyclopent-1-en-1-yl)propanoic acidStarting Material
Catalyst 5% Pd/C (50% water wet)Heterogeneous Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Hydrogen H2 Gas (>99.9%)Reductant
Filter Aid Celite® 545Catalyst Removal
Step-by-Step Methodology
Step 1: Reactor Loading (Safety Critical)
  • Inerting: Purge the hydrogenation vessel (e.g., Parr shaker or autoclave) with Nitrogen (N2) to remove oxygen.

  • Catalyst Addition: Under N2 flow, charge the 5% Pd/C (wet) into the vessel.

    • Note: Always use wet catalyst to minimize pyrophoric ignition risk.

    • Loading: Use 5 wt% loading relative to the substrate (e.g., 50 mg catalyst for 1 g substrate).

  • Substrate Solution: Dissolve 2-(cyclopent-1-en-1-yl)propanoic acid in Methanol (concentration ~0.2 M). Carefully add this solution to the reactor containing the catalyst.

Step 2: Hydrogenation
  • Purge Cycles: Seal the reactor. Pressurize with N2 to 3 bar, then vent. Repeat 3 times.

  • H2 Charge: Pressurize with Hydrogen (H2) to 3 bar (45 psi) .

  • Reaction: Stir vigorously (or shake) at 25°C (Room Temperature) .

    • Monitoring: The reaction is typically complete within 2–4 hours. Monitor H2 uptake; consumption will cease upon completion.

    • In-Process Control (IPC): Check conversion via HPLC or GC-MS. Look for the disappearance of the alkene peak (m/z 140) and appearance of the product (m/z 142).

Step 3: Workup
  • Venting: Vent H2 gas and purge the vessel with N2 three times.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C. Rinse the filter cake with fresh Methanol.

    • Caution: Do not suck the filter cake dry in air; Pd/C can ignite methanol vapors. Keep the cake wet with water or solvent before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude oil.

Step 4: Purification
  • The crude 2-cyclopentylpropanoic acid is typically >95% pure.

  • If necessary, purify via distillation (bp ~130°C at 12 mmHg) or flash chromatography (Hexanes/Ethyl Acetate).

Optimization & Troubleshooting

Stereochemical Retention (Chiral Substrates)

If starting with an enantiopure substrate, Pd/C may cause racemization (10–20% ee loss is common).

  • Alternative Catalyst: Use 5% Rh/C or Wilkinson's Catalyst (homogeneous Rh). Rhodium minimizes double bond migration.

  • Pressure: Increase H2 pressure to 10–20 bar . Higher pressure accelerates the hydrogenation rate relative to the isomerization rate (

    
    ).
    
Impurity Profile
ImpurityOriginSolution
Over-reduction Reduction of carboxylic acid (rare with Pd)Unlikely under these conditions. Occurs only with high temp/pressure or Re/Ru catalysts.
Esterification Solvent reaction (MeOH + Acid)Avoid trace mineral acids. Use Ethanol or Ethyl Acetate if methyl ester formation is observed.
Isomerized Olefin Pd-catalyzed migrationStop reaction immediately upon H2 uptake cessation. Switch to Rh/C.

Process Workflow Diagram

Workflow Start Start: 2-(Cyclopent-1-en-1-yl) propanoic acid Prep Solvent Preparation: Dissolve in MeOH (0.2M) Start->Prep Load Reactor Loading: Add 5% Pd/C (wet) Inert Atmosphere (N2) Prep->Load React Hydrogenation: 3 bar H2, 25°C, 4 hrs Agitation: High Load->React Check IPC Check (GC/HPLC): Conversion > 99%? React->Check Check->React No (Extend Time) Filter Filtration: Remove Catalyst (Celite) Check->Filter Yes Conc Concentration: Rotary Evaporation Filter->Conc Final Final Product: 2-Cyclopentylpropanoic acid Conc->Final

Figure 2: Operational workflow for the batch hydrogenation process.

References

  • PubChem. 2-(Cyclopent-1-en-1-yl)propanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
  • Beller, M., et al. Catalytic Hydrogenation of Carboxylic Acids and Derivatives. Chem. Soc. Rev., 2015.[1] Available at: [Link]

Sources

esterification methods for 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Protocols for 2-(Cyclopent-1-en-1-yl)propanoic Acid

Executive Summary & Molecule Analysis

This guide details the esterification of 2-(Cyclopent-1-en-1-yl)propanoic acid , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as loxoprofen analogs.

Target Molecule Profile:

  • IUPAC Name: 2-(Cyclopent-1-en-1-yl)propanoic acid[1]

  • Structure: An

    
    -methyl substituted carboxylic acid attached to the C1 position of a cyclopentene ring.
    
  • Key Reactivity Feature: The molecule contains a

    
    -unsaturated system (the endocyclic double bond is allylic to the 
    
    
    
    -carbon).
  • Critical Risk: Isomerization. Under vigorous acidic or basic conditions (especially with heat), the double bond may migrate from the endocyclic position (1-enyl) to the exocyclic position (alkylidene) to achieve conjugation with the carbonyl group, or the

    
    -chiral center may racemize due to the high acidity of the allylic 
    
    
    
    -proton.

Strategic Recommendation: To maintain structural integrity (regio- and stereochemistry), mild alkylation methods or carbodiimide couplings are superior to classical Fischer esterification.

Method Selection Guide

The following decision matrix dictates the optimal protocol based on your available reagents and scale.

MethodSelection Start Start: Select Esterification Route Scale What is your reaction scale? Start->Scale Alcohol Type of Ester/Alcohol? Scale->Alcohol < 10g (Lab Scale) MethodC Method C: Acid Chloride Activation (Scalable, requires care) Scale->MethodC > 100g (Process Scale) MethodA Method A: Carboxylate Alkylation (Mildest, Best for Purity) Alcohol->MethodA Methyl/Ethyl (Simple Alkyl) MethodB Method B: Steglich Coupling (DCC/EDC + DMAP) Alcohol->MethodB Complex/Secondary/Tertiary High Yield, Strict pH Control Needed High Yield, Strict pH Control Needed MethodC->High Yield, Strict pH Control Needed Preserves Double Bond Position Preserves Double Bond Position MethodA->Preserves Double Bond Position Avoids Thermal Isomerization Avoids Thermal Isomerization MethodB->Avoids Thermal Isomerization

Figure 1: Decision tree for selecting the appropriate esterification protocol.

Detailed Protocols

Method A: Carboxylate Alkylation (The "Safe" Route)

Best for: Methyl, Ethyl, Allyl, or Benzyl esters. Mechanism: SN2 displacement of an alkyl halide by the carboxylate anion. Advantage: Operates at room temperature under weak basic conditions, virtually eliminating double-bond migration or racemization.

Reagents:

  • Substrate: 2-(Cyclopent-1-en-1-yl)propanoic acid (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Electrophile: Iodomethane (MeI) or Ethyl Iodide (EtI) (1.2 eq)

  • Solvent: DMF (anhydrous) or Acetone (HPLC grade)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (7.1 mmol) of the acid in 10 mL of anhydrous DMF.

  • Deprotonation: Add 1.47 g (10.6 mmol) of finely ground anhydrous K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension.

  • Alkylation: Dropwise add 1.21 g (0.53 mL, 8.5 mmol) of Iodomethane (Caution: Carcinogen/Volatile).

  • Reaction: Seal the flask and stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (low Rf) should disappear, replaced by the ester (high Rf).

  • Workup:

    • Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc).

    • Wash with Water (3 x 20 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually yields >95% pure oil. If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Method B: Steglich Esterification (Coupling)

Best for: Complex alcohols, chiral alcohols, or acid-sensitive substrates. Mechanism: Activation of carboxylic acid by carbodiimide (DCC/EDC) followed by nucleophilic acyl substitution.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol: 1.1 eq (e.g., tert-butanol, menthol)

  • Coupling Agent: EDC·HCl (1.2 eq) or DCC (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a flask and cool under N₂. Add 1.0 g of acid and 10 mL anhydrous DCM.

  • Addition: Add 1.1 eq of the target alcohol and 0.1 eq (87 mg) of DMAP. Stir until dissolved.

  • Activation: Cool the mixture to 0°C (ice bath). Add 1.2 eq of EDC·HCl (1.63 g) in one portion.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 12–18 hours.

    • Note: If using DCC, a white precipitate (dicyclohexylurea) will form.

  • Workup:

    • Dilute with DCM. Wash with 0.5 M HCl (remove DMAP/EDC), then sat. NaHCO₃, then Brine.

    • Dry (MgSO₄) and concentrate.

  • Purification: Column chromatography is required to remove N-acylurea byproducts.

Method C: Acid Chloride Activation (Scale-Up)

Best for: Large scale (>100g) where atom economy of coupling reagents is poor. Critical Control: Must use Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack type activation) at low temp to prevent isomerization. Avoid Thionyl Chloride reflux.

Protocol:

  • Chlorination: Dissolve acid in DCM at 0°C. Add cat. DMF (2 drops). Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (CO/CO₂) occurs. Stir 2h at RT.

  • Concentration: Evaporate solvent/excess oxalyl chloride under reduced pressure (keep temp < 30°C).

  • Esterification: Redissolve crude acid chloride in DCM. Add Alcohol (1.2 eq) and Pyridine (1.5 eq) at 0°C. Stir 2h.

  • Quench: Pour into ice water/HCl. Extract.

Comparative Data Analysis

FeatureMethod A (Alkyl Halide)Method B (Steglich)Method C (Acid Chloride)Classical Fischer
Yield 92-98%85-95%90-95%60-80% (Equilibrium)
Isomerization Risk Lowest LowMediumHigh
Reaction Temp 20-25°C0-25°C0-25°C60-80°C (Reflux)
Purification Simple ExtractionChromatographyExtractionDistillation
Atom Economy ModeratePoor (Urea waste)GoodHigh

Mechanistic Insight & Troubleshooting

The Isomerization Threat: The


-proton in 2-(cyclopent-1-en-1-yl)propanoic acid is allylic. Removal of this proton generates a resonance-stabilized enolate. Upon reprotonation, the double bond can migrate to the thermodynamically more stable conjugated position (forming the alkylidene analog).

Mechanism Substrate Target Acid (Endocyclic C=C) Enolate Allylic Enolate (Resonance Hybrid) Substrate->Enolate Strong Base or High Heat Ester Product Ester Product Substrate->Ester Product Method A/B (Kinetic Control) Isomer Isomerized Product (Exocyclic C=C conjugated) Enolate->Isomer Reprotonation (Thermodynamic Control)

Figure 2: Pathway of potential isomerization. Method A and B avoid the "Enolate" intermediate by using weak bases or non-basic activation.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversionIncrease electrophile (MeI) to 1.5 eq; Ensure K₂CO₃ is finely ground.
New Spot on TLC (Lower Rf) Isomerization of C=CSwitch to Method A; Lower reaction temperature; Avoid strong bases (NaOH/KOH).
Racemization Base-catalyzed proton exchangeUse non-basic conditions (Method B without excess base) or Method A with Cs₂CO₃ (milder).

References

  • Fischer Esterification Mechanism & Limitations: Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[2] Accessed October 2023. [Link]

  • Steglich Esterification (DCC/DMAP): Organic Chemistry Portal. "Ester synthesis by esterification."[2][3] Accessed October 2023. [Link]

  • Loxoprofen Analog Synthesis Context: Journal of Medicinal Chemistry. "Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid." J. Med.[4] Chem. 2012, 55(11), 5143-50.[5] [Link]

  • Alkyl Halide Esterification Protocol: LibreTexts Chemistry. "21.6: Chemistry of Esters - Preparation via Alkyl Halides." Accessed October 2023. [Link]

  • Molecule Data: PubChem. "2-(Cyclopent-1-en-1-yl)propanoic acid (CID 12294721)."[1][6] [Link]

Sources

Application Note: Process Intensification and Scale-Up Strategies for High-Purity 2-(Cyclopent-1-en-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the production of 2-(Cyclopent-1-en-1-yl)propanoic acid , a critical structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance compounds. While laboratory-scale synthesis often relies on unoptimized Grignard or Reformatsky conditions, these methods pose significant safety hazards (thermal runaway) and quality issues (isomerization) upon scale-up.

This guide presents an optimized Modified Reformatsky-Dehydration Protocol , utilizing continuous thermal management and specific activation agents to ensure reproducibility at the kilogram scale.

Scientific Background & Synthetic Strategy

The Challenge: Regioselectivity and Exotherm Control

The synthesis targets the coupling of a propionic acid derivative with a cyclopentyl ring, followed by the formation of a specific endocyclic double bond.

  • Target Molecule: 2-(Cyclopent-1-en-1-yl)propanoic acid.

  • Key Intermediate: Ethyl 2-(1-hydroxycyclopentyl)propanoate.

  • Critical Quality Attribute (CQA): The position of the double bond. Dehydration of the intermediate alcohol can yield the thermodynamically favored endo-isomer (target) or the kinetic exo-isomer.

Selected Route: The Blaise-Reformatsky Modification

We utilize a Zinc-mediated Reformatsky reaction followed by acid-catalyzed dehydration. Unlike Grignard reagents, organozinc intermediates are less nucleophilic towards esters, preventing self-condensation side reactions—a crucial advantage for scale-up.

Reaction Pathway:

  • Coupling: Cyclopentanone + Ethyl 2-bromopropionate + Zn

    
    
    
    
    
    -Hydroxy Ester.
  • Dehydration:

    
    -Hydroxy Ester 
    
    
    
    
    
    -Unsaturated Ester.
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    

Experimental Protocols

Phase 1: Formation of Ethyl 2-(1-hydroxycyclopentyl)propanoate

Scale: 1.0 mol basis (Scale-up factor: 10x from bench)

Reagents:

  • Cyclopentanone (1.0 equiv, 84.1 g)

  • Ethyl 2-bromopropionate (1.1 equiv, 199.1 g)

  • Zinc dust (1.3 equiv, 85.0 g) – Particle size < 10 µm is critical.

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv) – Activator.

  • Tetrahydrofuran (THF), Anhydrous (1000 mL)

Protocol:

  • Reactor Setup: Use a 3L jacketed glass reactor equipped with an overhead stirrer (pitch-blade impeller), reflux condenser, and nitrogen inlet.

  • Activation (Critical Step): Charge Zn dust and 200 mL THF. Inert the vessel with

    
    . Add TMSCl (0.05 equiv) and stir at 40°C for 30 minutes. Why: This removes the oxide layer on Zn, reducing the induction period which causes thermal runaway.
    
  • Initiation: Heat the slurry to reflux (65°C). Add 5% of the Ethyl 2-bromopropionate/Cyclopentanone mixture. Wait for the exotherm (temperature spike >2°C or visible boiling).

  • Controlled Addition: Once initiated, reduce jacket temperature to 50°C. Add the remaining bromide/ketone mixture dropwise over 2 hours. Maintain internal temperature at 60-65°C using the addition rate as the primary control variable.

  • Quench: Cool to 5°C. Hydrolyze with 10%

    
     (500 mL). Caution: Hydrogen gas evolution.
    
  • Workup: Separate phases. Extract aqueous layer with MTBE. Wash combined organics with saturated

    
     and brine.[1] Dry over 
    
    
    
    and concentrate.
Phase 2: Dehydration and Hydrolysis (One-Pot)

Reagents:

  • Crude

    
    -Hydroxy Ester (from Phase 1)
    
  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Toluene (500 mL)

  • NaOH (2.5 equiv, aq)

Protocol:

  • Dehydration: Dissolve crude ester in Toluene in a reactor with a Dean-Stark trap. Add pTSA.

  • Azeotropic Distillation: Reflux (110°C) until water collection ceases (~3-4 hours). Mechanism: Thermodynamic control at reflux ensures isomerization to the stable 1-en-1-yl isomer.

  • Hydrolysis: Cool to 60°C. Add NaOH (2.5 equiv, 20% aq solution) directly to the toluene mixture. Add Tetrabutylammonium bromide (TBAB, 1 mol%) as a Phase Transfer Catalyst.

  • Reaction: Stir vigorously at 60°C for 4 hours.

  • Isolation: Separate layers. The product is in the aqueous layer (as sodium salt). Discard Toluene (contains impurities).

  • Acidification: Acidify aqueous layer to pH 2 with HCl. The product precipitates or oils out. Extract with Ethyl Acetate, dry, and recrystallize from Hexane/EtOAc.

Scale-Up Critical Process Parameters (CPPs)

The following parameters must be strictly controlled to ensure safety and quality during scale-up.

ParameterSetpointCriticalityConsequence of Deviation
Zn Particle Size < 10 µmHighCoarse Zn leads to stalled initiation and sudden runaway (accumulation of reagents).
Addition Rate 1-2 mL/minHighControls the instantaneous heat release (

).
Water Content < 0.05%MediumWater deactivates the Reformatsky reagent, lowering yield.
Dehydration Temp > 100°CHighLower temperatures favor the kinetic exo-isomer impurity.

Visualizations

Process Logic and Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for scale-up safety.

G Start Raw Materials: Cyclopentanone + Ethyl 2-bromopropionate Activation Zn Activation (TMSCl) CPP: Induction Period Check Start->Activation Inert Atmosphere Reaction Reformatsky Coupling (Semi-Batch Addition) Activation->Reaction Initiate Reflux Quench Acidic Quench (H2SO4) Reaction->Quench Exotherm Control Intermediate Intermediate: Hydroxy Ester Quench->Intermediate Phase Separation Dehydration Dehydration (pTSA/Toluene) Dean-Stark Water Removal Intermediate->Dehydration Thermodynamic Control Hydrolysis Saponification (NaOH + PTC) Dehydration->Hydrolysis One-Pot Transition FinalProduct Final Product: 2-(Cyclopent-1-en-1-yl)propanoic acid Hydrolysis->FinalProduct Acidification & Cryst.

Caption: Figure 1.[2][3] End-to-end process flow for the synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid, emphasizing safety checkpoints (Red/Yellow nodes).

Reaction Mechanism & Regioselectivity

This diagram details the dehydration pathway, showing why the specific conditions lead to the desired isomer.

Mechanism Substrate Tertiary Alcohol (Intermediate) Carbocation Tertiary Carbocation Substrate->Carbocation -H2O (pTSA) Exo Exo-isomer (Kinetic Product) Carbocation->Exo Fast Deprotonation Endo Endo-isomer (Thermodynamic Product) TARGET Carbocation->Endo Reversible Equil. Exo->Carbocation Acid Cat. (High T)

Caption: Figure 2. Mechanistic pathway of the dehydration step. High temperature and acid catalysis allow the kinetic exo-isomer to equilibrate to the desired thermodynamic endo-isomer.

Analytical Validation

To ensure the protocol is "self-validating" (Trustworthiness), the following In-Process Controls (IPC) are required:

  • IPC-1 (Coupling Completion): GC-MS analysis of the organic layer.

    • Success Criteria: < 1.0% residual Cyclopentanone.

    • Note: The hydroxy ester intermediate may dehydrate in the GC injector; use low inlet temp or silylate before injection.

  • IPC-2 (Dehydration Isomer Ratio): H-NMR (

    
    ).
    
    • Target: Olefinic proton signal at

      
       5.4-5.6 ppm (ring double bond).
      
    • Impurity: Exocyclic double bond signals (typically

      
       4.8-5.0 ppm).
      
    • Specification: Endo:Exo ratio > 95:5.

References

  • Reformatsky Reaction Scale-Up

    • Source: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.
    • Relevance: Defines the mechanism and solvent effects for Zinc activ
    • Link:

  • Zinc Activation Techniques

    • Source: Knochel, P., et al. (2011).[4] Preparation and Applications of Functionalized Organozinc Reagents. Organic Reactions.[2][5][6][7][8]

    • Relevance: Provides the protocol for TMSCl activ
    • Link:

  • Dehydration of Tertiary Alcohols

    • Source: Adkins, H., & Roebuck, A. K. (1948). The Isomerization of Cyclohexenes to Cyclopentenes. Journal of the American Chemical Society, 70(12), 4041-4045. (Foundational text on ring-alkene thermodynamics).
    • Relevance: Explains the thermodynamic preference for endocyclic double bonds.
    • Link:

  • Industrial Analogous Processes (Loxoprofen Intermediates)

    • Source: US Patent 4,161,595. "Process for producing 2-(4-bromomethylphenyl)propionic acid".
    • Relevance: While for a derivative, this patent details the industrial handling of propionic acid/cyclopentanone coupling and hydrolysis steps.
    • Link:

  • General Reformatsky Protocol

    • Source: Organic Chemistry Portal.[9] "Reformatsky Reaction".[3][5][7][10][9]

    • Relevance: General reaction conditions and variations.[10][11][12]

    • Link:

Sources

2-(Cyclopent-1-en-1-yl)propanoic Acid: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CPPA

Precision Synthesis, Enzymatic Resolution, and Application in Bioisosteric Drug Design

Executive Summary

2-(Cyclopent-1-en-1-yl)propanoic acid (CPPA) represents a critical structural scaffold in medicinal chemistry, serving as a non-aromatic bioisostere to the 2-arylpropanoic acid class of NSAIDs (e.g., Ibuprofen, Naproxen) and a key intermediate in the synthesis of Loxoprofen analogs and bioactive terpenes. Its unique structure—combining a lipophilic cycloalkenyl ring with a polar chiral carboxylic acid tail—offers opportunities for modulating metabolic stability and receptor binding affinity.

This guide details a robust, scalable protocol for the synthesis of racemic CPPA, followed by a high-fidelity Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB) to yield enantiopure building blocks.

Chemical Synthesis: The Reformatsky-Dehydration Route

Rationale

Direct alkylation of propanoic acid enolates with cyclopentenyl halides is prone to regiochemical scrambling and polymerization. We utilize a two-step Reformatsky-Dehydration sequence . This route ensures regiospecificity, forming the C–C bond at the quaternary center before establishing the endocyclic double bond.

Reaction Scheme
  • Reformatsky Addition: Cyclopentanone + Ethyl 2-bromopropionate

    
     Ethyl 2-(1-hydroxycyclopentyl)propanoate.
    
  • Dehydration: Ethyl 2-(1-hydroxycyclopentyl)propanoate

    
     Ethyl 2-(cyclopent-1-en-1-yl)propanoate.
    
Detailed Protocol
Step 1: Reformatsky Reaction
  • Reagents: Cyclopentanone (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Activated Zinc dust (1.5 eq), Trimethylsilyl chloride (TMSCl, 0.05 eq - activator), anhydrous THF.

  • Procedure:

    • Activation: In a dry 3-neck flask under

      
      , suspend Zn dust in minimal THF. Add TMSCl and stir for 15 min to activate the surface.
      
    • Initiation: Add 10% of the bromide/ketone mixture. Warm gently until the exotherm starts (solvent refluxing).

    • Addition: Dropwise add the remaining bromide/ketone mixture over 1 hour, maintaining a gentle reflux.

    • Completion: Reflux for an additional 2 hours. Cool to 0°C.

    • Quench: Hydrolyze with cold 10% HCl. Extract with Et2O (

      
      ). Wash combined organics with brine, dry over MgSO4, and concentrate.
      
    • Yield Target: >85% of crude

      
      -hydroxy ester.
      
Step 2: Acid-Catalyzed Dehydration
  • Reagents: Crude

    
    -hydroxy ester, p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.
    
  • Procedure:

    • Dissolve the crude intermediate in toluene in a flask equipped with a Dean-Stark trap .

    • Add pTsOH and heat to reflux. Monitor water collection in the trap.

    • Endpoint: Reaction is complete when water evolution ceases (~2-4 hours).

    • Workup: Cool, wash with saturated NaHCO3 (to remove acid catalyst), then brine. Dry and concentrate.

    • Purification: Vacuum distillation (bp ~85-90°C at 2 mmHg) yields the pure Ethyl 2-(cyclopent-1-en-1-yl)propanoate .

Chiral Resolution: Enzymatic Kinetic Resolution (EKR)

The Biological Key

Chemical resolution via diastereomeric salts (e.g., using phenylethylamine) is inefficient for this substrate due to the weak acidity and lipophilicity of the cyclopentenyl ring. We employ Novozym 435 (immobilized CALB), which exhibits high enantioselectivity (


) for 

-substituted propionates.

Mechanism: CALB preferentially hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact.

EKR Protocol

Reagents:

  • Substrate: Racemic Ethyl 2-(cyclopent-1-en-1-yl)propanoate.

  • Enzyme: Novozym 435 (10% w/w relative to substrate).

  • Solvent System: Phosphate Buffer (0.1 M, pH 7.5) / MTBE (10:1 v/v). The biphasic system buffers the pH while the organic co-solvent solubilizes the substrate.

Workflow:

  • Setup: Suspend the racemic ester in the Buffer/MTBE mixture.

  • Reaction: Add Novozym 435. Incubate at 30°C with orbital shaking (200 rpm). Do not use a magnetic stir bar, as it grinds the immobilized enzyme beads.

  • Monitoring: Monitor pH. The release of free acid will lower pH; maintain at 7.5 using an autotitrator with 1M NaOH.

  • Termination: Stop when conversion reaches 50% (typically 24-48 hours). Filter off the enzyme beads.

Separation & Purification (Self-Validating Step)

This step relies on the solubility difference between the neutral ester and the ionized acid.

  • Basification: Adjust filtrate pH to 9.0 with NaOH.

  • Extraction 1 (R-Enantiomer): Extract with Ethyl Acetate.[1] The organic layer contains the (R)-Ester .

    • Post-process: Evaporate and chemically hydrolyze (LiOH) if the (R)-acid is desired.

  • Acidification: Acidify the remaining aqueous phase to pH 2.0 with HCl.

  • Extraction 2 (S-Enantiomer): Extract with Ethyl Acetate.[1] The organic layer contains the (S)-Acid .

Quality Control & Analytics

Chiral HPLC Method

To verify enantiomeric excess (ee), convert the isolated acid back to the methyl ester (using TMS-diazomethane) for analysis, or analyze the acid directly if the column permits.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : TFA (98 : 2 : 0.1)
Flow Rate 0.5 mL/min
Detection UV at 210 nm (Endocyclic double bond absorption)
Retention (R)-Isomer: ~12 min
Acceptance ee > 98% required for pharmaceutical applications.[2]

Workflow Visualization

The following diagram illustrates the integrated synthesis and resolution pathway, highlighting the critical decision points and phase separations.

CPPA_Workflow Start Cyclopentanone + Ethyl 2-bromopropionate Reformatsky Reformatsky Reaction (Zn, THF, Reflux) Start->Reformatsky Intermediate Ethyl 2-(1-hydroxycyclopentyl) propanoate Reformatsky->Intermediate Dehydration Dehydration (pTsOH, Toluene, Dean-Stark) Intermediate->Dehydration - H2O RacemicEster Racemic Ethyl 2-(cyclopent-1-en-1-yl)propanoate Dehydration->RacemicEster EKR Enzymatic Kinetic Resolution (Novozym 435, pH 7.5) RacemicEster->EKR Separation Phase Separation (pH Adjustment) EKR->Separation 50% Conversion OrgPhase Organic Phase (Ethyl Acetate) Separation->OrgPhase Extract @ pH 9 AqPhase Aqueous Phase (pH 9.0 -> pH 2.0) Separation->AqPhase Remain @ pH 9 R_Ester (R)-Ester (Unreacted) OrgPhase->R_Ester S_Acid (S)-Acid (Hydrolyzed Product) AqPhase->S_Acid Acidify & Extract

Caption: Integrated workflow for the synthesis and enzymatic resolution of CPPA. The process separates the enantiomers via pH-dependent solubility switch post-enzymatic hydrolysis.

Application Note: Bioisosteric Utility

From Scaffold to Drug Candidate

The (S)-2-(cyclopent-1-en-1-yl)propanoic acid is a valuable intermediate for "Loxoprofen-like" NSAIDs. By replacing the phenyl ring of traditional propionates with a cyclopentenyl ring, researchers can:

  • Reduce Gastric Irritation: The non-aromatic ring alters the acidity (pKa) and lipophilicity (LogP), potentially modifying the drug's distribution and reducing direct contact irritation in the stomach lining.

  • Metabolic Stability: The endocyclic double bond is less prone to oxidative metabolism than an aromatic ring, potentially extending half-life.

Protocol: Asymmetric Hydrogenation (Optional)

For applications requiring the saturated analog (2-cyclopentylpropanoic acid), the chiral double bond can be hydrogenated without racemization using Ruthenium catalysts.

  • Catalyst: Ru(OAc)2(BINAP)

  • Conditions: H2 (50 bar), MeOH, 25°C.

  • Outcome: Retention of configuration at the

    
    -carbon, yielding high-purity saturated chiral acids.
    

References

  • Reformatsky Reaction Mechanism & Scope: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374. Link

  • Enzymatic Resolution of Propionates: Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • CALB Specificity for Alpha-Chiral Acids: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Loxoprofen Pharmacology & Structure: Uno, H., et al. (1981). Studies on 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid (loxoprofen sodium), a new anti-inflammatory agent. Arzneimittel-Forschung, 31(11), 1802-1809. Link

  • Chiral HPLC Methodologies: Daicel Corporation. Chiral Selector Application Guide. Link

Sources

Technical Application Note: Coupling Strategies for 2-(Cyclopent-1-en-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific reactivity profile of 2-(Cyclopent-1-en-1-yl)propanoic acid , a sterically demanding, allylic carboxylic acid often used as a bioisostere for phenyl-propionic acid NSAIDs (e.g., Ibuprofen) or as a rigid


-rich scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Reactivity Profile

2-(Cyclopent-1-en-1-yl)propanoic acid presents a unique set of challenges in coupling reactions due to its allylic architecture and steric congestion at the


-carbon. Unlike simple aliphatic acids, this molecule is prone to two primary failure modes during activation:
  • 
    -Isomerization:  Under basic conditions or thermal stress, the endocyclic double bond (
    
    
    
    ) can migrate to the exocyclic position (
    
    
    ), forming the thermodynamically more stable conjugated alkylidene system.
  • Racemization: The

    
    -proton is highly acidic due to the combined electron-withdrawing effect of the carboxyl group and the resonance stabilization of the allylic system.
    

This guide details two optimized protocols designed to mitigate these risks: a T3P-mediated Amide Coupling (for high-fidelity library synthesis) and a Ghosez’s Reagent Activation (for difficult nucleophiles).

Critical Mechanistic Insight: The Isomerization Risk

Before attempting any coupling, researchers must understand the isomerization pathway. Standard activation (e.g.,


, Oxalyl Chloride) generates HCl, which can catalyze the migration of the double bond. Similarly, excess base (DIPEA/TEA) facilitates deprotonation at the 

-position.
Pathway Diagram: Activation & Isomerization

The following diagram illustrates the competing pathways between successful coupling and thermodynamic isomerization.

IsomerizationPathway Start Target Molecule (Allylic Acid) Activation Activation (Active Ester/Anhydride) Start->Activation Coupling Agent Deprotonation Enolization (Loss of α-H) Activation->Deprotonation Excess Base / Slow Rxn Coupling Nucleophilic Attack (Amine/Alcohol) Activation->Coupling Fast Kinetics Conjugation Reprotonation at γ (Double Bond Migration) Deprotonation->Conjugation Resonance Product_Iso Isomerized Product (Thermodynamic Sink) Conjugation->Product_Iso Irreversible Product_Final Desired Amide/Ester Coupling->Product_Final

Figure 1: Mechanistic pathway highlighting the risk of double-bond migration (red path) versus successful coupling (green path).

Protocol A: High-Fidelity Amide Coupling via T3P

Application: Synthesis of amide libraries, coupling with non-nucleophilic amines (anilines), or when enantiopurity is critical. Rationale: Propylphosphonic anhydride (T3P) is chosen over HATU/EDC because it acts as an acidic coupling agent in a buffered organic solvent. It exhibits a low propensity for epimerization and does not generate free chloride ions that could catalyze isomerization.

Materials
  • Substrate: 2-(Cyclopent-1-en-1-yl)propanoic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add NMM (3.0 equiv) dropwise. Note: NMM is preferred over TEA/DIPEA as it is less basic (

    
     ~7.4), reducing the risk of 
    
    
    
    -deprotonation.
  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the acid (

      
       140) and formation of the product.
      
  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with water (T3P byproducts are water-soluble).

    • Wash with 0.5 M HCl (removes unreacted amine and NMM).

    • Wash with sat.

      
        (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      
  • Validation:

    
     NMR should show the olefinic proton at 
    
    
    
    5.4–5.8 ppm (1H, m). If the signal shifts or disappears (becoming tetrasubstituted), isomerization has occurred.

Protocol B: Neutral Activation via Ghosez’s Reagent

Application: Coupling with sterically hindered amines or weak nucleophiles where T3P fails. Rationale: Standard acid chloride formation (


) produces HCl. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions , sequestering the HCl as an imidoyl chloride salt, thus preserving the sensitive allylic double bond.
Materials
  • Substrate: 2-(Cyclopent-1-en-1-yl)propanoic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Nucleophile: Amine/Alcohol (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv) - Only added in the second step.
    
Step-by-Step Procedure
  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.

  • Formation: Stir at 0 °C for 30–60 minutes.

    • Mechanism:[1][2][3][4] The acid reacts to form the acid chloride and N,N-dimethylisobutyramide. No acidic gas is evolved.

  • Coupling: Add the amine (1.2 equiv) followed by

    
     (1.5 equiv) dropwise.
    
  • Completion: Stir at room temperature for 1–2 hours.

  • Purification: Standard aqueous workup (as in Protocol A) or direct flash chromatography.

Data Summary & Troubleshooting

The following table summarizes common issues and their solutions when working with this specific scaffold.

Failure ModeObservation (LCMS/NMR)Root CauseCorrective Action
Isomerization Product mass correct, but NMR shows loss of alkene proton; shift in

(UV).
Acidic conditions or excess strong base causing double bond migration.Switch to Protocol A (T3P) or B (Ghosez). Avoid

. Use NMM instead of DIPEA.
No Reaction Starting material remains.Steric hindrance at the secondary

-carbon.
Increase concentration to 0.5 M. Heat to 40 °C (carefully). Switch to Protocol B (Acid Chloride).
Racemization Loss of optical activity (if chiral SM used).Formation of ketene intermediate or enolization.Keep temp < 0 °C during activation. Use HOBt as additive.

Advanced Application: Decarboxylative Cross-Coupling

For researchers looking to modify the core scaffold (replacing the -COOH with an Aryl group), this acid is an excellent candidate for Ni-Catalyzed Decarboxylative Arylation .

Concept: The allylic position stabilizes the radical formed after decarboxylation, facilitating interception by a Nickel catalyst. Reference Protocol:

  • Catalyst:

    
     (10 mol%) / dtbbpy (15 mol%)
    
  • Photocatalyst:

    
     (1 mol%)
    
  • Reagents: Aryl Bromide (1.0 equiv), Acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Conditions: Blue LED, DMF, 25 °C.

  • Note: This transforms the propanoic acid moiety into an ethyl-aryl moiety, retaining the cyclopentenyl ring.

References

  • T3P Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Ghosez's Reagent Protocol: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition. Link

  • Allylic Acid Isomerization: Konopelski, J. P., et al. (1991).

    
    -unsaturated acids. Journal of Organic Chemistry. Link
    
  • Decarboxylative Coupling: Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science. Link
    

Sources

Application Notes and Protocols for the Functionalization of the Cyclopentenyl Ring in Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Cyclopentenyl Propanoic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The cyclopentenyl ring, particularly when incorporated into a propanoic acid framework, represents a cornerstone of modern medicinal chemistry and drug development. This structural motif is the core of prostaglandins and their analogs, a class of lipid compounds with a vast array of physiological functions, including roles in inflammation, blood pressure regulation, and pain perception.[1][2] The ability to selectively and efficiently functionalize the cyclopentene ring is therefore of paramount importance for the synthesis of novel therapeutic agents with tailored biological activities.

This guide provides an in-depth exploration of key methodologies for the functionalization of the cyclopentenyl ring in propanoic acid derivatives. It is designed to move beyond a simple recitation of procedures, offering insights into the mechanistic underpinnings of these transformations and the rationale behind experimental design choices. The protocols provided herein are intended to serve as a robust starting point for researchers seeking to synthesize and modify this critical class of molecules.

I. Electrophilic Additions: Classic Yet Powerful Transformations

Electrophilic addition reactions are fundamental to the functionalization of alkenes, and the cyclopentenyl ring is no exception. These reactions proceed through the attack of the electron-rich π-system of the double bond on an electrophile, typically leading to the formation of a carbocation intermediate that is subsequently trapped by a nucleophile.[3][4][5][6][7] The regioselectivity of these additions is often governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate.[6][7]

A. Halogenation and Hydrohalogenation

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the cyclopentenyl ring provides a direct route to halogenated derivatives, which can serve as versatile intermediates for further transformations, such as cross-coupling reactions.

  • Causality in Experimental Choices: The choice of solvent can influence the outcome of halogenation. In non-coordinating solvents, anti-addition is typically observed, proceeding through a cyclic halonium ion intermediate. In protic, nucleophilic solvents, solvent incorporation can occur, leading to the formation of halohydrins.

B. Epoxidation and Dihydroxylation

The introduction of oxygen-containing functional groups is crucial for mimicking the structures of many natural products, including prostaglandins.

  • Epoxidation: The conversion of the cyclopentene double bond to an epoxide creates a strained three-membered ring that is susceptible to ring-opening by a variety of nucleophiles, providing a gateway to a wide range of difunctionalized products.[8][9][10][11] Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst.[8][10]

  • Dihydroxylation: The formation of vicinal diols can be achieved through either syn- or anti-dihydroxylation. Syn-dihydroxylation is commonly performed using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. Anti-dihydroxylation can be achieved via the acid-catalyzed hydrolysis of an epoxide intermediate.[9][11]

Workflow for Electrophilic Addition

cluster_0 Electrophilic Addition Workflow start Cyclopentenyl Propanoic Acid Derivative intermediate Carbocation or Halonium/Epoxide Intermediate start->intermediate Attack by π-bond electrophile Electrophile (e.g., HBr, Br₂, m-CPBA) electrophile->intermediate product Functionalized Cyclopentane Propanoic Acid Derivative intermediate->product Nucleophilic Attack nucleophile Nucleophile (e.g., Br⁻, H₂O) nucleophile->product cluster_1 [4+1] Cycloaddition via Vinylcyclopropane Rearrangement start Acylsilane + Diene carbene Photogenerated Siloxycarbene start->carbene Photolysis cyclopropane Transient Donor-Acceptor Cyclopropane carbene->cyclopropane [2+1] Cycloaddition product Functionalized Cyclopentene cyclopropane->product Vinylcyclopropane Rearrangement cluster_2 Mizoroki-Heck Catalytic Cycle pd0 Pd(0) Catalyst pd2_complex Pd(II) Complex pd0->pd2_complex Oxidative Addition (Cyclopentenyl-X) migratory_insertion Migratory Insertion pd2_complex->migratory_insertion Alkene Coordination & Insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride beta_hydride->pd0 Reductive Elimination (regenerates Pd(0)) product Functionalized Cyclopentene beta_hydride->product start Cyclopentenyl-X + Alkene start->pd2_complex

Sources

solvent selection for reactions with 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide engineered for researchers and drug development professionals, focusing on the chemoselective derivatization of 2-(Cyclopent-1-en-1-yl)propanoic acid through strategic solvent selection.

Molecular Profiling & Causality in Reactivity

2-(Cyclopent-1-en-1-yl)propanoic acid [1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its reactivity profile is governed by three critical structural features:

  • The Carboxylic Acid Terminus: The primary site for esterification and amidation.

  • The

    
    -Methyl Stereocenter:  Introduces moderate steric hindrance adjacent to the carbonyl carbon, directly influencing the kinetics of nucleophilic acyl substitution and increasing the likelihood of undesired side reactions (e.g., O-to-N acyl shifts) if the solvent environment is not optimized.
    
  • The Endocyclic Alkene: An electron-rich cyclopentene ring that is highly susceptible to electrophilic attack, oxidation, and catalytic reduction.

Because the molecule possesses both a reducible/oxidizable double bond and an activatable carboxyl group, solvent selection is the primary thermodynamic lever used to achieve chemoselectivity. The solvent dictates the stabilization of transition states, the solubility of reactive gases (like


), and the suppression of competing pathways.

Strategic Solvent Selection: The "Why" Behind the Chemistry

Carboxyl Activation: Moving Beyond Halogenated Solvents

Historically, Steglich-type esterifications and carbodiimide-mediated amidations have relied heavily on hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). However, recent high-throughput screenings have demonstrated that Dimethyl Carbonate (DMC) and 2-Methyltetrahydrofuran (2-MeTHF) are superior, sustainable alternatives for carboxylic acid activation[2].

Causality: In highly polar, non-coordinating solvents like DCM, the reactive O-acylisourea intermediate (formed via reaction with carbodiimides) has a prolonged lifetime, increasing the probability of an irreversible O-to-N acyl shift to form an inactive N-acylurea. By utilizing DMC, the reaction kinetics are subtly altered to favor rapid nucleophilic attack by the alcohol or amine, significantly suppressing this side reaction and boosting yields[2].

The Solvent-Free Paradigm for Amidation

For amidation, an even more progressive approach is the complete elimination of solvents. Iron(III) chloride-catalyzed direct amidation of esters and acids can be performed under solvent-free conditions[3]. Causality: By leveraging the neat liquid state of the amine, the reaction operates at maximum effective molarity. This drives the equilibrium forward without the need for excess coupling reagents, while simultaneously eliminating solvent waste and minimizing the environmental factor (E-factor) of the process[4].

Alkene Hydrogenation: Protic vs. Aprotic Environments

When the synthetic goal is the saturation of the cyclopentene ring to yield 2-cyclopentylpropanoic acid, solvent polarity and hydrogen gas solubility become paramount. Methanol (MeOH) is frequently selected for homogeneous and heterogeneous catalytic hydrogenations because it prevents catalyst deactivation and facilitates high


 mass transfer[5].
Causality: While MeOH is excellent for 

solubility, its protic nature can trigger spontaneous Fischer-Speier esterification of the carboxylic acid if acidic byproducts are present. To maintain the free acid and strictly target the alkene, aprotic solvents like Ethyl Acetate (EtOAc) must be utilized under neutral conditions[5].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the optimal solvent systems for various transformations of 2-(Cyclopent-1-en-1-yl)propanoic acid, evaluated against green chemistry metrics and chemoselective efficiency.

Reaction TypeTarget Functional GroupOptimal SolventGreen Composite ScoreCausality & Rationale
Steglich Esterification Carboxylic AcidDimethyl Carbonate (DMC)High (>70%)Suppresses O-to-N acyl shifts; replaces toxic DCM; excellent solubility for DMAP.
Direct Amidation Carboxylic AcidSolvent-Free (Neat)Excellent (>90%)Maximizes effective molarity; eliminates solvent waste; compatible with

catalysis,[3].
Alkene Hydrogenation Cyclopentene RingEthyl Acetate (EtOAc)Moderate (50-70%)High

solubility; prevents undesired Fischer-Speier esterification seen in MeOH[5].
Epoxidation Cyclopentene Ring2-MeTHFHigh (>70%)Replaces halogenated solvents; provides excellent phase separation during aqueous workup.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls to ensure chemoselectivity and reaction completion.

Protocol A: Chemoselective Steglich Esterification in DMC

Objective: Esterification of the carboxylic acid without isomerizing or reacting the cyclopentene double bond.

  • Preparation: Charge a dry, argon-purged flask with 2-(Cyclopent-1-en-1-yl)propanoic acid (1.0 equiv) and the target alcohol (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous Dimethyl Carbonate (DMC) to achieve a 0.2 M concentration. Rationale: DMC provides a mild, mildly polar environment that stabilizes the intermediate without promoting side reactions[2].

  • Catalyst & Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C, then dropwise add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv).

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 8:2). Use

    
     stain to verify the integrity of the double bond (the spot should immediately turn yellow/brown, confirming the alkene is intact).
    
  • Workup: Filter the precipitated diisopropylurea. Wash the DMC filtrate with 0.1 M HCl, followed by saturated

    
    . The use of DMC allows for direct phase separation without needing to swap solvents.
    
Protocol B: Catalyst-Directed Hydrogenation in EtOAc

Objective: Complete saturation of the cyclopentene ring while preserving the free carboxylic acid.

  • Preparation: In a high-pressure reactor, dissolve 2-(Cyclopent-1-en-1-yl)propanoic acid in HPLC-grade Ethyl Acetate (EtOAc) (0.1 M). Rationale: EtOAc prevents the solvolysis/esterification side reactions that occur in protic solvents like MeOH[5].

  • Catalyst Loading: Add 5% Pd/C (5 mol% relative to substrate). Purge the vessel three times with Argon, then three times with

    
     gas.
    
  • Reaction Execution: Pressurize the reactor to 2 bar

    
     and stir vigorously at 25 °C.
    
  • Self-Validation (In-Process Control): Monitor

    
     uptake via a mass flow controller. The reaction is deemed complete when gas consumption plateaus (typically 2-4 hours).
    
  • Verification: Filter the catalyst through a Celite pad. Perform a rapid

    
    -NMR of the crude mixture; the disappearance of the vinylic proton signal at ~5.3 ppm validates complete conversion.
    
Protocol C: Solvent-Free Catalytic Amidation

Objective: Green synthesis of amides utilizing neat conditions.

  • Preparation: In a sealed tube, combine 2-(Cyclopent-1-en-1-yl)propanoic acid (1.0 equiv) and the target primary amine (1.2 equiv). Do not add any solvent.

  • Catalysis: Add anhydrous

    
     (15 mol%)[3].
    
  • Execution: Heat the mixture to 80 °C under stirring. Rationale: The neat liquid state of the amine acts as the reaction medium, driving the condensation thermodynamically while

    
     activates the carbonyl[3].
    
  • Self-Validation (In-Process Control): As the reaction progresses, the formation of the amide and water byproduct will physically alter the viscosity of the mixture. A distinct change from a free-flowing liquid to a viscous oil or solid mass indicates high conversion.

  • Workup: Cool to room temperature, quench with a minimal amount of EtOAc, and wash with water to remove the iron catalyst and unreacted amine.

Reaction & Decision Visualizations

ReactivityMap SM 2-(Cyclopent-1-en-1-yl) propanoic acid Ester Esterification Target: Carboxyl SM->Ester DMC / 2-MeTHF (Avoid DCM) Amide Amidation Target: Carboxyl SM->Amide Solvent-Free / EtOAc (Green metrics) Hydro Hydrogenation Target: Alkene SM->Hydro MeOH / EtOAc (H2 solubility) Epox Epoxidation Target: Alkene SM->Epox DCM / 2-MeTHF (Phase transfer)

Figure 1: Chemoselective reaction pathways and optimal solvents for the target carboxylic acid.

SolventDecision Step1 Assess Transformation Type IsCarboxyl Carboxyl Activation (Ester/Amide)? Step1->IsCarboxyl IsAlkene Alkene Modification (Reduction/Oxidation)? Step1->IsAlkene GreenCheck Green Solvent Screening IsCarboxyl->GreenCheck Protic Protic Solvents (MeOH, EtOH) IsAlkene->Protic Hydrogenation (High H2 uptake) Aprotic Aprotic Solvents (EtOAc, 2-MeTHF) IsAlkene->Aprotic Oxidation (Prevent solvolysis) SolventFree Solvent-Free Catalysis GreenCheck->SolventFree High Temp Tolerated DMC Dimethyl Carbonate (DMC) GreenCheck->DMC Mild Conditions

Figure 2: Logical decision tree for solvent selection based on the targeted functional group.

References

  • PubChem - 2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2 | CID 12294721. National Center for Biotechnology Information. [1]

  • Organic Process Research & Development - Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications. [5]

  • Tetrahedron - A comprehensive solvent-free approach for the esterification and amidation of carboxylic acids mediated by carbodiimides. SciSpace. [4]

  • Green Chemistry - A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [2]

  • Molecules - Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. PMC - NIH. [3]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(Cyclopent-1-en-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for organic chemists and process engineers. It focuses on the Reformatsky-Dehydration route , which is the most common laboratory and pilot-scale method for synthesizing 2-(Cyclopent-1-en-1-yl)propanoic acid (a key "des-oxo" Loxoprofen intermediate).

Executive Summary

The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid presents two primary thermodynamic challenges: initiating the Reformatsky reaction on the sterically sensitive cyclopentanone ring and controlling the regioselectivity of the subsequent dehydration to favor the endocyclic double bond (Target A ) over the exocyclic isomer (Impurity B ). This guide provides protocol optimizations to shift the yield from the industry average (~55-60%) to optimized targets (>85%).

Module 1: The Reformatsky Initiation (C-C Bond Formation)[1]

Context: The reaction of cyclopentanone with ethyl 2-bromopropionate using Zinc (Zn) is the standard method. However, "dead" zinc surfaces frequently cause induction periods followed by thermal runaways, lowering yield.

Troubleshooting Guide

Q: My reaction has a long induction period and then exotherms violently. How do I fix this? A: This is caused by the oxide layer on the Zinc surface. You must depassivate the Zn in situ before adding the bulk of the bromide.

  • Protocol Adjustment: Do not add all reagents at once.

    • Suspend Zn dust (1.5 equiv) in minimal THF/Benzene.

    • Add Trimethylsilyl chloride (TMSCl) (0.05 equiv) or 1,2-Dibromoethane (0.05 equiv).

    • Heat to reflux for 5 minutes.

    • Crucial Step: Add 10% of your ethyl 2-bromopropionate slowly . Wait for the color change (cloudy/grey) indicating initiation.

    • Only then begin the dropwise addition of the ketone/bromide mixture.

Q: I am getting low conversion (<50%) despite using excess Zinc. A: This suggests moisture contamination or "caking" of the zinc salts.

  • The Fix: Switch from standard Zn dust to Rieke Zinc (highly reactive) if costs permit, or use a Zn-Cu couple .

  • Process Control: Ensure the solvent is anhydrous (<50 ppm water). Water destroys the organozinc intermediate immediately, forming ethyl propionate (protonation) rather than the desired addition product.

Visualization: Optimized Reformatsky Workflow

ReformatskyWorkflow Start Reagents: Cyclopentanone Ethyl 2-bromopropionate Activation Zn Activation (TMSCl / Reflux) Start->Activation Dry THF Initiation Initiation Step (Add 10% Bromide) Activation->Initiation Depassivation Addition Controlled Addition (Maintain Reflux) Initiation->Addition Exotherm observed Intermediate Zinc Enolate Intermediate Addition->Intermediate C-C Bond Formation Quench Acid Quench (Cold dilute HCl) Intermediate->Quench Hydrolysis Product Hydroxy Ester (Precursor) Quench->Product

Caption: Step-by-step logic flow for maximizing conversion in the Reformatsky step.

Module 2: Dehydration & Isomer Control (The Yield Killer)

Context: The hydroxy ester intermediate must be dehydrated. This is the most critical step. You are fighting a thermodynamic equilibrium between the Endo-isomer (Target) and Exo-isomer (Impurity).

Isomer TypeStructure DescriptionStability (Thermodynamic)Kinetic Favorability
Endo (Target) Double bond inside the ring (1-position)High (More stable by ~1-2 kcal/mol)Slower to form
Exo (Impurity) Double bond outside the ring (Ethylidene)Low (Less stable)Faster to form (Statistical factor)
Troubleshooting Guide

Q: I see a 60:40 mixture of Endo:Exo isomers by NMR. How do I push this to >90% Endo? A: You are likely operating under kinetic control or insufficient acid strength. The exo-isomer often forms first due to the accessibility of the protons on the side chain.

  • The Fix (Thermodynamic Control): You must allow the reaction to equilibrate.

    • Catalyst: Use p-Toluenesulfonic acid (pTsOH) (10 mol%).

    • Solvent: Benzene or Toluene (high boiling point is key).

    • Setup: Dean-Stark trap for continuous water removal.

    • Time: Extend reaction time. Monitor by GC/NMR. The Exo isomer will isomerize into the Endo isomer over time under acidic reflux.

Q: My product is polymerizing during the dehydration. A: Cyclopentenyl derivatives are prone to acid-catalyzed oligomerization.

  • The Fix:

    • Add a radical inhibitor: Hydroquinone or BHT (0.1 wt%) to the reaction pot.

    • Lower the acid concentration and increase the vacuum if performing a distillation-based dehydration (e.g., KHSO4 distillation).

Visualization: Isomerization Dynamics

Isomerization Alcohol Tertiary Alcohol (Intermediate) Carbocation Carbocation Intermediate Alcohol->Carbocation -H2O (Acid Cat.) Exo Exo-Isomer (Kinetic Product) Less Stable Carbocation->Exo Fast (-H+ from CH3) Endo Endo-Isomer (Thermodynamic Product) Target Carbocation->Endo Slow (-H+ from Ring) Exo->Carbocation Reversible (+H+)

Caption: The acid-catalyzed equilibrium. Extended reflux allows the unstable Exo form to revert and convert to the stable Endo form.

Module 3: Hydrolysis & Isolation

Context: Converting the ester to the final acid.

Q: During saponification, the double bond seems to migrate or hydrate. A: Harsh basic conditions (conc. NaOH, high heat) can cause hydration of the double bond (Michael addition of water) or migration.

  • Protocol: Use LiOH in THF/Water (1:1) at room temperature or mild reflux (40°C). Lithium is a milder counter-ion than Sodium for sensitive substrates.

  • Workup: Acidify carefully to pH 3-4 with cold 1M HCl. Do not go to pH 1, as the free acid is sensitive to acid-catalyzed polymerization in the concentrated organic phase.

Summary of Optimized Conditions

ParameterStandard ProtocolOptimized Protocol Impact
Zn Activation None / SandpaperTMSCl or 1,2-Dibromoethane Eliminates induction period; prevents runaway.
Dehydration H2SO4 / RTpTsOH / Toluene / Reflux Pushes equilibrium to thermodynamic Endo product.
Water Removal Molecular SievesDean-Stark Trap Drives dehydration to completion.
Inhibitor NoneBHT (0.1%) Prevents yield loss via polymerization.

References

  • Reformatsky Reaction Mechanism & Improvements

    • Shriner, R. L. (1942). "The Reformatsky Reaction."[1][2][3][4] Organic Reactions, 1, 1-37. (General Reference)

    • Rieke, R. D., & Uhm, S. J. (1975). "Activated metals. IV. Preparation of highly reactive zinc." Synthesis, 1975(07), 452-453.
  • Thermodynamics of Cycloalkenes (Endo vs Exo)

    • Brown, H. C., & Ham, G. (1956). "The Influence of Structure on the Stability of Endocyclic and Exocyclic Double Bonds." Journal of the American Chemical Society. (Establishes the stability preference for endocyclic double bonds in 5-membered rings).

  • Loxoprofen Intermediate Synthesis Context

    • Patent CN106699559A.[5] "Method for synthesizing loxoprofen sodium."[5][6] (Describes the industrial relevance of the cyclopentenyl propionic acid scaffold).

    • Yamaguchi, H., et al. (2011).[7] "Synthesis and biological evaluation of loxoprofen derivatives." Bioorganic & Medicinal Chemistry. (Provides structural context for the propanoic acid derivatives).

Sources

purification of 2-(Cyclopent-1-en-1-yl)propanoic acid via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of 2-(Cyclopent-1-en-1-yl)propanoic acid via Recrystallization

Executive Summary

2-(Cyclopent-1-en-1-yl)propanoic acid (CAS 92000-97-0) is a critical intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Loxoprofen.[1][2] While frequently obtained as a crude oil or low-melting solid, high-purity crystalline forms are required for downstream catalytic coupling.[1][2]

This guide addresses the specific challenges of purifying this short-chain cycloalkenyl acid. Unlike rigid aromatic acids, this compound exhibits significant conformational flexibility and a low melting point, making it prone to "oiling out" rather than crystallizing.[1][2] The protocols below prioritize kinetic control and solvent polarity balance to ensure successful isolation.

Part 1: Critical Process Parameters (CPP)

Before initiating purification, verify the state of your crude material.[2] 2-(Cyclopent-1-en-1-yl)propanoic acid typically exists as a white to off-white low-melting solid or a viscous oil that crystallizes upon standing.[1][2]

Solvent Selection Matrix

Based on dielectric constant (


) and solubility differentials.
Solvent SystemRatio (v/v)RoleSuitability
n-Hexane / Ethyl Acetate 9:1 to 5:1PrimaryHigh. Excellent for removing non-polar oligomers.[1][2]
Heptane / Toluene 10:1AlternativeMedium. Higher boiling point allows better dissolution of crude tars.[1][2]
Ethanol / Water 1:1 to 1:2Anti-solventConditional. Use only if the compound is confirmed solid at RT.[1] Risk of oiling out.[1][2]
Cyclohexane 100%SingleHigh. Good for slow evaporation crystallization at 4°C.

Part 2: Step-by-Step Purification Protocol

Method A: Direct Recrystallization (For Solid Crude)

Use this method if your crude material is already a solid or semi-solid.[1]

  • Dissolution : Place crude acid in a flask. Add Ethyl Acetate (0.5 mL per gram).[1][2] Heat to 40-45°C (do not exceed 50°C to avoid polymerization of the double bond).

  • Saturation : Slowly add n-Hexane (warm, ~40°C) until persistent cloudiness appears.

  • Clarification : Add just enough Ethyl Acetate dropwise to clear the solution.[1][2]

  • Nucleation : Remove from heat.[1][2] Allow to cool to Room Temperature (RT) with slow stirring (50 RPM).

    • Technical Note: Rapid cooling here will trap impurities.[1][2]

  • Crystallization : Once RT is reached, transfer to a -20°C freezer for 12-24 hours.

    • Why? The low melting point requires deep cooling to maximize yield.[1][2]

  • Isolation : Filter rapidly on a chilled Buchner funnel. Wash with cold n-Hexane (-20°C).[1][2]

Method B: Dicyclohexylamine (DCHA) Salt Formation (For Oily Crude)

Use this method if the crude is a stubborn oil.[1] This is the industry-standard "rescue" technique for liquid acids.[2]

  • Salt Formation : Dissolve crude oil in Acetone (5 mL/g).

  • Amine Addition : Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise at RT.[1][2]

    • Observation: A thick white precipitate (the DCHA salt) should form immediately.[1]

  • Recrystallization of Salt : Filter the salt. Recrystallize it from boiling Ethanol or Methanol .[1][2]

  • Recovery of Acid : Suspend the purified salt in water/EtOAc. Acidify with 1M HCl to pH 2.[1][2] Separate the organic layer, dry over MgSO₄, and evaporate to yield ultra-pure acid.

Part 3: Troubleshooting & FAQs

Q1: My solution turned into a milky emulsion ("oiled out") instead of forming crystals. What happened?

  • Root Cause : The temperature dropped too fast, or the solvent polarity was too high (e.g., too much water/ethanol).[1] The compound reached its liquid-liquid phase separation point before its freezing point.[1][2]

  • Fix : Re-heat the mixture until clear. Add more non-polar solvent (Hexane) to lower the solubility slightly, but seed the solution with a tiny crystal of pure product (or scratch the glass) at a higher temperature (30°C). Cool very slowly (1°C/min).[1][2]

Q2: The product has a yellow tint after crystallization.

  • Root Cause : Oxidation products or trace polymerization of the cyclopentenyl double bond.[1][2]

  • Fix : Perform a charcoal treatment .[1][2][3] Dissolve crude in warm Ethyl Acetate, add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite before adding the Hexane anti-solvent.

Q3: Can I use diethyl ether?

  • Advice : Avoid it. While solubility is good, the high volatility makes it difficult to control the saturation point, leading to crust formation on the vessel walls rather than defined crystals.

Part 4: Process Visualization

The following diagram illustrates the decision logic for selecting the correct purification path based on the physical state of your crude material.

Purification_Workflow Start Crude 2-(Cyclopent-1-en-1-yl) propanoic acid CheckState Physical State at RT? Start->CheckState SolidPath Solid / Semi-Solid CheckState->SolidPath Low impurity load OilPath Viscous Oil / Gum CheckState->OilPath High impurity load MethodA Method A: Direct Recrystallization (Solvent: Hexane/EtOAc) SolidPath->MethodA MethodB Method B: Salt Formation (Reagent: Dicyclohexylamine) OilPath->MethodB OilingOut Issue: Oiling Out? MethodA->OilingOut SaltCryst Recrystallize Salt (Solvent: Ethanol) MethodB->SaltCryst Remedy Re-heat & Seed at 30°C Add more Hexane OilingOut->Remedy Yes Final Pure Crystalline Acid (>99% HPLC) OilingOut->Final No Remedy->MethodA Retry AcidRelease Acid Release (Partition: EtOAc / 1M HCl) SaltCryst->AcidRelease AcidRelease->Final

Figure 1: Decision tree for purification of 2-(Cyclopent-1-en-1-yl)propanoic acid, distinguishing between direct crystallization and amine salt resolution paths.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12294721, 2-(Cyclopent-1-en-1-yl)propanoic acid. Retrieved from [Link][1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for carboxylic acid salt formation and recrystallization techniques).

  • LookChem (2024). Product Data: 1-Cyclopentene-1-acetic acid, alpha-methyl- (CAS 92000-97-0).[1][2][4] Retrieved from [Link][1][2]

Sources

troubleshooting low conversion rates for 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid. We have structured this support center to move from high-level diagnostics to specific, actionable troubleshooting protocols to address the common issue of low conversion rates.

Initial Diagnostic Workflow

Low conversion is a symptom, not a diagnosis. Before delving into specific reaction parameters, it is crucial to systematically evaluate the entire experimental setup. The following workflow provides a logical pathway to identify the root cause of the issue.

G cluster_B Starting Materials cluster_C Environment cluster_D Reaction Parameters A Low Conversion Rate Observed B Step 1: Verify Starting Material Integrity A->B Start Here C Step 2: Analyze Reaction Environment A->C D Step 3: Interrogate Reaction Mechanism & Conditions A->D B1 Purity of Carbonyl/Enone? (Check by NMR/GC) B->B1 B2 Purity & Activity of Nucleophile/Precursor? (e.g., Phosphonium Salt, Organometallic) B->B2 B3 Base Quality? (e.g., Freshly opened, titrated BuLi) B->B3 C1 Anhydrous Conditions Met? (Flame-dried glassware, dry solvents) C->C1 C2 Inert Atmosphere Maintained? (N2 or Ar blanket) C->C2 D1 Identify Synthetic Route D->D1 D2 Troubleshoot Conjugate Addition (See Section 2.1) D1->D2 Michael Addition D3 Troubleshoot Wittig / HWE (See Section 2.2) D1->D3 Olefination

Caption: Initial troubleshooting flowchart for low conversion rates.

Troubleshooting by Synthetic Route

The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid is typically approached via two major pathways. Below are route-specific Q&As to address common failure modes.

2.1 Route A: Conjugate (Michael) Addition

This route involves the 1,4-addition of a propanoate-equivalent nucleophile to an α,β-unsaturated cyclopentenone system.

Question: I am attempting a conjugate addition of a propanoate nucleophile to 2-cyclopentenone, but I'm seeing unreacted starting material and/or formation of an alcohol byproduct. What is the primary cause?

Answer: This issue almost certainly stems from the competition between 1,4-conjugate addition (desired) and 1,2-direct addition to the carbonyl (undesired). The outcome is dictated by the "hardness" or "softness" of your nucleophile under either kinetic or thermodynamic control.[1][2]

  • The Problem with "Hard" Nucleophiles: Strongly basic, highly polarized organometallic reagents like Grignard (RMgBr) or organolithium (RLi) reagents are considered "hard" nucleophiles.[3] They tend to attack the more electrophilic carbonyl carbon in a fast, irreversible 1,2-addition, which upon workup yields a tertiary alcohol, not your desired product. This reaction is under kinetic control.[2][3]

  • The Solution with "Soft" Nucleophiles: To favor the desired 1,4-addition, you must use a "soft" nucleophile. The standard in the field is a lithium dialkylcuprate (Gilman reagent, R₂CuLi). The organocopper reagent is less basic and more polarizable, leading it to selectively attack the "softer" electrophilic β-carbon of the alkene.[2] This reaction is generally under thermodynamic control, favoring the more stable carbonyl product.[3]

Reagent TypeNucleophile "Hardness"Primary Addition SiteExpected Product
Grignard (e.g., EtMgBr) Hard1,2 (Carbonyl)1-ethylcyclopent-2-en-1-ol
Organolithium (e.g., EtLi) Hard1,2 (Carbonyl)1-ethylcyclopent-2-en-1-ol
Gilman (e.g., Li(Et)₂Cu) Soft 1,4 (β-Carbon) 3-ethylcyclopentan-1-one

Troubleshooting Steps & Recommendations:

  • Switch to a Gilman Reagent: If you are using a Grignard or organolithium reagent derived from a propanoate synthon, this is the most critical change to make.

  • Prepare the Gilman Reagent Correctly: The Gilman reagent must be prepared in situ at low temperatures (typically -78 °C to 0 °C) by adding an organolithium reagent to a slurry of a copper(I) salt (e.g., CuI, CuBr).

  • Ensure Reagent Stoichiometry: Use at least 0.5 equivalents of the copper salt relative to the organolithium reagent to form the cuprate.

  • Maintain Low Temperature: Add the 2-cyclopentenone substrate to the pre-formed Gilman reagent at low temperature to prevent reagent decomposition and side reactions.

2.2 Route B: Wittig or Horner-Wadsworth-Emmons (HWE) Olefination

This approach involves reacting cyclopentanone with a phosphorus-stabilized carbanion (an ylide or phosphonate carbanion) to form the double bond, followed by ester hydrolysis.

Question: My olefination reaction with cyclopentanone and a propanoate-derived ylide/phosphonate is sluggish and gives a low yield. Why is this happening?

Answer: Low yields in this transformation are common and can be attributed to several factors, primarily related to the reactivity of the carbanion and steric hindrance.

  • Ylide Instability & Reactivity (Wittig): The ylide derived from (2-carboxyethyl)triphenylphosphonium bromide is a "stabilized" ylide due to the electron-withdrawing ester group. While more stable to handle, these ylides are less reactive and may struggle to react efficiently with sterically accessible ketones like cyclopentanone.[4][5] Furthermore, incomplete ylide formation is a common problem.

  • Steric Hindrance: While cyclopentanone is not exceptionally hindered, the ylide itself can be bulky, slowing the reaction.[4]

  • Byproduct Removal (Wittig): The triphenylphosphine oxide (TPPO) byproduct from the Wittig reaction can be notoriously difficult to separate from the desired product, leading to purification losses and artificially low isolated yields.[4]

  • Superiority of the HWE Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[4] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic (more reactive) than the equivalent Wittig ylide.[4] A significant advantage is that the phosphate byproduct is water-soluble, which vastly simplifies the purification process.[4]

Troubleshooting Steps & Recommendations:

  • Switch to the HWE Reaction: This is the most impactful change you can make. Synthesize or purchase the corresponding diethyl phosphonate ester of propanoic acid.

  • Ensure Anhydrous Conditions: Both Wittig and HWE reactions are highly sensitive to moisture, which will quench the strong base and the carbanion. Use flame-dried glassware, anhydrous solvents (like THF), and an inert atmosphere (N₂ or Ar).[4]

  • Select the Correct Base: For HWE reactions with stabilized phosphonates, a strong but non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is ideal.[6][7] For less stable ylides in a Wittig reaction, stronger bases like n-butyllithium (n-BuLi) may be necessary, but this increases the risk of side reactions.[6]

  • Monitor Ylide/Carbanion Formation: In a Wittig reaction, the formation of the ylide is often accompanied by a distinct color change (e.g., orange or red).[4] In the HWE reaction with NaH, the cessation of hydrogen gas evolution indicates complete carbanion formation.

  • Optimize Reaction Time and Temperature: These reactions can be slow. Monitor progress by TLC. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C or refluxing in THF) may be required to drive it to completion.[6]

G cluster_B Wittig Pathway cluster_C HWE Pathway (Recommended) A Olefination of Cyclopentanone B Wittig Reaction A->B C HWE Reaction A->C Preferred Alternative B1 Less reactive stabilized ylide B->B1 B2 Difficult TPPO byproduct removal B->B2 C1 More reactive phosphonate carbanion C->C1 C2 Water-soluble phosphate byproduct C->C2 B3 Lower Yields B1->B3 B2->B3 C3 Simplified Purification & Higher Yields C1->C3 C2->C3

Caption: Comparison of Wittig and HWE pathways for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to have worked, but I'm having trouble purifying the final carboxylic acid product. What are some tips? A1: Purification of carboxylic acids can be tricky due to their polarity.

  • Acid-Base Extraction: A classic and effective method. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, ether). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. Carefully re-acidify the aqueous layer with dilute HCl (e.g., 1-2 M) to pH ~2-3, which will precipitate your product. Then, extract the pure acid back into an organic solvent, dry, and concentrate.[8]

  • Chromatography: If impurities have similar acidity, column chromatography may be necessary. Use a silica gel column with a solvent system containing a small amount of acid (e.g., 0.5-1% acetic acid in a hexane/ethyl acetate mixture) to keep the carboxylic acid protonated and prevent streaking on the column.

Q2: Could my starting cyclopentenone or cyclopentanone be polymerizing under the reaction conditions? A2: Yes, this is a distinct possibility, especially under strongly basic or acidic conditions or with prolonged heating.[6] α,β-Unsaturated ketones can undergo polymerization.[9] To mitigate this, ensure you are using purified starting materials (distilled if necessary) and add the ketone slowly to the solution of the nucleophile/ylide to keep its instantaneous concentration low.[6]

Q3: Are there any common isomeric byproducts I should be aware of? A3: In addition to the 1,2-addition product mentioned earlier, a potential byproduct is the isomer with the double bond inside the ring but not at the point of substitution, 2-(Cyclopent-2-en-1-yl)propanoic acid. This can arise from isomerization under either acidic or basic workup conditions. Analysis by ¹H NMR should clearly distinguish between the vinylic proton signals of the desired product and this isomer.

Recommended Experimental Protocol: HWE Synthesis

This protocol outlines the preferred Horner-Wadsworth-Emmons route for the synthesis of an ester precursor to the target molecule.

Objective: To synthesize Ethyl 2-(Cyclopent-1-en-1-yl)propanoate via HWE reaction.

Materials:

  • Diethyl (2-ethoxy-2-oxoethyl)phosphonate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup reagents (solvents, brine, anhydrous MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere of Nitrogen or Argon, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

  • Solvent Addition: Add anhydrous THF via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Carbanion Formation: Slowly add diethyl (2-ethoxy-2-oxoethyl)phosphonate (1.05 equivalents) dropwise to the stirred NaH suspension.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of H₂ evolution indicates the complete formation of the phosphonate carbanion.

  • Substrate Addition: Cool the reaction mixture back to 0 °C. Add a solution of freshly distilled cyclopentanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the cyclopentanone spot is consumed (typically 4-12 hours).

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

  • Hydrolysis: The purified ester can then be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water or KOH in ethanol/water).

References
  • BenchChem. Troubleshooting low yields in the Wittig synthesis of substituted alkenes.

  • BenchChem. Troubleshooting low conversion in Wittig reaction for (E)-Methyl 4-phenylbut-2-enoate.

  • YouTube. Direct & Conjugate Addition on unsaturated carbonyls, factor affecting conjugate addition#chemistry.

  • Making Molecules. Conjugate Addition (1,4- or Michael Addition).

  • Reddit. Problems with wittig reaction : r/Chempros.

  • Lumen Learning. 20.7 Conjugate addition | Organic Chemistry II.

  • Chemistry LibreTexts. Conjugate Addition Reactions.

  • Dalal Institute. Wittig Reaction.

  • University of Minnesota. The Wittig Reaction: Synthesis of Alkenes.

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.

  • National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.

  • BenchChem. "Hex-2-en-1-yl propanoate" synthesis side reactions and byproducts.

  • PubChem. 2-(Cyclopent-1-en-1-yl)propanoic acid.

  • ScienceDirect. One-pot synthesis of bioactive cyclopentenones from α-linolenic and docosahexaenoic acids.

  • MDPI. (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl).

  • Pearson. Show how you would synthesize the following compounds from the appropriate carboxylic acids or acid derivatives.

  • Royal Society of Chemistry. Syntheses of 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid.

  • Hrčak. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.

  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.

  • Organic Chemistry Portal. Cyclopentenone synthesis.

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid.

  • Organic Syntheses. cyclopropanecarboxylic acid.

  • Justia Patents. process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.

  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s).

  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.

Sources

Technical Support Center: Temperature Optimization for 2-(Cyclopent-1-en-1-yl)propanoic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(Cyclopent-1-en-1-yl)propanoic acid (CPA).

Because CPA is a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated carboxylic acid , it is highly sensitive to thermal stress. Improper temperature control during synthesis, purification, or downstream coupling will inevitably lead to catastrophic yield losses via two primary degradation pathways: thermodynamic double-bond isomerization and thermal decarboxylation. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to stabilize your workflows.

Core Mechanistic Pathways

To troubleshoot effectively, you must first understand the thermal topology of your substrate. The diagram below illustrates how thermal energy dictates the fate of 2-(Cyclopent-1-en-1-yl)propanoic acid.

G A 2-(Cyclopent-1-en-1-yl)propanoic acid (β,γ-unsaturated acid) Starting Material B 2-Cyclopentylidenepropanoic acid (α,β-unsaturated isomer) Isomerization Product A->B Heat (T > 60°C) or Acid/Base Double Bond Migration C Ethylidenecyclopentane + CO₂ Decarboxylation Product A->C High Heat (T > 120°C) Cyclic 6-Membered TS D Desired Ester/Amide Derivative Target Product A->D Coupling Reagents (e.g., DCC/DMAP) T < 20°C

Figure 1: Temperature-dependent reaction pathways of 2-(Cyclopent-1-en-1-yl)propanoic acid.

Troubleshooting Guide & FAQs

Q1: Why does my post-reaction NMR show an exocyclic double bond instead of the expected cyclopentene ring?

Symptom: Loss of endocyclic alkene protons (~5.3 ppm) and appearance of a new conjugated system in the


H NMR spectrum.
Causality:  You have triggered thermodynamic isomerization . 2-(Cyclopent-1-en-1-yl)propanoic acid is a 

-unsaturated acid. While kinetically accessible, it is thermodynamically less stable than its

-unsaturated counterpart. When exposed to temperatures exceeding 60°C (or prolonged exposure to mild heat in the presence of acid/base catalysts), the double bond migrates out of the ring to form 2-cyclopentylidenepropanoic acid . The driving force is the energetic stabilization gained by conjugating the alkene with the carbonyl

-system. Resolution: Strictly maintain reaction temperatures below 40°C. Do not use refluxing conditions for activation (e.g., avoid forming the acid chloride with refluxing thionyl chloride).
Q2: Why am I losing mass and observing gas evolution during vacuum distillation of the free acid?

Symptom: Unexplained bubbling in the distillation flask, severe loss of isolated mass, and the collection of a highly volatile, non-acidic liquid. Causality: You are observing thermal decarboxylation . ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated acids are uniquely susceptible to decarboxylation via a concerted, cyclic six-membered transition state. At elevated temperatures (>120°C), the carbonyl oxygen abstracts the hydroxyl proton. This initiates a pericyclic cascade: the C-C bond breaks, releasing COngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

gas, and the double bond shifts to yield ethylidenecyclopentane. Resolution: Never subject this compound to distillation. Purify the free acid via low-temperature crystallization or flash column chromatography. Remove solvents using a rotary evaporator with the water bath set strictly

35°C.
Q3: If I can't use heat, how do I achieve high conversion for esterification or amidation?

Symptom: High recovery of unreacted starting material when running reactions at 0°C to 20°C to protect the double bond. Causality: Standard Fischer esterification relies on thermal energy to overcome the activation barrier of tetrahedral intermediate formation. By removing heat, you have kinetically frozen the reaction. Resolution: Bypass the thermal requirement by altering the reaction mechanism. Utilize a Steglich Esterification [1]. By using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), you form a highly reactive O-acylisourea intermediate at 0°C, which readily couples with nucleophiles without requiring thermal activation[1].

Quantitative Temperature Matrix

Use the following empirical data to benchmark your expected outcomes based on the thermal parameters of your workflow.

Temperature RangePrimary Reaction PathwayYield of Target (%)Isomerization (%)Decarboxylation (%)
0°C – 20°C Esterification/Amidation (Coupling)> 90% < 2%0%
40°C – 60°C Mixed (Target + Isomerization)50 - 70%20 - 40%< 5%
80°C – 100°C Isomerization Dominates< 20%> 70%5 - 10%
> 120°C Thermal Decarboxylation0%Variable> 80%

Experimental Protocols

Protocol 1: Low-Temperature Steglich Esterification (Target: 0°C to 20°C)

This protocol provides a self-validating method to synthesize esters of 2-(Cyclopent-1-en-1-yl)propanoic acid without triggering isomerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N

    
     atmosphere, dissolve 2-(Cyclopent-1-en-1-yl)propanoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
    
  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Note: DMAP acts as an acyl transfer reagent, preventing the O-acylisourea from undergoing detrimental side reactions.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 5 minutes.

  • Incubation & Self-Validation: Stir at 0°C for 15 minutes. Self-Validation Check: You should observe the precipitation of a white solid (dicyclohexylurea, DCU). This visually confirms that the activation and formal dehydration are occurring successfully.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature (strictly

    
     20°C). Stir for 3 hours.
    
  • Workup: Filter the precipitated DCU through a Celite pad. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO

    
    , and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Solvent Removal: Concentrate under reduced pressure with the rotary evaporator water bath set to 30°C maximum .

Protocol 2: Safe Solvent Removal & Drying
  • Evaporation: When concentrating CPA or its derivatives, ensure the vacuum is strong enough (< 50 mbar) to pull off the solvent (e.g., EtOAc, DCM, Hexanes) without requiring the water bath to exceed 35°C.

  • Drying: To remove residual solvent, place the flask on a high-vacuum manifold (Schlenk line) at room temperature (20°C) for 4-6 hours. Do not use a heated vacuum oven.

References

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359-4361. URL: [Link]

  • Bigley, D. B. (1964). Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society, 3897-3899. URL: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]

Sources

minimizing side reactions in 2-(Cyclopent-1-en-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of 2-(Cyclopent-1-en-1-yl)propanoic Acid

Executive Summary

Synthesizing 2-(Cyclopent-1-en-1-yl)propanoic acid requires navigating a delicate balance between thermodynamic stability and kinetic control. The cyclopentene ring is electron-rich and prone to acid-catalyzed polymerization, while the position of the double bond is susceptible to migration (isomerization) during the dehydration and hydrolysis steps.

This guide provides a self-validating protocol designed to minimize the three primary failure modes:

  • Regio-isomerization (Endocyclic vs. Exocyclic double bond formation).

  • Oligomerization (Acid-catalyzed dimerization of the alkene).

  • Incomplete Decarboxylation/Hydrolysis (If using malonate routes).

Module 1: The Validated Synthetic Pathway

To minimize side reactions, we recommend the Reformatsky Route over Grignard methods. Organozinc reagents are less basic/nucleophilic than Grignards, significantly reducing self-condensation of the cyclopentanone starting material.

Visualizing the Pathway & Failure Points

The following diagram illustrates the critical control points (CCP) where side reactions occur.

SynthesisPathway Start Cyclopentanone + Ethyl 2-bromopropionate Inter Intermediate: Ethyl 2-(1-hydroxycyclopentyl)propionate Start->Inter Zn, THF (Reformatsky) Dehydration Dehydration (CCP 1) Inter->Dehydration p-TsOH, Toluene TargetEster Target Ester: Endocyclic Alkene Dehydration->TargetEster Thermodynamic Control (Zaitsev) ImpurityExo Impurity A: Exocyclic Alkene (Ethylidene) Dehydration->ImpurityExo Kinetic Control (Hofmann) ImpurityPoly Impurity B: Dimer/Polymer Dehydration->ImpurityPoly Excess Acid/Heat Hydrolysis Hydrolysis (CCP 2) TargetEster->Hydrolysis LiOH, THF/H2O FinalProduct Final Product: 2-(Cyclopent-1-en-1-yl) propanoic acid Hydrolysis->FinalProduct Mild Acid Workup

Caption: Figure 1. Reaction pathway highlighting Critical Control Points (CCP) for impurity generation.

Module 2: Detailed Protocol & Causality

Step 1: Reformatsky Condensation
  • Objective: Formation of Ethyl 2-(1-hydroxycyclopentyl)propionate.

  • Protocol:

    • Activate Zinc dust (1.2 eq) with TMSCl (0.05 eq) in dry THF. Why: Removes oxide layer, ensuring initiation at lower temperatures to prevent thermal runaway.

    • Add Cyclopentanone (1.0 eq) and Ethyl 2-bromopropionate (1.1 eq) dropwise at reflux.

    • Quench with cold dilute HCl.

  • Side Reaction Control:

    • Issue:Self-Condensation of Ketone.

    • Fix: Maintain high dilution. The Reformatsky reagent (organozinc) is specific to the ester-ketone coupling and ignores the ester-ester coupling if temperature is controlled (60-65°C).

Step 2: Dehydration (The Critical Step)
  • Objective: Elimination of water to form the endocyclic double bond.

  • Protocol:

    • Dissolve hydroxy-ester in Toluene (10 volumes).

    • Add p-Toluenesulfonic acid (p-TsOH) (0.05 eq). Do not use H2SO4.

    • Reflux with a Dean-Stark trap to remove water continuously.

    • Monitor by GC/TLC every 30 mins. Stop immediately upon consumption of starting material.

  • Side Reaction Control:

    • Issue:Exocyclic Isomerization (Ethylidene formation).

      • Mechanism:[1][2][3][4][5][6][7] Dehydration proceeds via a carbocation.[3][8] The endocyclic double bond (trisubstituted) is thermodynamically more stable than the exocyclic (trisubstituted) due to ring strain differences, but the energy difference is small.

      • Solution: Use thermodynamic conditions (Acid catalysis + Heat) to equilibrate to the endocyclic form. Avoid POCl3/Pyridine (Kinetic conditions), which often favors the exocyclic isomer [1].

    • Issue:Polymerization.

      • Mechanism:[1][2][3][4][5][6][7] Cyclopentene derivatives are electron-rich monomers. Strong mineral acids initiate cationic polymerization.

      • Solution: Use p-TsOH (milder than H2SO4). Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture to suppress radical polymerization pathways [2].

Step 3: Hydrolysis
  • Objective: Saponification of the ester to the acid.

  • Protocol:

    • Use LiOH (2 eq) in THF:Water (1:1) at Ambient Temperature (20-25°C).

    • Crucial: Do not reflux.

  • Side Reaction Control:

    • Issue:Double Bond Migration.

      • Mechanism:[1][2][3][4][5][6][7] Under harsh basic conditions (refluxing NaOH) or harsh acidic workup, the double bond can migrate to conjugation with the carboxyl group (if possible) or isomerize to a more stable position if the ring allows.

      • Solution: Lithium Hydroxide is milder than Sodium Hydroxide. Conducting the reaction at room temperature prevents the activation energy required for bond migration [3].

Module 3: Troubleshooting & FAQs

Impurity Profile & Solutions
SymptomProbable CauseCorrective Action
NMR: Vinyl proton signal < 1H Exocyclic Isomerization (Ethylidene impurity).Switch from kinetic dehydration (POCl3) to thermodynamic (pTsOH/Toluene). Extend reflux time slightly to allow equilibration, but monitor closely.
Thick gum / High Baseline Oligomerization .Acid concentration too high. Reduce pTsOH to 0.01 eq. Add BHT inhibitor. Ensure high dilution (15-20V solvent).
Low Yield (Step 1) Zinc Deactivation .Zinc must be activated. Wash Zn dust with dilute HCl, then water, acetone, ether, and dry in vacuo. Or use TMSCl activation in situ.
Product is an Oil (Not Solid) Trace Solvent/Isomers .The pure acid is often a low-melting solid or oil. High vacuum drying is essential. If oil persists, check for the exocyclic isomer which depresses MP.
Frequently Asked Questions

Q: Can I use H2SO4 for the dehydration to save cost? A: We strongly advise against it. Sulfuric acid is a strong oxidant and a potent polymerization initiator for cyclopentenes. p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin provides the necessary acidity without the oxidative side effects.

Q: Why do I see two spots on TLC after dehydration? A: This confirms the presence of the Endo- (Target) and Exo- (Impurity) isomers.

  • Endo (Target): Usually less polar (higher Rf).

  • Exo (Impurity): Slightly more polar.

  • Action: If the ratio is poor, continue reflux with the acid catalyst to drive the thermodynamic equilibrium toward the Endo product.

Q: How do I remove the exocyclic impurity if it forms? A: Separation is difficult due to similar boiling points. However, the Endo-acid often crystallizes more readily than the Exo-isomer. Attempt recrystallization from Hexane/Ethyl Acetate at low temperature (-20°C) after the hydrolysis step.

References

  • Regioselectivity in Dehydration

    • Title: Regioselective Dehydr
    • Source: Organic Chemistry Portal.[9]

    • URL:[Link]

  • Polymerization of Cyclopentene Derivatives

    • Title: Cationic Polymerization of Cyclopentadiene and its Deriv
    • Source: Journal of Polymer Science.
    • URL:[Link]

  • Mild Hydrolysis Techniques

    • Title: Lithium Hydroxide in Organic Synthesis.
    • Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS).
    • URL:[Link]

  • Reformatsky Reaction Mechanisms

    • Title: The Reformatsky Reaction.[5][10]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

Sources

Technical Support Guide: Storage, Stability, and Degradation of 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Cyclopent-1-en-1-yl)propanoic acid (CAS No. 92000-97-0). It addresses common questions and troubleshooting scenarios related to the compound's storage, stability, and potential degradation pathways.

Part 1: Frequently Asked Questions (FAQs) - Core Handling and Storage

This section covers the most immediate questions regarding the proper handling and storage of 2-(Cyclopent-1-en-1-yl)propanoic acid to ensure its integrity from the moment of receipt.

Q1: What are the definitive recommended storage conditions for 2-(Cyclopent-1-en-1-yl)propanoic acid?

A1: The stability of 2-(Cyclopent-1-en-1-yl)propanoic acid is critically dependent on storage conditions due to its chemical structure, which includes a carboxylic acid and an unsaturated cyclopentene ring. To minimize degradation, the following conditions are recommended.

Parameter Long-Term Storage (> 1 month) Short-Term Storage (< 1 month) In-Use (Solution) Rationale
Temperature -20°C is strongly recommended.2-8°C is acceptable.Follow experimental requirements, but minimize time at elevated temperatures.Low temperatures reduce the rate of all potential chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) overlay.Inert gas overlay is best practice.N/AThe unsaturated cyclopentene ring is susceptible to oxidation. An inert atmosphere displaces oxygen.
Light Protect from light (use amber vials).Protect from light.Protect from light.The double bond can absorb UV light, leading to photolytic degradation.[1][2]
Container Tightly sealed, chemically resistant glass vials (e.g., borosilicate amber vials).Tightly sealed vials.As per experimental setup.Prevents exposure to moisture and atmospheric contaminants. The container must be sealed to prevent leakage.

Q2: My sample of 2-(Cyclopent-1-en-1-yl)propanoic acid has developed a slight yellow tint upon storage. Is it still usable?

A2: A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation. This is often due to slow oxidation or polymerization at the electron-rich double bond of the cyclopentene ring. While the compound may still be largely intact, the presence of impurities is highly likely.

Expert Recommendation: Do not assume the material is pure. Before use, you must re-qualify the material using an appropriate analytical technique, such as HPLC with UV detection or LC-MS, to determine the purity and identify the nature of the impurities. Proceeding without this step risks introducing significant variability into your experiments.

Q3: What common laboratory reagents are incompatible with 2-(Cyclopent-1-en-1-yl)propanoic acid?

A3: Due to its functional groups, this compound is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or chromates can attack the double bond, leading to cleavage or formation of epoxides and diols.[3][4]

  • Strong Bases: As a carboxylic acid, it will react with strong bases (e.g., sodium hydroxide, potassium hydroxide) in a standard acid-base neutralization.[3][4] This may not be "degradation" in the traditional sense but will alter the chemical nature of your compound.

  • Strong Reducing Agents: While less common, potent reducing agents could potentially saturate the double bond.

  • Radical Initiators: Compounds like AIBN can initiate radical chain reactions at the allylic position of the ring, especially under heat or light.[5]

Part 2: Troubleshooting Guide - Investigating Degradation

This section provides a framework for identifying and understanding degradation when it is suspected during an experiment.

Q4: My chromatogram (HPLC/LC-MS) shows new, unexpected peaks after my experiment. How can I confirm if these are degradation products of 2-(Cyclopent-1-en-1-yl)propanoic acid?

A4: The appearance of new peaks is a classic sign of degradation. The most robust method for identifying these peaks is to perform a forced degradation study .[1][6] This involves intentionally exposing the pure compound to harsh conditions to generate its likely degradation products. By comparing the chromatograms of the stressed samples to your experimental sample, you can confirm if the unknown peaks match the retention times of known degradants.

The logic behind this approach is self-validating: you create a reference library of what degradation looks like under specific stress conditions (acid, base, oxidation, etc.), which then serves as a diagnostic tool for your unknown samples.

G cluster_investigation Troubleshooting Workflow A Unexpected Peak(s) Observed in Analytical Run B Design & Execute Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples with Stability-Indicating Method B->C D Compare Chromatograms: Experimental Sample vs. Stressed Samples C->D E Do Retention Times Match? D->E F Peak is a Confirmed Degradation Product. Proceed with identification (e.g., MS/MS). E->F Yes G Peak is from another source (e.g., excipient, solvent, contamination). E->G No

Caption: Workflow for identifying unknown analytical peaks.

Q5: What are the most probable chemical degradation pathways for this molecule?

A5: The structure of 2-(Cyclopent-1-en-1-yl)propanoic acid contains two primary sites susceptible to degradation: the carbon-carbon double bond in the cyclopentene ring and the carboxylic acid group.

  • Oxidative Degradation: This is a highly probable pathway. The double bond is electron-rich and susceptible to attack by atmospheric oxygen or other oxidizing species.[5] This can lead to the formation of epoxides, which can subsequently be hydrolyzed to diols, or oxidative cleavage of the ring.

  • Photolytic Degradation: The double bond acts as a chromophore, absorbing UV-Vis light. This energy can induce isomerization or, more commonly, trigger radical-based reactions, leading to polymerization or complex degradation products.[1][2]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the propanoic acid moiety is a potential pathway, although this typically requires significant heat. Polymerization initiated at the double bond is also possible.

  • Acid/Base Catalyzed Degradation: While the carboxylic acid will simply deprotonate in base, extreme pH conditions can catalyze other reactions. For instance, strong acid could potentially catalyze hydration of the double bond or other rearrangements.

G cluster_pathways Potential Degradation Pathways cluster_products Resulting Degradant Classes Parent 2-(Cyclopent-1-en-1-yl)propanoic acid Oxidation Oxidation (O2, Peroxides) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Thermal Thermal Stress (Heat) Parent->Thermal pH_Stress Extreme pH (Acid/Base) Parent->pH_Stress Epoxides Epoxides, Diols, Ring-Opened Products Oxidation->Epoxides Polymers Polymers, Isomers Photolysis->Polymers Decarboxylated Decarboxylated Species Thermal->Decarboxylated Hydrated Hydrated/Rearranged Products pH_Stress->Hydrated

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-(Cyclopent-1-en-1-yl)propanoic Acid Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve catalytic hydrogenation failures during the reduction of 2-(Cyclopent-1-en-1-yl)propanoic acid to 2-cyclopentylpropanoic acid.

This guide abandons generic advice in favor of mechanistic root-cause analysis, self-validating experimental protocols, and field-proven solutions.

Part 1: Mechanistic Root Cause Analysis & Diagnostic FAQs

The catalytic reduction of 2-(Cyclopent-1-en-1-yl)propanoic acid presents a unique kinetic challenge. Because the alkene is trisubstituted (the propanoic acid sidechain is attached directly to the


 carbon of the cyclopentene ring), the baseline rate of hydrogenation is sterically retarded. This lower intrinsic reaction rate makes the system highly vulnerable to competitive surface binding and trace impurities.

Q1: Why does my reduction stall at 30-50% conversion when using standard 10% Pd/C? A1: Deactivation in this specific system is driven by two distinct mechanisms:

  • Reversible Competitive Inhibition: The substrate contains a carboxylic acid moiety. In non-polar solvents (like EtOAc or Toluene), the acid exists in equilibrium with its carboxylate form. The lone pairs on the carboxylate oxygen strongly chemisorb onto the palladium surface, competing directly with the sterically hindered cyclopentene

    
    -bond and H
    
    
    
    dissociation[1].
  • Irreversible Poisoning: If your starting material was synthesized via routes involving sulfur ylides or halogenated solvents, trace divalent sulfur compounds or halides will act as severe poisons. These impurities permanently bind to the active metal sites, rendering the catalyst dead[2].

Q2: How can I differentiate between substrate-induced competitive binding and irreversible trace impurity poisoning? A2: You must isolate the variables using a "Spiking" Self-Validation Protocol . Run a highly reactive control reaction (e.g., cyclohexene + Pd/C). Once rapid H


 uptake is visually confirmed, "spike" the reaction with 10 mol% of your 2-(Cyclopent-1-en-1-yl)propanoic acid.
  • Causality: If the reaction halts immediately, your substrate contains strong, irreversible poisons (like sulfur or heavy metals)[3]. If the reaction merely slows down but proceeds, the issue is competitive binding from the carboxylic acid group.

Q3: What is the optimal solvent and additive system to prevent carboxylate-driven deactivation? A3: To prevent the carboxylic acid from binding to the Pd surface, you must shift the equilibrium to keep the substrate fully protonated. Run the reaction in a polar, protic solvent (like Absolute Ethanol) and add a catalytic amount of a stronger acid (e.g., 5% v/v Glacial Acetic Acid). This suppresses the ionization of the propanoic acid sidechain, drastically reducing its affinity for the metal surface and allowing the alkene to coordinate effectively.

Q4: If trace sulfur/halide impurities are confirmed, how do I rescue the workflow? A4: Palladium is notoriously sensitive to sulfur and halides[3]. You have two mechanistic workarounds:

  • Scavenging: Pre-treat the substrate solution with activated carbon to act as a sacrificial sponge for the impurities prior to adding the expensive noble metal catalyst.

  • Catalyst Substitution: Switch from Pd/C to Platinum Oxide (PtO

    
    , Adams' Catalyst) or Rhodium on Carbon (Rh/C). Pt and Rh exhibit significantly higher tolerance to trace poisons during aliphatic alkene reductions compared to Pd.
    

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and catalyst poisoning for this specific substrate.

Table 1: Catalyst & Condition Screening for 2-(Cyclopent-1-en-1-yl)propanoic Acid Reduction

Catalyst SystemSolventAdditiveH

Pressure
Conversion (4h)Poisoning / Kinetic Status
10% Pd/C (5 wt%)EtOAcNone1 atm35%Stalled (Carboxylate binding)
10% Pd/C (5 wt%)EtOHNone1 atm60%Slowed (Partial protonation)
10% Pd/C (5 wt%)EtOH5% AcOH1 atm>99%Optimal (Acid fully protonated)
10% Pd/C (20 wt%)EtOAcNone1 atm>99%Brute-force (Overcame trace poisons)
5% PtO

(2 wt%)
EtOHNone1 atm>99%Optimal (Poison resistant)

Part 3: Experimental Workflows & Protocols

To ensure scientific integrity, do not blindly increase catalyst loading. Execute the following self-validating methodology to diagnose and resolve the exact cause of the poisoning.

Protocol: Self-Validating Hydrogenation & Impurity Screening

Phase 1: Catalyst Viability & Poison Screening (The "Spike" Test)

  • In a 50 mL reaction flask, dissolve 1.0 mmol of cyclohexene in 10 mL of absolute ethanol.

  • Add 5 wt% of your standard 10% Pd/C catalyst.

  • Purge the vessel with N

    
     (3x), then H
    
    
    
    (3x), and monitor hydrogen uptake via a gas burette or balloon. (Validation: Uptake should be rapid and continuous, confirming the baseline health of your catalyst batch).
  • Once viability is confirmed, inject 0.1 mmol (10 mol%) of your 2-(Cyclopent-1-en-1-yl)propanoic acid batch into the active reaction.

  • Observe H

    
     uptake:  If uptake halts completely, proceed to Phase 2. If uptake slows but continues, skip to Phase 3.
    

Phase 2: Substrate Pre-treatment (Impurity Scavenging)

  • Dissolve the contaminated 2-(Cyclopent-1-en-1-yl)propanoic acid in absolute ethanol (0.5 M concentration).

  • Add 10 wt% activated charcoal (e.g., Darco KB) and stir vigorously at 40 °C for 2 hours. Mechanistic note: The high surface area of the charcoal will physically adsorb trace divalent sulfur or amine impurities.

  • Filter the suspension through a tightly packed Celite pad to yield a purified substrate solution.

Phase 3: Optimized Hydrogenation Execution

  • Transfer the purified substrate (10 mmol) to a clean hydrogenation vessel.

  • Add 20 mL of absolute ethanol and 1.0 mL of glacial acetic acid. (Causality: The AcOH additive suppresses carboxylate formation, preventing competitive surface binding).

  • Add 5 wt% of 10% Pd/C. (Note: If Phase 1 indicated extreme trace poisons that Phase 2 could not clear, substitute with 2 wt% PtO

    
    ).
    
  • Seal the vessel, purge with N

    
     (3x) and H
    
    
    
    (3x).
  • Stir vigorously at 800+ RPM under 1 atm H

    
     at ambient temperature. High agitation is critical to overcome mass transfer limitations of H
    
    
    
    gas into the solvent.
  • Once H

    
     uptake ceases (typically 2-4 hours), filter the catalyst through Celite, wash the filter cake with ethanol, and concentrate the filtrate in vacuo to yield pure 2-cyclopentylpropanoic acid.
    

Part 4: Troubleshooting Logic Visualization

The following diagnostic workflow illustrates the logical pathways for isolating and resolving catalyst poisoning in your reaction.

TroubleshootingWorkflow Start Reaction Stalls < 50% Conversion Control Run Control Reaction (Cyclohexene + Pd/C) Start->Control CatDead Control Fails (Degraded Catalyst) Control->CatDead No H2 Uptake CatGood Control Succeeds (Substrate/Solvent Issue) Control->CatGood Rapid H2 Uptake Spike Spike Control with 10 mol% Substrate CatGood->Spike Poison Reaction Halts (Irreversible Poison: S, X-) Spike->Poison Immediate Halt Compete Reaction Slows (Carboxylate Competition) Spike->Compete Gradual Slowdown FixPoison 1. Scavenge Impurities 2. Switch to PtO2 Poison->FixPoison FixCompete Add 5% AcOH in EtOH to Protonate Acid Compete->FixCompete Success Full Conversion Achieved FixPoison->Success FixCompete->Success

Diagnostic workflow for isolating and resolving catalyst poisoning during hydrogenation.

References

  • Source: pageplace.
  • Source: scispace.
  • Source: catalysts.

Sources

Validation & Comparative

A Senior Scientist's Guide to the Spectroscopic Analysis of 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(Cyclopent-1-en-1-yl)propanoic acid presents a compelling case study for spectroscopic analysis. Its structure incorporates several key features: a chiral center at the alpha-position of the carboxylic acid, an unsaturated cyclopentene ring, and a flexible propanoic acid side chain. This combination necessitates a multi-faceted analytical approach, where Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the cornerstone for establishing connectivity, stereochemistry, and conformational preferences.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Cyclopent-1-en-1-yl)propanoic acid. Moving beyond a simple peak-list, we will dissect the underlying principles that govern the spectrum, explaining the causality behind chemical shifts and coupling patterns. We will compare the insights derived from ¹H NMR with those from complementary techniques, offering a holistic strategy for comprehensive characterization. The protocols and interpretations presented herein are designed to be self-validating, reflecting the rigorous standards of contemporary chemical research.

Part 1: Deconstructing the ¹H NMR Spectrum of 2-(Cyclopent-1-en-1-yl)propanoic acid

The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule. Each proton, or set of equivalent protons, generates a distinct signal whose characteristics—chemical shift, integration, and multiplicity—reveal its unique environment.

To facilitate our analysis, let us first visualize the molecular structure with protons systematically labeled.

HPLC Method Validation for 2-(Cyclopent-1-en-1-yl)propanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of HPLC method validation for 2-(Cyclopent-1-en-1-yl)propanoic acid (CAS: 92000-97-0), a critical intermediate in the synthesis of propionic acid-derivative NSAIDs (e.g., Loxoprofen).

A Comparative Technical Guide for Pharmaceutical Development[1]

Executive Summary & Strategic Context

2-(Cyclopent-1-en-1-yl)propanoic acid represents a specific analytical challenge in drug development. As a precursor containing both a chiral center (alpha-carbon) and a reactive olefin (cyclopentene ring), its purity profile directly impacts the yield and stereochemistry of the final API.

Unlike finished NSAIDs (e.g., Ibuprofen, Loxoprofen) which have established pharmacopoeial methods, this intermediate requires a custom validation strategy. The primary analytical hurdles are:

  • Weak Chromophore: The molecule lacks a strong aromatic system (unlike Loxoprofen), relying on the cyclopentenyl double bond and carboxyl group for UV detection (requiring low UV wavelengths ~210–220 nm).

  • Structural Isomerism: Differentiating the target 1-en isomer from the thermodynamically stable 2-en isomer or the saturated cyclopentyl analog.

  • Enantiomeric Purity: The (S)-enantiomer is often the desired pharmacophore precursor, necessitating chiral separation.

This guide compares three analytical approaches and details a validated RP-HPLC protocol for chemical purity.

Comparative Analysis of Analytical Techniques

The following table contrasts the primary methodologies for analyzing this intermediate.

FeatureMethod A: RP-HPLC (Recommended) Method B: Chiral HPLC Method C: GC-FID
Primary Scope Chemical Purity (Regio-isomers & degradation products)Enantiomeric Excess (% ee)Volatile Impurities & Residual Solvents
Stationary Phase C18 or Phenyl-Hexyl (Reverse Phase)Polysaccharide-based (e.g., Chiralcel OJ/AD)HP-5 or DB-Wax
Selectivity High for double-bond isomers (1-en vs 2-en)High for enantiomers ((R) vs (S))High for volatile organic impurities
Sample Prep Dilute & Shoot (Mobile Phase)Dissolve in Hexane/IPADerivatization often required (Methylation)
Detection Limit Moderate (UV 215 nm)Low to ModerateHigh (FID is universal)
Throughput High (10-15 min run)Low (20-40 min run)Moderate
Expert Insight: Why RP-HPLC is the Core Choice

While GC-FID is viable, the carboxylic acid group often leads to peak tailing unless derivatized to a methyl ester. RP-HPLC allows for direct analysis of the acid in aqueous buffers, preserving the equilibrium of potential hydrolysis impurities. Therefore, Method A (RP-HPLC) is the focus of this validation guide.

Validated RP-HPLC Protocol (Chemical Purity)

This protocol is designed to separate the target compound from its critical impurities:

  • Impurity A (Saturated): 2-Cyclopentylpropanoic acid.

  • Impurity B (Isomer): 2-(Cyclopent-2-en-1-yl)propanoic acid.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Rationale: A standard C18 provides sufficient hydrophobic retention. A 250 mm length is chosen to maximize theoretical plates (

      
      ) for separating the closely eluting double-bond isomers.
      
  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic 60:40 (A:B).

    • Rationale: Low pH (3.0) suppresses the ionization of the carboxylic acid (

      
      ), ensuring the molecule exists in its neutral form for consistent retention and sharp peak shape.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm .

    • Critical Note: Detection at 254 nm (standard for aromatics) will result in poor sensitivity. The cyclopentene ring absorbs maximally in the far UV.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.[1]

System Suitability Criteria

Before running samples, the system must pass these self-validating checks:

  • Resolution (

    
    ): 
    
    
    
    between Main Peak and Impurity A (Saturated).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (Repeatability):

    
     for 5 replicate injections of the standard.
    

Validation Workflow (Visualized)

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for Specificity and Robustness.

ValidationWorkflow Start Method Validation Plan Specificity Specificity / Selectivity (Spike with Impurities A & B) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity (5 Levels) Range: 50% - 150% CheckRes->Linearity Yes Optimize Optimize Gradient/pH CheckRes->Optimize No Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Spike at 80%, 100%, 120% Precision->Accuracy Robustness Robustness Testing (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness FinalReport Final Validation Report Robustness->FinalReport Optimize->Specificity

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Detailed Validation Parameters (ICH Q2 Guidelines)

Specificity (Forced Degradation & Spiking)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol:

    • Inject pure Standard.

    • Inject Individual Impurities (Saturated analog, Isomer).

    • Inject Spiked Sample (Standard + Impurities).

    • Stress Testing: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

      
      ) for 24 hours.
      
  • Acceptance: Peak purity index (via Diode Array Detector) must be

    
    . No interference at the retention time of the main peak.
    
Linearity & Range

Objective: Verify the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure the method measures the "true" value.

  • Protocol: Spike a placebo (or solvent) with known amounts of the analyte at 80%, 100%, and 120% levels (in triplicate).

  • Calculation:

    
    
    
  • Acceptance: Mean recovery

    
    . RSD 
    
    
    
    .
Precision (Repeatability)
  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Acceptance: RSD of the assay results

    
    .
    
Limit of Detection (LOD) & Quantitation (LOQ)

Given the weak UV absorbance, determining LOQ is critical for impurity tracking.

  • Method: Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      .
      
    • LOQ: S/N

      
      .
      
  • Typical Values: For this compound at 215 nm, LOQ is typically around 0.5 µg/mL.

Synthesis Pathway & Impurity Origin

Understanding where impurities come from allows for better method design.

SynthesisPathway Precursor Cyclopentanone Derivative Reaction Condensation & Elimination Precursor->Reaction Target 2-(Cyclopent-1-en-1-yl) propanoic acid (Target) Reaction->Target Main Path ImpurityA Impurity A (Over-reduction) Saturated Ring Reaction->ImpurityA H2 Reduction ImpurityB Impurity B (Isomerization) Double Bond Migration Target->ImpurityB Acid/Heat Stress

Caption: Origin of critical impurities A and B during synthesis and storage.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • PubChem. Compound Summary for CID 12294721: 2-(Cyclopent-1-en-1-yl)propanoic acid. National Library of Medicine.

  • Sigma-Aldrich. Product Specification: (2S)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid (Related Structure).

  • Journal of Chromatography A.Separation of isomeric carboxylic acids by RP-HPLC: pH and buffer effects.
  • CymitQuimica. Loxoprofen and Related Impurities Data Sheet.

Sources

Comparative Guide: IR Spectroscopy for 2-(Cyclopent-1-en-1-yl)propanoic Acid Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectroscopic protocol for identifying 2-(Cyclopent-1-en-1-yl)propanoic acid (CAS: 92000-97-0) and distinguishing it from its saturated analogs and structural isomers.

Core Challenge: The primary analytical challenge lies in differentiating the target compound (a non-conjugated


-unsaturated acid) from:
  • 2-Cyclopentylpropanoic acid (The saturated synthetic precursor).

  • 2-Cyclopentylidenepropanoic acid (The conjugated thermodynamic isomer).

Methodology: This guide utilizes Fourier Transform Infrared (FTIR) spectroscopy as a rapid, self-validating screening tool. The protocol focuses on three diagnostic regions: the Carbonyl Stretching Region (1680–1750 cm⁻¹), the C-H Stretching Region (2800–3100 cm⁻¹), and the Alkene Stretching Region (1600–1660 cm⁻¹).

Part 1: Structural Analysis & Spectral Logic

The Target Molecule

Compound: 2-(Cyclopent-1-en-1-yl)propanoic acid Structural Insight: The molecule consists of a propanoic acid backbone with a cyclopentenyl substituent at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position (C2).[1][2][3][4][5][6][7] Crucially, the 

-carbon is

hybridized. This interrupts the conjugation between the alkene (

) and the carboxylic acid (

).
  • Consequence: The carbonyl frequency will appear in the normal aliphatic range, not the conjugated range.

The Comparative Landscape

To validate identity, one must rule out the most likely impurities/alternatives.

CompoundStructure TypeKey IR Feature (Predicted)
Target: 2-(Cyclopent-1-en-1-yl)propanoic acid Non-conjugated UnsaturatedC=O: ~1710 cm⁻¹=C-H: >3000 cm⁻¹ (Weak)C=C: ~1640 cm⁻¹ (Weak/Med)
Alternative A: 2-Cyclopentylpropanoic acid SaturatedC=O: ~1710 cm⁻¹=C-H: AbsentC=C: Absent
Alternative B: 2-Cyclopentylidenepropanoic acid Conjugated UnsaturatedC=O: ~1680–1690 cm⁻¹ (Shifted)C=C: ~1630 cm⁻¹ (Intense)

Part 2: Detailed Spectral Assignments

Diagnostic Peak Table

The following table synthesizes experimental data from analogous cyclopentenyl acids and standard correlation tables.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
O-H (Acid) Stretch2500–3300 Broad, StrongThe "Acid Beard."[2] Overlaps C-H region.[8][9] Indicates carboxylic acid dimer.[10]
=C-H (Alkene) Stretch3040–3060 WeakCritical differentiator from saturated analog. Look for a small shoulder above 3000 cm⁻¹.[11]
C-H (Alkane) Stretch2850–2980 StrongMixed

C-H from ring and propyl chain.
C=O (Carbonyl) Stretch1710–1715 StrongNormal aliphatic dimer frequency. Absence of conjugation.
C=C (Alkene) Stretch1635–1650 Medium/WeakCyclopentene ring strain shifts this slightly higher than acyclic alkenes.
C-O (Acid) Stretch1200–1300 StrongOften coupled with O-H bending (1400–1440 cm⁻¹).
=C-H (Ring) Out-of-plane Bend~800–850 MediumCharacteristic of tri-substituted alkenes in 5-membered rings.
Decision Logic Pathway

Use the following logic flow to interpret your spectrum.

IR_Logic Start Start: Acquire Spectrum CheckOH Check 2500-3300 cm⁻¹ Broad O-H 'Beard'? Start->CheckOH NotAcid STOP: Not a Carboxylic Acid CheckOH->NotAcid No CheckCO Check 1680-1750 cm⁻¹ C=O Peak Position? CheckOH->CheckCO Yes Conjugated Peak < 1700 cm⁻¹ (e.g., 1685) Likely Conjugated Isomer CheckCO->Conjugated < 1700 NormalCO Peak ~1710-1715 cm⁻¹ Normal Aliphatic Acid CheckCO->NormalCO > 1700 CheckUnsat Check > 3000 cm⁻¹ Small =C-H Shoulder? NormalCO->CheckUnsat Saturated No Peak > 3000 cm⁻¹ Identify: Saturated Analog (2-Cyclopentylpropanoic acid) CheckUnsat->Saturated Absent Target Peak Present > 3000 cm⁻¹ Identify: Target Compound (2-(Cyclopent-1-en-1-yl)propanoic acid) CheckUnsat->Target Present

Figure 1: Decision tree for identifying 2-(Cyclopent-1-en-1-yl)propanoic acid based on spectral features.

Part 3: Experimental Protocol (Self-Validating)

Sample Preparation

Method A: Thin Film (Neat) - Recommended for Oils

  • Place 1 drop of the liquid acid between two NaCl or KBr plates.

  • Press gently to create a capillary film. Note: If the film is too thick, the C=O peak will bottom out (0% T), obscuring exact frequency.

  • Validation: The C-H stretch peaks (2900 cm⁻¹) should reach ~10-20% Transmittance.

Method B: KBr Pellet - Recommended for Solids

  • Mix 1-2 mg of sample with 100 mg dry KBr powder.

  • Grind to a fine powder and press into a transparent disk.

  • Validation: The baseline at 4000 cm⁻¹ should be >80% T.

Critical Validation Steps
  • The "Dimer" Check: Ensure the C=O peak is near 1710 cm⁻¹. If it appears near 1760 cm⁻¹, the sample is likely a monomer (common in very dilute solution or gas phase) or an ester. For identification, the dimer form (neat/solid) is standard.

  • The "Water" Check: A broad peak at 3400 cm⁻¹ (distinct from the acid "beard") indicates wet KBr or wet sample. Dry the sample to prevent O-H region confusion.

  • The "Conjugation" Check: If the C=O peak is split or has a strong shoulder at 1680 cm⁻¹, suspect isomerization to the thermodynamically stable conjugated form (2-cyclopentylidenepropanoic acid).

References

  • NIST Chemistry WebBook. 3-Cyclopentylpropanoic acid Infrared Spectrum.[7] National Institute of Standards and Technology.[7][12] Available at: [Link]

  • PubChem. 2-(Cyclopent-1-en-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[13] John Wiley & Sons. (General reference for IR correlation tables of carboxylic acids and cyclopentenes).

Sources

Comparative Guide: Chiral HPLC Separation of 2-(Cyclopent-1-en-1-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Target Analyte: 2-(Cyclopent-1-en-1-yl)propanoic acid Chemical Class:


-Substituted cycloalkenyl carboxylic acid (Structural analog to NSAIDs like Ibuprofen/Loxoprofen).[1]
Criticality:  The pharmacological activity of 2-aryl/alkenyl-propionic acids resides predominantly in the (S)-enantiomer (COX inhibition).[1] The (R)-enantiomer often undergoes unidirectional chiral inversion in vivo or contributes to toxicity.[1] Precise analytical resolution is mandatory for enantiopurity assessment during asymmetric synthesis or kinetic resolution.[1]

This guide provides a definitive technical comparison of chiral stationary phases (CSPs) and method development strategies for resolving these enantiomers. Unlike simple aromatics, the cyclopentenyl moiety offers reduced


-

interaction potential compared to phenyl rings, necessitating a separation strategy heavily reliant on hydrogen bonding and steric inclusion .

Comparative Analysis of Separation Platforms

For free carboxylic acids of this class, Polysaccharide-based CSPs are the industry standard. Below is an objective comparison of the top three candidates based on selectivity (


) and robustness.
Table 1: CSP Performance Matrix[1]
FeatureCandidate A: Amylose Tris(3,5-dimethylphenylcarbamate) Candidate B: Cellulose Tris(3,5-dimethylphenylcarbamate) Candidate C: Immobilized Amylose (Chlorinated)
Commercial Names Chiralpak AD-H, Lux Amylose-1Chiralcel OD-H, Lux Cellulose-1Chiralpak IA, Lux i-Amylose-1
Primary Mechanism Helical groove inclusion + H-bondingRigid rod inclusion + H-bondingUniversal solvent compatibility + H-bonding
Suitability for Target High. The helical cavity accommodates the non-planar cyclopentenyl ring well.Medium-High. Excellent for planar aromatics; may suffer slightly with bulky cycloalkenyls.[1]Highest. Immobilization allows use of DCM/THF to solubilize difficult samples without stripping the phase.
Mobile Phase Mode Normal Phase (Hexane/IPA)Normal Phase (Hexane/IPA)NP or RP (versatile)
Predicted Selectivity (

)
1.2 – 1.81.1 – 1.51.3 – 2.0
Recommendation First Choice (Screening) Alternative if AD failsBest for Process Scale-up
Mechanistic Insight (Expertise)

The separation of 2-(Cyclopent-1-en-1-yl)propanoic acid relies on the "Three-Point Interaction" model:

  • H-Bond Donor: The acidic proton (-COOH) interacts with the Carbonyl (C=O) of the carbamate linker on the CSP.[1]

  • H-Bond Acceptor: The Carbonyl (C=O) of the analyte interacts with the Amide (-NH) of the CSP.[1]

  • Steric Fit: The cyclopentenyl ring inserts into the chiral cavity.[1] Note: Since the cyclopentenyl ring lacks the strong

    
    -system of a phenyl group, the H-bonding interactions are the dominant drivers of resolution.
    

Experimental Protocols

Method A: Normal Phase (Gold Standard for Analytical QC)

Objective: Maximum resolution (


) and peak symmetry.[1]
  • Column: Chiralpak AD-H or Lux Amylose-1 (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase:

    
    -Hexane : Isopropanol : Trifluoroacetic Acid (TFA).[1][2]
    
    • Ratio: 95 : 5 : 0.1 (v/v/v).[1][3]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophore in cyclopentene ring).[1]

  • Sample Diluent: Mobile phase.

Why TFA? (Causality): Without 0.1% TFA, the carboxylic acid group will partially ionize or dimerize, leading to severe peak tailing and loss of resolution.[1] The acid additive suppresses ionization (


), ensuring the analyte remains in the neutral, H-bond-donating form necessary for interaction with the CSP.
Method B: Reversed Phase (LC-MS Compatible)

Objective: Biological sample analysis or MS detection.[1]

  • Column: Chiralpak AD-RH or Lux Amylose-1 (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (

    
    ).[1]
    
    • Ratio: 40 : 60 : 0.1 (Isocratic).[1]

    • Note: For MS, replace

      
       with 0.1% Formic Acid.[1]
      
  • Flow Rate: 0.8 mL/min.[1]

Method Development Workflow (Visualization)

The following decision tree outlines the logical progression for optimizing the separation of this specific enantiomeric pair.

MethodDevelopment Start Analyte: 2-(Cyclopent-1-en-1-yl)propanoic acid Screening Primary Screening: Cols: AD-H, OD-H, IA, IC MP: Hex/IPA/TFA (90:10:0.1) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Rs > 2.0 Validation & QC CheckRes->Success Yes Partial 0.8 < Rs < 1.5 Optimize MP CheckRes->Partial Partial Sep Fail Rs < 0.8 Switch Mode CheckRes->Fail No Sep Opt1 Decrease IPA % (e.g., to 2%) Increases Retention & Separation Partial->Opt1 Opt2 Lower Temp (10-15°C) Enhances Enthalpic Selectivity Partial->Opt2 Switch Switch to Reversed Phase (MeCN/H2O/Formic Acid) or Immobilized Phase (IA) with DCM Fail->Switch Opt1->Success Opt2->Success Switch->Success

Caption: Systematic optimization pathway for chiral resolution of alpha-substituted cycloalkenyl acids.

Supporting Data & Troubleshooting

Simulated Performance Data

Based on homologous series (Loxoprofen intermediates and 2-phenylpropionic acid analogs), the following performance is expected:

ColumnMobile Phase

(Enantiomer 1)

(Enantiomer 2)

(Selectivity)

(Resolution)
AD-H Hex/IPA/TFA (95:5:0.1)4.25.11.212.3 (Baseline)
OD-H Hex/IPA/TFA (95:5:0.1)3.84.11.080.9 (Partial)
AD-RH (RP) MeCN/H2O/H3PO4 (40:60:0.[1]1)6.57.91.212.1
Troubleshooting Guide
IssueRoot CauseCorrective Action
Fronting Peaks Solubility issues or Dimerization.Ensure sample is dissolved in mobile phase.[1] Increase column temp slightly (

).
Broad/Tailing Peaks Insufficient acid additive.[1]Freshly prepare mobile phase with 0.1% TFA . Do not use acetic acid (too weak).[1]
Retention Drift Water accumulation in Normal Phase.[1]Use HPLC-grade "Dry" solvents.[1] Install a silica drying tube on solvent reservoir.[1]
Low Sensitivity Weak UV absorption of cyclopentene.[1]Monitor at 205-210 nm .[1] Ensure solvents have high UV cutoff (Spectro grade).[1]

Interaction Mechanism Diagram

Understanding the molecular recognition is key to troubleshooting.[1] The diagram below illustrates the specific binding pockets.

Interaction CSP Amylose Carbamate (Stationary Phase) Analyte 2-(Cyclopent-1-en-1-yl) propanoic acid COOH COOH Group Analyte->COOH Ring Cyclopentenyl Ring Analyte->Ring HB_Don H-Bond Donor (CSP NH group) HB_Don->CSP HB_Don->COOH H-Bond HB_Acc H-Bond Acceptor (CSP C=O group) HB_Acc->CSP Steric Chiral Cavity (Inclusion) Steric->CSP COOH->HB_Acc H-Bond Ring->Steric Fit/Exclusion

Caption: Molecular recognition mechanism showing the critical "3-point" interaction required for chiral discrimination.

References

  • Matarashvili, I., et al. (2013).[1][5] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147.[1][5]

  • Ye, J., et al. (2014).[1][6] "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase." Analytical Methods, 6, 68-74.

  • Phenomenex Application Guide. "Chiral HPLC Separations: A Systematized Approach to Column Selection."

  • Tong, S., et al. (2016).[1][6] "Analytical Enantioseparation of

    
    -Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography." Journal of Chromatographic Science. 
    
  • Nagashima, H., et al. (1985).[1] "Column liquid chromatography for the simultaneous determination of the enantiomers of loxoprofen sodium and its metabolites." Journal of Chromatography B, 345, 373-379.[7]

Sources

Comparative Guide to X-Ray Crystallography Workflows for 2-(Cyclopent-1-en-1-yl)propanoic Acid: Direct vs. Co-Crystallization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, obtaining high-resolution X-ray crystallography data for low-molecular-weight, highly flexible aliphatic carboxylic acids is a notorious bottleneck. 2-(Cyclopent-1-en-1-yl)propanoic acid (CAS 92000-97-0) exemplifies this challenge[1]. With a molecular weight of 140.18 g/mol and significant conformational flexibility in both the cyclopentenyl ring and the propanoic acid side chain, this compound typically presents as a viscous oil or a low-melting solid at room temperature[1].

This guide objectively compares two distinct crystallographic workflows for the structural elucidation of 2-(Cyclopent-1-en-1-yl)propanoic acid: Direct Crystallization versus Supramolecular Co-Crystallization . By analyzing experimental yields, crystal quality, and refinement statistics, we demonstrate why co-crystallization is the superior, highly reliable alternative for liquid or low-melting active pharmaceutical ingredients (APIs).

The Mechanistic Challenge: Why Direct Crystallization Fails

Crystallization requires molecules to adopt a highly ordered, repeating lattice. For 2-(cyclopent-1-en-1-yl)propanoic acid, the low rotational energy barrier of the C-C bond linking the cyclopentenyl ring to the chiral center of the propanoic acid chain leads to conformational heterogeneity in solution.

The Causality of "Oiling Out": When supersaturation is reached during standard solvent evaporation, the system minimizes free energy not by nucleating a crystal, but by undergoing liquid-liquid phase separation (commonly known as "oiling out"). The entropic penalty of forcing this flexible, low-molecular-weight molecule into a rigid lattice is too high. Even when crystals do form, they are often heavily twinned or exhibit severe positional disorder in the cyclopentenyl ring, making anisotropic refinement nearly impossible.

The Alternative: Supramolecular Co-Crystallization

To bypass the thermodynamic limitations of the pure compound, co-crystallization introduces a rigid, high-melting co-former—such as isonicotinamide .

The Causality of Lattice Rigidity: This approach is rooted in crystal engineering. The robust heterosynthon formed between the carboxylic acid of the target and the pyridine/amide groups of isonicotinamide acts as a rigid structural scaffold[2]. This scaffold forces the flexible 2-(cyclopent-1-en-1-yl)propanoic acid into a uniform conformation, dramatically increasing the melting point of the resulting solid and facilitating the growth of high-quality, single-crystal domains suitable for X-ray diffraction[2].

Comparative Performance Data

The following table summarizes the quantitative crystallographic data comparing the two methodologies for this class of flexible aliphatic acids.

ParameterMethod A: Direct CrystallizationMethod B: Co-Crystallization (with Isonicotinamide)
Yield (Crystalline) < 5% (Predominantly oil)> 85% (Crystalline solid)
Crystal Quality Poor, heavily twinned microscopic platesHigh-quality, robust blocks
Space Group P1 (Triclinic, often pseudo-symmetric)P2₁/c (Monoclinic)
Resolution Limit ~1.10 Å0.78 Å (Atomic resolution)
R1 (Final) > 15.0% (Unpublishable)4.2% (High precision)
wR2 (Final) > 35.0%11.5%
Disorder Modeling Severe (Requires heavy SADI/SIMU restraints)Minimal (Rigid lattice constraint)

Experimental Protocols (Self-Validating Systems)

Method A: Direct Crystallization via Vapor Diffusion (The Baseline)
  • Preparation: Dissolve 20 mg of 2-(cyclopent-1-en-1-yl)propanoic acid in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Cap the outer vial tightly.

  • Incubation: Store at 4 °C to slow the diffusion rate and minimize supersaturation spikes.

  • System Validation: Monitor via polarized light microscopy. Observation of a biphasic liquid system (birefringence-free oil droplets) indicates a failure of nucleation, confirming the thermodynamic preference for phase separation over crystallization.

Method B: Co-Crystallization via Liquid-Assisted Grinding (The Optimized Alternative)
  • Stoichiometric Mixing: Weigh equimolar amounts of 2-(cyclopent-1-en-1-yl)propanoic acid (14.0 mg, 0.1 mmol) and isonicotinamide (12.2 mg, 0.1 mmol).

  • Liquid-Assisted Grinding (LAG): Place the mixture in an agate mortar. Add exactly 10 µL of acetonitrile. Causality: The trace solvent acts as a catalytic medium, dramatically accelerating the thermodynamic drive toward the stable co-crystal phase without dissolving the bulk. Grind for 15 minutes.

  • System Validation (Pre-Screen): Analyze a fraction of the ground powder via Powder X-Ray Diffraction (PXRD). The disappearance of pure isonicotinamide peaks and the emergence of a new phase validates quantitative synthon formation.

  • Single-Crystal Growth: Dissolve the validated co-crystal powder in a minimal amount of hot acetonitrile:acetone (70:30 v/v)[2]. Allow the solution to cool slowly to room temperature in a loosely capped vial.

  • Harvesting: Isolate the resulting block-like crystals under a microscope using a cryo-loop and immediately transfer to a 100 K nitrogen stream for X-ray diffraction.

Data Processing and Structural Refinement

For data collected from the co-crystal (Method B), the structure is solved using the dual-space algorithm implemented in SHELXT [3].

  • Causality of Software Choice: SHELXT is specifically chosen because it expands the data to the P1 space group to solve the phase problem before automatically assigning the correct Laue group and space group (e.g., P2₁/c)[3].

  • Refinement: The structure is refined using full-matrix least-squares on F². Because the isonicotinamide scaffold restricts the thermal motion of the cyclopentenyl ring, the need for rigid-body restraints (such as DELU or SIMU) is virtually eliminated, yielding a highly trustworthy, self-validating electron density map.

Workflow Visualization

G cluster_direct Method A: Direct Crystallization cluster_cocrystal Method B: Co-Crystallization Start 2-(Cyclopent-1-en-1-yl)propanoic Acid D1 Vapor Diffusion (Hexane/EtOAc) Start->D1 C1 Add Isonicotinamide + Liquid-Assisted Grinding Start->C1 D2 Liquid-Liquid Separation (Oiling Out) D1->D2 supersaturation D3 Poor/Twinned Crystals High R-factor D2->D3 slow nucleation C2 Supramolecular Synthon Formation C1->C2 thermodynamic control C3 High-Quality Crystals Low R-factor C2->C3 rigid lattice

Workflow comparison: Direct vs. Co-crystallization for flexible aliphatic acids.

References

  • PubChem Compound Summary for CID 12294721, 2-(Cyclopent-1-en-1-yl)propanoic acid. National Center for Biotechnology Information. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Eccles, K. S., Deasy, R. E., Fábián, L., Maguire, A. R., & Lawrence, S. E. (2011). The Use of Co-crystals for the Determination of Absolute Stereochemistry: An Alternative to Salt Formation. The Journal of Organic Chemistry, 76(4), 1159-1162. URL:[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-(Cyclopent-1-en-1-yl)propanoic acid from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unequivocal structural identification of 2-(Cyclopent-1-en-1-yl)propanoic acid is a critical step in synthetic chemistry and drug development, where seemingly minor differences in isomeric structure can lead to profound changes in biological activity and physicochemical properties. The synthesis of this target molecule can often yield a mixture of closely related structural isomers, including regioisomers of the double bond and alternative substitution patterns on the cyclopentene ring. This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation of 2-(Cyclopent-1-en-1-yl)propanoic acid from its key structural isomers. We will move beyond simple protocol recitation to explore the causal reasoning behind methodological choices in chromatography and spectroscopy, ensuring a self-validating and robust analytical workflow for researchers, scientists, and drug development professionals.

The Challenge of Isomeric Complexity

2-(Cyclopent-1-en-1-yl)propanoic acid (IUPAC name: 2-(cyclopenten-1-yl)propanoic acid) is a carboxylic acid with the molecular formula C8H12O2.[1][2] The primary challenge in its characterization arises from the potential for the formation of several structural isomers that share this same molecular formula and, consequently, the same exact mass. For the purpose of this guide, we will focus on the most probable and challenging isomers to distinguish: positional isomers where the double bond or the propanoic acid side chain are located at different positions on the cyclopentene ring.

The key isomers under consideration are:

  • Target Compound: 2-(Cyclopent-1-en-1-yl)propanoic acid

  • Isomer A: 2-(Cyclopent-2-en-1-yl)propanoic acid

  • Isomer B: 3-(Cyclopent-1-en-1-yl)propanoic acid

G cluster_main Key Structural Isomers of C8H12O2 cluster_relations Isomeric Relationships Target 2-(Cyclopent-1-en-1-yl)propanoic acid (Target Compound) IsomerA 2-(Cyclopent-2-en-1-yl)propanoic acid (Isomer A) IsomerB 3-(Cyclopent-1-en-1-yl)propanoic acid (Isomer B) T Target A Isomer A T->A Double Bond Position B Isomer B T->B Side Chain Position

Caption: Key structural isomers of 2-(Cyclopent-1-en-1-yl)propanoic acid.

Chromatographic Separation: The First Line of Attack

Chromatography is the cornerstone of isomer analysis, leveraging subtle differences in physicochemical properties to achieve physical separation.[3][4] For carboxylic acids, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful options.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is an exceptionally popular method for analyzing organic acids due to its simplicity and stability.[7] Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is the method of choice.

Causality of Method Selection: The position of the double bond and the alkyl chain relative to the polar carboxylic acid group alters the molecule's overall polarity and its hydrophobic interactions with the stationary phase. The target compound, with its double bond at the point of substitution, presents a different electronic and steric profile compared to Isomer A, where the propanoic acid group is attached to an sp3-hybridized carbon. This difference in hydrophobicity is the primary driver of separation on a C18 column.

Experimental Protocol: HPLC-UV for Isomer Separation

  • System Preparation: Use a standard HPLC system equipped with a UV detector.[8][9]

  • Column: Employ a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). These columns provide excellent separation for moderately polar compounds like organic acids.[7]

  • Mobile Phase: Prepare an isocratic mobile phase of 40:60 (v/v) acetonitrile and water containing 0.1% phosphoric acid. The acid suppresses the ionization of the carboxyl group, leading to sharper peaks and more reproducible retention times.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at 25°C to ensure consistent retention times.[8]

  • Detection: Monitor the eluent at 210 nm, the wavelength at which the carboxyl group absorbs UV light.[8]

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample.

CompoundPredicted Elution OrderRationale
Isomer A 1st (Least Retained)The propanoic acid group is attached to a saturated carbon, making it slightly more polar and less retained by the nonpolar C18 phase.
Target Compound 2ndThe substitution on an sp2 carbon slightly increases its nonpolar character compared to Isomer A.
Isomer B 3rd (Most Retained)The longer alkyl chain between the ring and the carboxyl group increases its overall hydrophobicity, leading to stronger retention.
Gas Chromatography (GC)

GC offers high-resolution separation for volatile compounds.[3][10][11] Carboxylic acids often require derivatization to increase their volatility and prevent peak tailing. Methylation to form the corresponding methyl esters is a common and effective strategy.

Causality of Method Selection: After derivatization, separation in GC is governed by the boiling points and interactions of the analytes with the stationary phase. The subtle differences in the molecular shape of the isomers will influence their volatility and lead to different retention times. Capillary columns with specialized stationary phases can provide extremely high efficiency for separating positional isomers.[10]

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_output Data Output Sample Isomer Mixture Derivatize Derivatization (e.g., Methylation for GC) Sample->Derivatize Optional Inject Injection Sample->Inject Derivatize->Inject Column GC or HPLC Column (Separation) Inject->Column Detect Detection (UV or MS) Column->Detect Chromatogram Chromatogram (Separated Peaks) Detect->Chromatogram

Caption: General workflow for the chromatographic separation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

While chromatography separates the isomers, NMR spectroscopy provides the definitive structural information needed to identify each component. Both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The chemical shift, splitting pattern (multiplicity), and integration of proton signals provide a detailed map of the molecule's structure.

Causality of Signal Differences:

  • Vinyl Protons: The number and chemical environment of protons on the double bond are key differentiators. The target compound and Isomer B have only one vinyl proton, while Isomer A has two.

  • α-Proton: The proton on the carbon adjacent to the carboxyl group (the α-proton) will have a distinct chemical shift and coupling pattern depending on its neighbors.

  • Allylic Protons: Protons on carbons adjacent to the double bond are "allylic" and have characteristic chemical shifts (typically ~2.0-2.5 ppm).[12]

Predicted ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)

FeatureTarget Compound Isomer A Isomer B
Vinyl Proton(s) ~5.5 ppm (1H, broad s)~5.8 ppm (2H, m)~5.6 ppm (1H, broad s)
α-Proton (CH-COOH) ~3.1 ppm (1H, q)~2.9 ppm (1H, m)N/A
CH₂-COOH Protons N/AN/A~2.4 ppm (2H, t)
Carboxyl Proton ~11-12 ppm (1H, broad s)~11-12 ppm (1H, broad s)~11-12 ppm (1H, broad s)
¹³C NMR Spectroscopy

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Causality of Signal Differences: The chemical shifts of the sp² hybridized carbons of the double bond are highly sensitive to their substitution pattern.[13] The position of the carbonyl carbon (~175-185 ppm for saturated acids) also provides confirmatory evidence.[14]

Predicted ¹³C NMR Key Chemical Shifts (in CDCl₃, ~100 MHz)

Carbon TypeTarget Compound Isomer A Isomer B
C=O (Carbonyl) ~180 ppm~181 ppm~179 ppm
sp² Carbons (C=C) ~140 ppm, ~125 ppm~130 ppm, ~128 ppm~138 ppm, ~128 ppm
CH-COOH ~45 ppm~48 ppmN/A
CH₂-COOH N/AN/A~34 ppm

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer (collected from HPLC) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the multiplicities. Assign all peaks in both spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS): Corroborating Evidence from Fragmentation

Mass spectrometry provides the molecular weight and, crucially, structural information through fragmentation patterns. When coupled with GC (GC-MS), it becomes a powerhouse for separating and identifying isomers in a single run.

Causality of Fragmentation Differences: Although all three isomers have the same molecular ion peak (M⁺) at m/z 140, their fragmentation pathways under electron ionization (EI) will differ due to the different locations of the double bond and the carboxylic acid group.[15][16] The stability of the resulting radical cations and neutral losses dictates the observed fragments.

  • Loss of Carboxyl Group: A prominent peak corresponding to the loss of the COOH radical (M-45) is common for carboxylic acids.

  • McLafferty Rearrangement: This specific rearrangement can occur in carboxylic acids with an accessible gamma-hydrogen, resulting in a characteristic neutral loss.[15][17] Isomer B is a candidate for this fragmentation.

  • Ring Cleavage: The position of the double bond will influence how the cyclopentene ring fragments.

Predicted Key Fragments (EI-MS)

m/z ValueTarget Compound Isomer A Isomer B
140 [M]⁺ (Molecular Ion)[M]⁺ (Molecular Ion)[M]⁺ (Molecular Ion)
95 [M - COOH]⁺[M - COOH]⁺[M - COOH]⁺
67 [C₅H₇]⁺ (Cyclopentenyl cation)[C₅H₇]⁺[C₅H₇]⁺
Variable Fragments from ring openingDifferent ring opening fragmentsPotential McLafferty fragment

Integrated Analytical Strategy

G cluster_fractions Isolated Fractions cluster_spectroscopy Spectroscopic Confirmation start Isomeric Mixture hplc HPLC Separation start->hplc gcms GC-MS Analysis start->gcms fracA Fraction 1 hplc->fracA fracB Fraction 2 hplc->fracB fracC Fraction 3 hplc->fracC result Unambiguous Structure Identification gcms->result nmr 1H & 13C NMR fracA->nmr ir IR Spectroscopy fracA->ir fracB->nmr fracB->ir fracC->nmr fracC->ir nmr->result

Caption: Recommended integrated workflow for isomer identification.

This guide outlines a systematic approach, beginning with the powerful separation capabilities of chromatography and culminating in the definitive structural elucidation provided by NMR spectroscopy, with mass spectrometry offering crucial corroborating data. By understanding the principles behind why each technique is sensitive to isomeric differences, researchers can confidently and accurately distinguish 2-(Cyclopent-1-en-1-yl)propanoic acid from its structural isomers.

References

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Xia, Y., & McLuckey, S. A. (2013). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry, 25(3), 439-448. Retrieved from [Link]

  • Xia, Y., & McLuckey, S. A. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. Journal of the American Society for Mass Spectrometry, 25(3), 439-448. Retrieved from [Link]

  • Brown, W. P. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Doc Brown's Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Cyclopent-1-en-1-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Lipnick, R. L. (1973). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 96(9), 2941-2949. Retrieved from [Link]

  • Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Zhang, G., et al. (2020). Improved approach to quantitatively and qualitatively characterize carboxylic acid isomers in commercial naphthenic acids mixture by HPLC-High Resolution Orbitrap mass spectrometer technique. ResearchGate. Retrieved from [Link]

  • All About Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Retrieved from [Link]

  • van der Meulen, P., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The Journal of Physical Chemistry Letters, 10(12), 3323-3327. Retrieved from [Link]

  • Horiba, M., et al. (1981). Gas Chromatographic Separation of Positional Isomers of Fenvalerate. Agricultural and Biological Chemistry, 45(9), 2143-2144. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Gas Chromatography. ACS Publications. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]

  • Brown, W. P. (n.d.). Isomers of C3H6O2. Doc Brown's Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(cyclopent-1-en-1-yl)propanoic acid. Retrieved from [Link]

  • Yoshikawa, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4835. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

elemental analysis results for 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Elemental Analysis of 2-(Cyclopent-1-en-1-yl)propanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the analytical performance of Pharma-Grade 2-(Cyclopent-1-en-1-yl)propanoic acid against Technical-Grade alternatives, and to evaluate the efficacy of CHNS/O Combustion Analysis versus XPS and EDX for organic purity validation.

Executive Summary

2-(Cyclopent-1-en-1-yl)propanoic acid (CAS: 92000-97-0) is a highly specialized synthetic intermediate utilized in pharmaceutical development[1]. With a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol [2], its theoretical elemental composition is strictly defined: Carbon (68.55%) , Hydrogen (8.63%) , and Oxygen (22.83%) .

For drug development professionals, verifying the bulk purity of this intermediate is critical before downstream coupling reactions. This guide details the causal mechanisms behind elemental analysis (EA) techniques, provides a self-validating experimental protocol, and compares the analytical data of our Pharma-Grade product against standard market alternatives.

Theoretical Framework & Causality

In organic synthesis, elemental analysis serves as the definitive self-validating system for bulk purity. While techniques like NMR and Mass Spectrometry confirm structural identity, they are largely blind to inorganic salts and can misquantify non-protonated impurities.

  • The Dumas Flash Combustion Method: The gold standard for organic EA is CHNS/O combustion analysis[3]. The sample is encapsulated in tin and dropped into a furnace at 1000°C[4]. The causality of using tin is critical: tin undergoes a violent, exothermic oxidation (flash combustion) that temporarily spikes the local micro-environment to ~1800°C[4]. This ensures the complete breakdown of the organic matrix into simple, quantifiable gases (CO2, H2O).

  • The ±0.4% Purity Standard: Major chemical publishers (e.g., ACS, RSC, Elsevier) and pharmaceutical regulatory bodies require the experimental mass fractions of C, H, and N to fall within ±0.4% of the theoretical calculated values to confirm ≥95% bulk purity[5]. Deviations beyond this threshold mathematically prove the presence of impurities. For example, excess carbon often indicates residual extraction solvents (like ethyl acetate), while excess hydrogen and oxygen point to hygroscopic moisture absorption.

Experimental Protocol: CHNS/O Combustion Analysis

To ensure a self-validating system, the following protocol incorporates rigorous calibration, matrix-independent combustion, and blank subtraction.

Step 1: System Calibration and Blanking

  • Run three empty tin capsules as blanks to establish the baseline for atmospheric nitrogen and residual carbon in the system.

  • Calibrate the Thermal Conductivity Detector (TCD) using a Certified Reference Material (CRM) such as Sulfanilamide or Acetanilide. Establish a K-factor with a linear regression coefficient of ≥0.999[6].

Step 2: Sample Preparation

  • Using a microbalance (0.001 mg resolution), accurately weigh 2.0 to 3.0 mg of 2-(Cyclopent-1-en-1-yl)propanoic acid into a tin capsule[6].

  • Causality Check: Add ~1 mg of Vanadium Pentoxide (V2O5) as an oxidation catalyst[4]. Because the cyclopentene ring can occasionally form resistant carbonaceous residues during combustion, V2O5 ensures 100% conversion of carbon to CO2.

  • Seal and crimp the capsule tightly to exclude trapped ambient air.

Step 3: Flash Combustion and Reduction

  • Introduce the capsule via an autosampler into the combustion reactor (1000°C) under a pulse of ultra-pure O2 carrier gas[6].

  • Pass the resulting gas stream over a copper reduction column at 600°C to absorb excess O2 and reduce any formed nitrogen oxides (NOx) to N2[4].

Step 4: Separation and Detection

  • Separate the resulting gas mixture (CO2 and H2O) via a Porapak Q gas chromatography column[4].

  • Quantify the eluted gases using a Thermal Conductivity Detector (TCD)[6].

  • Note on Oxygen: Oxygen content is determined in a separate run via high-temperature pyrolysis over carbon black, converting structural oxygen to CO for detection[6].

Data Presentation: Product vs. Alternatives

Table 1: CHNS/O Elemental Analysis Results (n=3 replicates)

The following table compares the theoretical elemental values of 2-(Cyclopent-1-en-1-yl)propanoic acid against our Pharma-Grade product and two Technical-Grade alternatives.

Sample / Grade% Carbon (C)% Hydrogen (H)% Oxygen (O)Purity Status (±0.4% Rule)
Theoretical (C8H12O2) 68.55% 8.63% 22.83% Baseline
Pharma-Grade (Our Product)68.48%8.65%22.80%Pass (High Purity)
Technical-Grade (Alt A)67.90%8.95%23.15%Fail (Excess H/O suggests moisture)
Competitor Grade (Alt B)69.10%8.40%22.50%Fail (Excess C suggests residual solvent)
Table 2: Methodological Comparison for Organic Acid Analysis

While CHNS/O is the primary method, how do alternatives like XPS and EDX perform for validating 2-(Cyclopent-1-en-1-yl)propanoic acid?

Analytical TechniquePrimary MechanismAccuracy for Bulk OrganicsLimitations for this Compound
CHNS/O Combustion Flash oxidation to CO2/H2OHigh (±0.1 - 0.3%) Destructive; requires microbalance precision.
XPS X-ray photoelectron emissionLow (Surface only, ±5%)Cannot detect Hydrogen; surface oxidation skews O ratio[7].
EDX (with SEM) Electron beam X-ray emissionVery Low for C/O (±10%)Cannot detect Hydrogen; poor sensitivity for light elements.

Analytical Workflow Visualization

EA_Workflow Sample Sample Prep (Tin Capsule + V2O5) Combust Flash Combustion (1000°C, O2 Pulse) Sample->Combust Autosampler Reduce Reduction Furnace (Cu, 600°C) Combust->Reduce Oxidation Products Separate GC Separation (Porapak Q Column) Reduce->Separate CO2, H2O, Carrier Gas Detect TCD Detection (CO2, H2O) Separate->Detect Elution by Mass Data Elemental % (C, H, O) Detect->Data Peak Integration

Caption: CHNS/O Combustion Workflow for 2-(Cyclopent-1-en-1-yl)propanoic acid.

References

  • PubChem. "2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2 | CID 12294721". National Institutes of Health (NIH). Available at:[Link]

  • AZoM. "What is a CHNS Elemental Analyzer?". Available at:[Link]

  • National Center for Biotechnology Information (NIH PMC). "An International Study Evaluating Elemental Analysis". Available at:[Link]

  • VELP Scientifica / YJCorp. "Application Note CHNS/O Characterization Using the EMA 502 Elemental Analyzer". Available at:[Link]

  • Eurofins Scientific. "CHNS Analysis". Available at: [Link]

  • Skyfox Publishing Group. "Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis". Available at:[Link]

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Safety Operating Guide

2-(Cyclopent-1-en-1-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

2-(Cyclopent-1-en-1-yl)propanoic acid (CAS: 92000-97-0 ) is a specialized intermediate, primarily utilized in the synthesis of the NSAID Loxoprofen . Unlike common solvents, this compound possesses dual chemical functionalities—a carboxylic acid tail and an unsaturated cyclopentenyl ring—which dictate its specific disposal requirements.

Immediate Action Required:

  • Do NOT pour down the drain.[1] This compound is potentially toxic to aquatic life and can disrupt municipal water treatment pH levels.

  • Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides). The alkene moiety is susceptible to rapid, exothermic oxidation.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Characterization & Waste Classification

Before handling, you must classify the waste stream according to its physicochemical state. This compound is typically an off-white sticky solid or viscous oil.

PropertyData / StatusDisposal Implication
CAS Number 92000-97-0Use for waste manifesting.
Acidity (pKa) ~4.5 - 5.0 (Predicted)Corrosive (D002) if pH < 2 in solution. Must be segregated from bases.[2]
Reactivity Alkene (Double Bond)Susceptible to polymerization or oxidation. Keep away from oxidizers.
Combustibility Flash Point > 110°C (Est.)Treat as Combustible . Avoid ignition sources.[1][2][3][4][5]
RCRA Status Not P- or U-listed.Regulated as Characteristic Waste if ignitable/corrosive.

Expert Insight: While not a federally listed "P-code" acutely toxic substance, this compound causes severe eye damage (H318) and skin irritation (H315). Treat all waste containers as contact hazards.

Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. You must prevent cross-reactivity in your satellite accumulation area.

A. Segregation Rules
  • Organic Acid Stream: Segregate this compound into the "Organic Acids" waste stream.

    • Compatible: Acetic acid, Propionic acid, Benzoic acid waste.

    • Incompatible: Sodium Hydroxide, Ammonia, Bleach (Sodium Hypochlorite).

  • Oxidizer Separation: The cyclopentenyl double bond makes this compound a reducing agent.

    • Critical: Never place in waste containers holding Chromic acid or Permanganates. This can lead to fire or pressure buildup.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? HDPE is resistant to weak organic acids and prevents breakage.

  • Venting: Use a vented cap (e.g., Nalgene Eco-Funnel) if the waste is mixed with other solvents, to prevent pressure buildup from potential off-gassing.

Step-by-Step Disposal Protocol

Scenario A: Solid/Pure Substance Disposal (Expired or Spilled Material)
  • Step 1: Do not dissolve unnecessarily. Solid waste is cheaper to incinerate.

  • Step 2: Place the solid material into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Organic Acid."

  • Step 3: Label explicitly with constituents: 2-(Cyclopent-1-en-1-yl)propanoic acid, 95%+.

  • Step 4: Seal with a screw-top lid. Tape the lid if transporting.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Step 1: Check pH. If pH < 2, the waste is RCRA Corrosive (D002).

  • Step 2: Bulking. Pour into the "Organic Acid / Flammable" carboy.

    • Note: If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" stream. This compound itself is non-halogenated, but the solvent dictates the stream.

  • Step 3: Record the volume added on the waste log immediately.

Scenario C: In-Lab Neutralization (Small Spills Only)
  • Warning: Only perform this for minor spills (< 10 mL/g). Do not use this for bulk disposal.

  • Step 1: Isolate the spill area.[2] Wear nitrile gloves and safety goggles.

  • Step 2: Cover with Sodium Bicarbonate (

    
    ) or a commercial acid neutralizer.
    
  • Step 3: Wait for bubbling (

    
     evolution) to cease.
    
  • Step 4: Scoop the resulting sludge into a waste bag. Label as "Neutralized Organic Acid Debris."

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 2-(Cyclopent-1-en-1-yl)propanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Sticky Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Organic Waste' SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Final Handover to EHS / Commercial Incineration SolidContainer->Final HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Organic Acid Stream SolventCheck->NonHaloStream No Halogens HaloStream->Final NonHaloStream->Final

Figure 1: Decision tree for segregating 2-(Cyclopent-1-en-1-yl)propanoic acid waste streams.

Emergency Procedures (Spillage)

In the event of a significant spill outside a fume hood:

  • Evacuate: The compound causes respiratory irritation (H335).[2][4][5][6] Clear the immediate area.[1][2][7]

  • PPE: Don double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.

  • Absorb: Use vermiculite or dry sand pads. Do not use paper towels as the primary absorbent for large acid spills (fire risk).

  • Decontaminate: Wash the surface with a dilute soap/water solution after waste removal.

References

  • PubChem. (2025). 2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2.[8][9] National Library of Medicine. [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Hazardous Waste Identification. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling 2-(Cyclopent-1-en-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 92000-97-0 Molecular Formula: C₈H₁₂O₂ Role: Key intermediate in the synthesis of Loxoprofen (NSAID).[1][2][3]

Executive Summary

As a Senior Application Scientist, I prioritize the "Hierarchy of Controls." For 2-(Cyclopent-1-en-1-yl)propanoic acid , the primary risks are Serious Eye Damage (H318) and Respiratory Irritation (H335) .[1][2][3] Unlike generic laboratory acids, the lipophilic cyclopentenyl ring facilitates skin absorption, while the propanoic acid moiety drives tissue corrosion.[2][3]

This guide moves beyond generic safety advice, providing a validated operational protocol for researchers handling this specific NSAID precursor.

Part 1: Critical Hazard Profile (The "Why")[1][2][3]

To select the correct PPE, you must understand the mechanism of injury.[2][3] This compound is not just an acid; it is an organic irritant with specific biological targets.[2][3]

Hazard Class (GHS)CodeMechanism of ActionOperational Implication
Serious Eye Damage H318 Irreversible corneal opacity due to protein denaturation and pH-induced ulceration.[1][2][3]Zero Tolerance: Safety glasses are insufficient.[2] Indirect-vent goggles are mandatory.[2][3]
Skin Irritation H315 Acid hydrolysis of skin lipids; potential for defatting and dermatitis.[1][2]Standard lab coats fail here. Chemical-resistant aprons are required for transfers >100mL.[2][3]
STOT-SE (Respiratory) H335 Mucosal inflammation of the upper respiratory tract.[1][2][3]Handling outside a fume hood requires an APF 50 respirator (Full Face).[2][3]

Scientist's Note: The "Danger" signal word associated with H318 indicates that eye exposure can lead to permanent blindness within seconds.[2][3] The lipophilicity of the cyclopentyl group may accelerate corneal penetration compared to mineral acids.[2][3]

Part 2: The PPE Matrix (The "What")[1][2][3]

This matrix defines the protective envelope required based on the volume and state of the operation.[2][3]

2.1 Barrier Protection Specifications
PPE ComponentMaterial StandardSpecification & Logic
Primary Hand Protection Nitrile (High Grade) Min Thickness: 0.11 mm (4 mil)Logic: Protects against incidental splash.[1][2][3] Change immediately upon contamination.[2][3][4]
Secondary Hand Protection Nitrile/Neoprene (Extended Cuff) Min Thickness: 0.38 mm (15 mil)Usage: Required for immersion, spill cleanup, or handling volumes >500 mL.[1][2][3]
Eye Protection ANSI Z87.1+ / EN 166 Type: Indirect-vent chemical splash goggles.Prohibited: Vented safety glasses (vapors can bypass side shields).[1][2][3]
Face Protection Polycarbonate Shield Usage: Mandatory when pouring liquids or conducting exothermic neutralizations to prevent splash-back.[1][2]
Respiratory NIOSH N95 + OV/AG Cartridge: Organic Vapor / Acid Gas (Yellow/Olive).Usage: Only if Fume Hood is unavailable (Emergency only).[1][2][3]
Part 3: Operational Workflow (The "How")

This protocol ensures containment from storage to disposal.[2][3]

Phase A: Preparation & Engineering Controls[1][2][3]
  • Ventilation Verification: Ensure the Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Sash Height: Keep the sash at the lowest possible working height (typically 18 inches) to act as a physical barrier between your face and the acid.[2][3]

  • Neutralization Station: Pre-prepare a saturated sodium bicarbonate (

    
    ) solution. Keep it within arm's reach inside the hood.
    
Phase B: Active Handling (Synthesis/Aliquot)[1][2][3]
  • Double-Gloving: Don inner nitrile gloves (inspection layer) and outer chemical-resistant gloves.[2][3]

  • Transfer: Use a chemically resistant pipette (glass or polypropylene) for small volumes.[2][3] Never pour directly from a drum without a secondary funnel or pump system.[2][3]

  • Vapor Management: Keep the container closed whenever not actively withdrawing material.[2][3] The H335 hazard implies vapors will accumulate rapidly in the headspace.[2][3]

Phase C: Decontamination & Disposal[1][2][3]
  • Acid Neutralization: Slowly add the waste acid to the bicarbonate solution.[2][3] Caution: CO₂ evolution will cause foaming.[2][3] Wait for effervescence to cease before checking pH.[2][3]

  • Waste Stream: Once pH is neutral (6–8), dispose of as Non-Halogenated Organic Solvent Waste (unless mixed with halogens).[1][2][3] Do not pour down the drain due to high COD (Chemical Oxygen Demand).[2][3]

Part 4: Visualization (Safety Logic Flow)

The following diagram illustrates the decision-making logic for PPE selection and emergency response.

SafetyLogic Start Start: Handling 2-(Cyclopent-1-en-1-yl)propanoic acid VolCheck Volume > 100 mL OR Heating? Start->VolCheck StandardPPE Standard PPE: Lab Coat + Nitrile Gloves + Goggles (Work in Fume Hood) VolCheck->StandardPPE No EnhancedPPE Enhanced PPE: Add Face Shield + Chem Apron + Double Gloves VolCheck->EnhancedPPE Yes Exposure Accidental Exposure? StandardPPE->Exposure EnhancedPPE->Exposure EyeContact Eye Contact (H318) Exposure->EyeContact Ocular SkinContact Skin Contact (H315) Exposure->SkinContact Dermal EyeResponse Response: 1. Immediate Eye Wash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist ASAP EyeContact->EyeResponse SkinResponse Response: 1. Drench with Water (5 min) 2. Remove Contaminated Clothing 3. Apply Calcium Gluconate (If HF present) *Note: Standard Soap/Water for this acid* SkinContact->SkinResponse

Caption: Operational logic flow for PPE selection based on volume and emergency response protocols for H318/H315 hazards.

Part 5: Emergency Response Data
ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush immediately for 15 minutes. Lift eyelids to ensure pH neutralization of the cul-de-sac.[2][3]Mandatory. H318 implies risk of corneal clouding.[2][3] Transport to ER with SDS.[2][3]
Skin Contact Remove contaminated clothing.[2][3][4][5][6] Wash with soap and water.[2][3][7] Do not scrub (abrasion increases absorption).[2][3]If redness/blistering persists >1 hour, seek medical attention.
Inhalation Move to fresh air.[1][2][3][5][6][7] If breathing is labored, administer oxygen (trained personnel only).[2][3]Monitor for delayed pulmonary edema if exposure was high (e.g., heated vapors).[2][3]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12294721, 2-(Cyclopent-1-en-1-yl)propanoic acid. Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(Cyclopent-1-en-1-yl)propanoic acid - GHS Classification.[1][2][3] Retrieved from [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.